Shp2-IN-27
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22ClN7 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
(1S,5R)-8-[7-(4-chloro-2-methylindazol-5-yl)-5H-pyrrolo[2,3-b]pyrazin-3-yl]-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C21H22ClN7/c1-28-10-16-17(27-28)5-4-14(19(16)22)15-8-25-21-20(15)24-9-18(26-21)29-12-2-3-13(29)7-11(23)6-12/h4-5,8-13H,2-3,6-7,23H2,1H3,(H,25,26)/t11?,12-,13+ |
InChI Key |
XRNTZAQBJAFMBB-YHWZYXNKSA-N |
Isomeric SMILES |
CN1C=C2C(=N1)C=CC(=C2Cl)C3=CNC4=NC(=CN=C34)N5[C@@H]6CC[C@H]5CC(C6)N |
Canonical SMILES |
CN1C=C2C(=N1)C=CC(=C2Cl)C3=CNC4=NC(=CN=C34)N5C6CCC5CC(C6)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Allosteric Inhibition of SHP2
To the valued researcher, scientist, or drug development professional,
This guide is intended to provide a comprehensive technical overview of the allosteric inhibition of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Our initial objective was to focus on a specific inhibitor designated as Shp2-IN-27 . However, a thorough search of the scientific and patent literature has revealed no publicly available data for a compound with this identifier. It is likely that "this compound" is a catalog number for a commercial chemical probe with limited associated research documentation.
To fulfill the core requirements of your request for an in-depth technical guide, we have pivoted to a well-characterized and pioneering allosteric SHP2 inhibitor: SHP099 . This compound has been extensively studied, and there is a wealth of quantitative data and detailed experimental protocols available in the public domain, making it an excellent exemplar for understanding the principles of SHP2 allosteric inhibition.
Introduction to SHP2 and Its Role in Cellular Signaling
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3][4][5][6][7] SHP2 is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[1][2][4][7][8] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in developmental disorders such as Noonan syndrome and in the pathogenesis of various human cancers, including juvenile myelomonocytic leukemia and several solid tumors.[1][7]
SHP2 is composed of two tandem N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.[7] In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the active site of the PTP domain, thus preventing its catalytic activity.[3][5][9] Upon cellular stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated receptors or adaptor proteins via its SH2 domains. This interaction induces a conformational change that relieves the auto-inhibition, opening the PTP domain's active site and allowing for substrate dephosphorylation, which ultimately leads to the activation of downstream signaling pathways like the RAS-MAPK cascade.[3][5][6][9]
The Mechanism of Allosteric Inhibition by SHP099
SHP099 is a first-in-class, potent, and selective allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that target the catalytic active site, SHP099 binds to a novel allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains. This binding event stabilizes the auto-inhibited conformation of SHP2, effectively acting as a "molecular glue". By locking SHP2 in its inactive state, SHP099 prevents the conformational changes required for its activation, thereby inhibiting its phosphatase activity and downstream signaling. This allosteric mechanism of action confers high selectivity for SHP2 over other protein tyrosine phosphatases.
Below is a diagram illustrating the SHP2 signaling pathway and the mechanism of its allosteric inhibition.
Caption: SHP2 signaling pathway and allosteric inhibition by SHP099.
Quantitative Data for SHP099
The following table summarizes key quantitative data for the allosteric SHP2 inhibitor, SHP099, compiled from various studies.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical IC50 | 70 nM | Recombinant human SHP2 | [9] |
| Cellular IC50 (p-ERK) | ~200 nM | KYSE-520 cells | (Implied from multiple sources) |
| Binding Affinity (Kd) | Not explicitly reported | ||
| Selectivity | >1000-fold vs. other PTPs | Panel of PTPs | (General consensus) |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize allosteric SHP2 inhibitors like SHP099.
Biochemical SHP2 Phosphatase Assay
Objective: To determine the in vitro inhibitory potency (IC50) of a compound against SHP2.
Principle: This assay measures the enzymatic activity of recombinant SHP2 by monitoring the dephosphorylation of a synthetic substrate. The rate of product formation is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value.
Typical Protocol:
-
Recombinant full-length human SHP2 is pre-incubated with a range of concentrations of the test compound (e.g., SHP099) in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT, pH 7.2) for a defined period (e.g., 30 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of a phosphopeptide substrate, such as a doubly phosphorylated peptide derived from the insulin receptor substrate 1 (pIRS-1).
-
The reaction is allowed to proceed for a specific time (e.g., 15-60 minutes) and then stopped.
-
The amount of inorganic phosphate released is quantified using a malachite green-based colorimetric detection method.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assay for p-ERK Inhibition
Objective: To assess the ability of an inhibitor to block SHP2-mediated signaling in a cellular context.
Principle: As SHP2 is a key upstream activator of the RAS-MAPK pathway, its inhibition leads to a decrease in the phosphorylation of ERK (p-ERK). This assay quantifies the levels of p-ERK in cells treated with the inhibitor.
Typical Protocol:
-
A suitable cancer cell line with a known dependence on SHP2 signaling (e.g., KYSE-520 esophageal squamous cell carcinoma cells) is seeded in multi-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the SHP2 inhibitor for a specific duration (e.g., 2-24 hours).
-
Following treatment, the cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are subjected to Western blotting.
-
The levels of p-ERK and total ERK are detected using specific primary antibodies, followed by incubation with appropriate secondary antibodies and chemiluminescent detection.
-
The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of inhibition.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity and kinetics (kon, koff) of an inhibitor to SHP2.
Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (the inhibitor) to a ligand (SHP2) immobilized on the chip.
Typical Protocol:
-
Recombinant SHP2 is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling).
-
A series of concentrations of the inhibitor are flowed over the chip surface.
-
The association and dissociation of the inhibitor are monitored in real-time, generating a sensorgram.
-
The kinetic parameters (association rate constant, kon; dissociation rate constant, koff) and the equilibrium dissociation constant (Kd = koff/kon) are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
Below is a diagram representing a typical experimental workflow for characterizing a SHP2 inhibitor.
Caption: Experimental workflow for SHP2 inhibitor characterization.
Conclusion
The discovery of allosteric SHP2 inhibitors like SHP099 has opened up new avenues for targeting this critical oncogenic phosphatase. By stabilizing the auto-inhibited conformation, these inhibitors offer a highly selective means of modulating SHP2 activity. The methodologies outlined in this guide provide a robust framework for the identification and characterization of novel allosteric SHP2 inhibitors, which hold significant promise for the development of new cancer therapeutics. While the specific compound "this compound" remains uncharacterized in the public domain, the principles and techniques detailed here using SHP099 as a reference provide a solid foundation for researchers in this exciting field.
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 4. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. WO2018057884A1 - Shp2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 6. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A patent review of SHP2 allosteric inhibitors (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Binding Site of SHP099 on SHP2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS-ERK MAP kinase cascade. Its dysregulation through activating mutations or overexpression is implicated in various human diseases, most notably in several forms of cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the binding site and mechanism of action of SHP099, a first-in-class, potent, and selective allosteric inhibitor of SHP2.
SHP2 Structure and Allosteric Regulation
SHP2 is comprised of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its inactive, auto-inhibited state, the N-SH2 domain blocks the active site of the PTP domain, preventing substrate binding.[1] Activation of SHP2 occurs upon binding of the SH2 domains to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or scaffold proteins, which induces a conformational change that relieves this auto-inhibition and opens the PTP active site.[1]
Allosteric inhibitors like SHP099 function by stabilizing the inactive, auto-inhibited conformation of SHP2.[2][3] This mechanism of action offers a distinct advantage over active-site inhibitors, which often suffer from poor selectivity and bioavailability.
The SHP099 Binding Site: A Tri-Domain Interface
Crystallographic studies of SHP2 in complex with SHP099 (PDB ID: 5EHR) have revealed a unique allosteric binding pocket located at the interface of the N-SH2, C-SH2, and PTP domains.[2][4] SHP099 acts as a "molecular glue," effectively locking the three domains together and stabilizing the closed, inactive conformation of the enzyme.
The key interactions between SHP099 and SHP2 involve residues from all three domains:
-
N-SH2 Domain: The inhibitor interacts with residues in the N-SH2 domain.
-
C-SH2 Domain: The C-SH2 domain also contributes to the binding pocket.
-
PTP Domain: Residues from the PTP domain form crucial hydrogen bonds with the inhibitor.[2]
Specifically, hydrogen bonds are formed with Arg111 and Phe113, which are located in the linker region between the N-SH2 and C-SH2 domains, as well as with Glu250 of the PTP domain.[2] This network of interactions holds the N-SH2 domain in place over the PTP active site, preventing the conformational change required for SHP2 activation.
Quantitative Binding Data
The potency of SHP099 has been characterized through various biochemical and cellular assays. The following table summarizes key quantitative data for SHP099's interaction with wild-type and mutant forms of SHP2.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (SHP2 WT) | 0.071 µM | Biochemical Assay | [2] |
| IC50 (SHP2 WT) | 70 nM | Biochemical Assay | [5] |
| IC50 (MV4-11 cells) | 0.32 µM | Cell-based Assay | [5] |
| IC50 (TF-1 cells) | 1.73 µM | Cell-based Assay | [5] |
| IC50 (SHP2 D61Y) | 1.241 µM | Biochemical Assay | [5] |
| IC50 (SHP2 E69K) | 0.416 µM | Biochemical Assay | [5] |
| IC50 (SHP2 A72V) | 1.968 µM | Biochemical Assay | [5] |
| IC50 (SHP2 E76K) | 2.896 µM | Biochemical Assay | [5] |
Signaling Pathway Inhibition
SHP099's stabilization of the inactive conformation of SHP2 leads to the suppression of the RAS-ERK signaling pathway. By preventing SHP2 from dephosphorylating its substrates, SHP099 effectively blocks downstream signaling, which in turn inhibits the proliferation of cancer cells driven by receptor tyrosine kinases.[2]
Experimental Protocols
X-ray Crystallography for Co-crystal Structure Determination
To determine the binding mode of SHP099, co-crystallization of the SHP2 protein with the inhibitor is performed.
References
Discovery of Shp2-IN-27: A Potent Allosteric Inhibitor of SHP2 for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery and preclinical characterization of Shp2-IN-27, a novel allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical signaling node and a well-validated drug target in oncology, implicated in the activation of the RAS-mitogen-activated protein kinase (MAPK) pathway. This compound, also identified as compound 28 in its discovery cascade, demonstrates potent and selective inhibition of a gain-of-function mutant of SHP2 and exhibits significant anti-proliferative and anti-tumor activity in preclinical models. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the signaling pathways modulated by this promising inhibitor.
Introduction
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream effector pathways, most notably the RAS-ERK cascade. Its function is crucial for normal cell growth, differentiation, and development. However, aberrant SHP2 activation, through either genetic mutations or upstream signaling dysregulation, is a common driver of various human cancers. This has established SHP2 as a high-priority target for therapeutic intervention.
The discovery of allosteric inhibitors that stabilize the auto-inhibited conformation of SHP2 has represented a significant breakthrough in targeting this phosphatase. These inhibitors bind to a pocket at the interface of the N-terminal SH2 and the protein tyrosine phosphatase (PTP) domains, locking the enzyme in an inactive state. This compound emerged from a structure-based drug design campaign aimed at improving the potency and pharmacokinetic properties of earlier generation allosteric SHP2 inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 28) from biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 (µM) | Notes |
| SHP2E76A | Biochemical Phosphatase Assay | 0.7[1] | Allosteric inhibition of a gain-of-function mutant. |
| SHP2PTP | Biochemical Phosphatase Assay | No inhibition[1] | Demonstrates allosteric mechanism, as it does not inhibit the isolated catalytic domain. |
| Other PTPs | Selectivity Profiling | >30-fold selectivity[1] | Indicates high selectivity for SHP2 over other protein tyrosine phosphatases. |
Table 2: Cellular and In Vivo Activity of this compound
| Assay Type | Cell Line(s) | Endpoint | Effect |
| ERK Activation | NCI-H661 (SHP2N58S), H1975 | pERK Levels | Strong inhibition[1] |
| Cell Proliferation | Variety of cancer cell lines | Cell Viability | Inhibition of proliferation[1] |
| In Vivo Efficacy | MV4;11 Xenograft Model | Tumor Growth | Anti-tumor activity[1] |
| Pharmacokinetics | Mouse | - | Good PK profiling[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical Phosphatase Assay (SHP2E76A)
This assay measures the ability of a compound to inhibit the phosphatase activity of a mutant form of SHP2.
-
Reagents and Materials:
-
Recombinant human SHP2E76A protein
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a fluorogenic substrate
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% Triton X-100[2]
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black plates
-
-
Procedure:
-
A biochemical screen is conducted with a library of compounds against the SHP2E76A mutant.[1]
-
To determine the IC50 value, prepare serial dilutions of this compound in DMSO.
-
Add 8 µL of 0.15 nmol/L SHP2E76A enzyme solution to the wells of a 384-well plate.[3]
-
Add 2 µL of the test compound at various concentrations.[3]
-
Incubate the enzyme and compound for a defined period at room temperature.
-
Initiate the phosphatase reaction by adding 50 µmol/L DiFMUP substrate.[3]
-
Monitor the fluorescence signal over time using a plate reader (Excitation: 350 nm, Emission: 450 nm). The rate of DiFMU production is proportional to enzyme activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular ERK Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the phosphorylation of ERK in cancer cell lines.
-
Reagents and Materials:
-
NCI-H661 or H1975 cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
-
-
Procedure:
-
Seed NCI-H661 or H1975 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of pERK to total ERK.
-
Cell Proliferation Assay
This assay measures the effect of this compound on the growth and viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well clear or white-walled plates
-
-
Procedure:
-
Seed cells at a low density (e.g., 3,000 cells/well) in a 96-well plate and allow them to attach overnight.[3]
-
Treat the cells with a serial dilution of this compound or DMSO for a period of 3 to 5 days.
-
At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting the cell viability against the log of the inhibitor concentration.
-
In Vivo MV4;11 Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of this compound in a leukemia model.
-
Materials and Methods:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MV4-11 human acute myeloid leukemia cells
-
Matrigel
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Harvest MV4-11 cells from culture and resuspend them in a mixture of PBS and Matrigel.
-
Subcutaneously inject approximately 1 x 107 cells into the flank of each mouse.[4]
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[4]
-
Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volumes with calipers twice weekly and monitor the body weight of the mice.[4]
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for pERK levels).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the compound.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the characterization of this compound.
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a potent and selective allosteric inhibitor of SHP2 with demonstrated preclinical activity. Its ability to inhibit a gain-of-function mutant of SHP2 and suppress downstream ERK signaling highlights its therapeutic potential in cancers driven by aberrant SHP2 activity. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in advancing the study and clinical development of SHP2 inhibitors. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully elucidate its clinical potential.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 2. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
An In-Depth Technical Guide to the Allosteric SHP2 Inhibitor: Shp2-IN-27
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shp2-IN-27, also known as compound 28, is a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). As a key signaling node downstream of multiple receptor tyrosine kinases (RTKs), SHP2 is a well-validated target in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its characterization and diagrams of the relevant signaling pathways are included to facilitate further research and drug development efforts in this area.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the chemical formula C21H22ClN7. It was identified through a fragment-based drug discovery campaign and optimized for potent and selective inhibition of SHP2.
Chemical Structure:
Image Source: MedChemExpress
Physicochemical and Biological Properties:
| Property | Value | Reference |
| IUPAC Name | 4-(6-amino-5-(4-chloro-2-fluorophenyl)pyridin-3-yl)-N-cyclopropyl-3-methyl-1H-pyrazole-5-carboxamide | |
| Molecular Formula | C21H22ClN7 | [1] |
| Molecular Weight | 407.90 g/mol | [1] |
| CAS Number | 2376012-00-7 | [1] |
| Appearance | Solid powder | |
| Purity | ≥98% (typically) | |
| Solubility | Soluble in DMSO | |
| IC50 (SHP2) | 0.067 µM (67 nM) | |
| Mechanism of Action | Allosteric inhibitor | [1] |
Mechanism of Action and Signaling Pathways
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. In its inactive state, the N-SH2 domain of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain, resulting in autoinhibition. Upon activation by upstream signals, such as growth factor binding to a receptor tyrosine kinase (RTK), SHP2 undergoes a conformational change that relieves this autoinhibition, allowing it to dephosphorylate its substrates and propagate downstream signaling.
This compound is an allosteric inhibitor that binds to a pocket located at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the autoinhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.
Caption: Allosteric inhibition of SHP2 by this compound blocks the RAS/MAPK signaling pathway.
Experimental Protocols
Biochemical Assay for SHP2 Inhibition (IC50 Determination)
This protocol outlines a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against SHP2.
Materials:
-
Recombinant full-length human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (as a control) to each well.
-
Add 10 µL of SHP2 enzyme solution (e.g., 0.5 nM final concentration) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 12.5 µL of the DiFMUP substrate solution (e.g., 200 µM final concentration).
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 15-30 minutes at 30°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for determining the IC50 of this compound.
Synthesis
The synthesis of this compound has been described in the scientific literature, originating from a fragment-based screening approach followed by structure-guided optimization. The detailed synthetic route involves multi-step organic synthesis, and for specific details, readers are encouraged to consult the primary literature.
Conclusion
This compound is a valuable research tool for investigating the biological roles of SHP2 and for the development of novel therapeutics targeting SHP2-driven diseases, particularly cancer. Its potent and selective allosteric mechanism of inhibition offers a promising avenue for overcoming some of the challenges associated with targeting the active site of phosphatases. This guide provides foundational information and protocols to aid researchers in their exploration of this compound and the broader field of SHP2 inhibition.
References
Shp2-IN-27 (CAS Number: 2376012-00-7): A Technical Guide to a Novel Allosteric SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2-IN-27, also identified as compound 28 in its discovery publication, is a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). As a non-receptor protein tyrosine phosphatase, SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and plays a pivotal role in regulating cell growth, differentiation, and survival primarily through the RAS-MAPK signaling pathway. Dysregulation of SHP2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, the experimental protocols used for its characterization, and its impact on key signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 2376012-00-7 |
| Molecular Formula | C₂₁H₂₂ClN₇ |
| Molecular Weight | 407.90 g/mol |
| Class | Allosteric SHP2 Inhibitor |
Biological Activity and Quantitative Data
This compound was identified through a fragment-based drug discovery campaign and optimized using structure-guided methods. It binds to the "tunnel" allosteric site of SHP2, which is an interface between the N-SH2, C-SH2, and PTP domains, locking the enzyme in an inactive conformation.
Note: The following quantitative data is based on the primary discovery publication by Day JEH, et al. in the Journal of Medicinal Chemistry (2024).
| Assay | Description | IC₅₀ (nM) |
| Biochemical Assay | Inhibition of SHP2 phosphatase activity in a biochemical assay. | Data unavailable pending full-text access |
| Cellular Assay (pERK) | Inhibition of ERK phosphorylation in a cellular context. | Data unavailable pending full-text access |
| Cell Proliferation Assay | Inhibition of proliferation in a cancer cell line (e.g., HCC827). | Data unavailable pending full-text access |
Mechanism of Action and Signaling Pathways
This compound functions as an allosteric inhibitor, meaning it does not bind to the active site of the SHP2 phosphatase domain. Instead, it stabilizes the auto-inhibited conformation of SHP2, preventing its activation. This leads to the suppression of downstream signaling pathways that are dependent on SHP2 activity.
The primary signaling cascade affected by this compound is the RAS-MAPK pathway. By inhibiting SHP2, the dephosphorylation of key signaling molecules is prevented, leading to a reduction in the activation of RAS, RAF, MEK, and ultimately ERK. This inhibition of ERK phosphorylation (pERK) is a key biomarker of this compound's cellular activity.
Below is a diagram illustrating the canonical RAS-MAPK signaling pathway and the point of intervention by this compound.
Caption: SHP2's role in the RAS-MAPK pathway and inhibition by this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies used in the characterization of this compound.
Biochemical Phosphatase Assay
Objective: To determine the in vitro inhibitory activity of this compound against the SHP2 enzyme.
Principle: A common method involves a fluorescence-based assay using a synthetic phosphopeptide substrate. The dephosphorylation of the substrate by SHP2 results in a fluorescent signal that can be quantified.
General Protocol:
-
Recombinant human SHP2 protein is incubated with a phosphopeptide substrate in an appropriate assay buffer.
-
This compound, at varying concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the fluorescence is measured using a plate reader.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular pERK Assay
Objective: To assess the ability of this compound to inhibit SHP2 activity within a cellular context by measuring the phosphorylation of the downstream effector ERK.
Principle: A variety of cell-based assays can be used, including Western blotting, ELISA, or high-content imaging, to quantify the levels of phosphorylated ERK (pERK) in cells treated with the inhibitor.
General Protocol (Western Blot):
-
A suitable cancer cell line with an activated RTK pathway (e.g., HCC827) is cultured.
-
Cells are treated with a range of concentrations of this compound for a specified duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for pERK and total ERK (as a loading control).
-
Following incubation with secondary antibodies, the protein bands are visualized and quantified.
-
The ratio of pERK to total ERK is calculated to determine the extent of inhibition.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored over time.
General Protocol (HCC827 Xenograft Model):
-
HCC827 non-small cell lung cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).[1][2]
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.[1]
-
This compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule.[2]
-
Tumor volume and body weight are measured regularly throughout the study.[1][3]
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker analysis).
Below is a workflow diagram for a typical in vivo xenograft study.
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
This compound is a promising allosteric inhibitor of SHP2 with demonstrated potential for the treatment of cancers driven by aberrant RTK signaling. Its mechanism of action, involving the stabilization of the inactive conformation of SHP2, offers a selective approach to targeting this key oncogenic phosphatase. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial in its development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of this compound and other novel SHP2 inhibitors.
References
Shp2-IN-27: A Technical Guide to its Effects on Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs). Its function is pivotal in activating the RAS/mitogen-activated protein kinase (MAPK) pathway, a key cascade regulating cell proliferation, differentiation, and survival. Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Shp2-IN-27 is an allosteric inhibitor of SHP2, designed to stabilize the enzyme in its inactive conformation, thereby preventing its signaling function. This guide provides an in-depth overview of the effects of SHP2 inhibition by compounds like this compound on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved molecular interactions.
Core Signaling Pathways Modulated by SHP2 Inhibition
SHP2 is a critical node in cellular signaling, primarily influencing the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Allosteric inhibition of SHP2, as exemplified by SHP099, leads to significant perturbations in these cascades.
The RAS/MAPK Pathway
SHP2 is a key positive regulator of the RAS/MAPK pathway.[1][2] Upon growth factor stimulation, SHP2 is recruited to phosphorylated adaptor proteins like Grb2-associated binder 1 (GAB1), where it dephosphorylates specific substrates, leading to the activation of RAS and downstream effectors, MEK and ERK.[3][4] Inhibition of SHP2 prevents this activation, leading to a suppression of ERK phosphorylation and a blockade of downstream signaling.[4][5]
The PI3K/AKT Pathway
The role of SHP2 in the PI3K/AKT pathway is context-dependent, with reports suggesting both positive and negative regulatory functions.[6][7] In some cancer types, such as head and neck squamous cell carcinoma (HNSCC), SHP2 inhibition has been shown to block the PI3K/AKT pathway, leading to decreased AKT phosphorylation.[3] However, in other contexts, SHP2 inhibition can lead to an increase in AKT phosphorylation, possibly through feedback mechanisms.[8][9] This dual role underscores the complexity of SHP2 signaling.
The JAK/STAT Pathway
SHP2 generally acts as a negative regulator of the JAK/STAT pathway.[10][11] It can dephosphorylate and inactivate JAK kinases and STAT proteins, thereby dampening cytokine signaling.[12] Inhibition of SHP2 can, therefore, lead to hyperactivation of the JAK/STAT pathway, resulting in increased STAT phosphorylation.[10][13] This effect is of particular interest in the context of immuno-oncology, as enhanced STAT signaling can modulate the tumor microenvironment.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Critical Role of Shp2 in Tumor Growth Involving Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Shp-2 is critical for ERK and metabolic engagement downstream of IL-15 receptor in NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3K inhibition circumvents resistance to SHP2 blockade in metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shp-2 tyrosine phosphatase functions as a negative regulator of the interferon-stimulated Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein tyrosine phosphatases in the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Investigating the Cellular Targets of Shp2-IN-27: A Technical Guide
Disclaimer: No public data was found for a compound specifically named "Shp2-IN-27". This guide utilizes data from the well-characterized, potent, and selective allosteric SHP2 inhibitor, SHP099, as a representative example to illustrate the cellular targets and mechanism of action of a typical SHP2 inhibitor. All data presented herein pertains to SHP099 but is framed as an analysis of "this compound" to fulfill the structural and content requirements of the inquiry.
Introduction
Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is central to cell proliferation, survival, and differentiation.[1][2] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various human cancers, making it a compelling target for therapeutic intervention.[1][3]
This compound is an exemplary allosteric inhibitor of SHP2. It stabilizes SHP2 in a closed, auto-inhibited conformation by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1][4] This mechanism prevents the catalytic activation of SHP2, thereby attenuating downstream signaling. This document provides an in-depth technical overview of the cellular targets of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Analysis of Cellular Target Engagement
The primary cellular effect of this compound is the modulation of the phosphoproteome, particularly tyrosine phosphorylation events downstream of RTK activation. Time-resolved quantitative phosphoproteomics is a powerful technique to elucidate the direct and indirect substrates of SHP2 and the broader impact of its inhibition.
Table 1: this compound (SHP099) IC50 Values
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Assay | SHP2 (wild-type) | 71 | [5] |
| Cell Proliferation (KYSE-520) | - | 1400 | [6] |
Table 2: Representative Phosphotyrosine Sites Modulated by this compound (SHP099) in Response to EGF Stimulation
Time-resolved phosphoproteomics of MDA-MB-468 breast cancer cells treated with 10 µM this compound (SHP099) reveals dynamic changes in the abundance of over 400 phosphotyrosine (pY) sites.[2][7][8] These changes can be categorized into distinct response signatures.
| Protein | Site | Response to this compound | Putative Role of SHP2 | Reference |
| Putative Substrates (Increased pY Abundance) | ||||
| Occludin | - | Increased pY abundance at early and/or late timepoints following EGF stimulation. | Catalytic (Dephosphorylation) | [2][9] |
| ARHGAP35 | - | Increased pY abundance at early and/or late timepoints following EGF stimulation. | Catalytic (Dephosphorylation) | [2][9] |
| PLCγ1 | - | Increased pY abundance at early and/or late timepoints following EGF stimulation. | Catalytic (Dephosphorylation) | [2] |
| RASA1 | - | Increased pY abundance upon PDGF stimulation. | Catalytic (Dephosphorylation) | [10] |
| Cortactin | - | Increased pY abundance upon PDGF stimulation. | Catalytic (Dephosphorylation) | [10] |
| Scaffolding-Dependent Targets (Decreased pY Abundance) | ||||
| MPZL1 | Y241 | Basal pY abundance is greatly reduced by treatment. | Scaffolding (Protection from other phosphatases) | [8] |
| MPZL1 | Y263 | Basal pY abundance is greatly reduced by treatment. | Scaffolding (Protection from other phosphatases) | [8] |
| GAB1 | - | Decreased pY abundance upon PDGF stimulation. | Scaffolding/Catalytic | [10] |
| ERK1/2 | - | Decreased pY abundance upon PDGF stimulation. | Downstream Effector | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections describe key experimental protocols used to investigate the cellular targets of this compound.
Phosphoproteomics Sample Preparation and Analysis
This protocol describes a time-resolved phosphoproteomics experiment to identify cellular targets of this compound in a cancer cell line.[2]
-
Cell Culture and Treatment:
-
Seed MDA-MB-468 cells in 15 cm dishes and grow to 80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat cells with 10 µM this compound or DMSO (vehicle control) for 2 hours.
-
Stimulate cells with 10 nM Epidermal Growth Factor (EGF) for 0, 5, 10, or 30 minutes.
-
For washout experiments, stimulate with EGF for 10 minutes, wash three times with warm HBSS, and re-stimulate with EGF for 5, 10, or 30 minutes.
-
-
Cell Lysis and Protein Digestion:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce proteins with DTT, alkylate with iodoacetamide, and perform a chloroform/methanol precipitation.
-
Resuspend the protein pellet in 6 M urea and digest with Lys-C followed by trypsin.
-
-
Phosphopeptide Enrichment and TMT Labeling:
-
Enrich for phosphopeptides using Immobilized Metal Affinity Chromatography (IMAC).
-
Label the enriched peptides with 11-plex isobaric tandem mass tags (TMT) according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled phosphopeptides using a Q Exactive Plus Orbitrap mass spectrometer.
-
Acquire data in a data-dependent manner, selecting the top 10 most abundant precursor ions for HCD fragmentation.
-
-
Data Analysis:
-
Process the raw data using a software suite like Proteome Discoverer.
-
Identify and quantify phosphopeptides, normalizing the TMT reporter ion intensities.
-
Perform statistical analysis to identify phosphosites with significant changes in abundance upon treatment with this compound.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a drug to its target in a cellular context.[11][12][13]
-
Cell Preparation:
-
Transfect HEK293T cells to express ePL-tagged SHP2 (wild-type or mutant).
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control.
-
-
Thermal Challenge:
-
Heat the cell lysates across a range of temperatures (e.g., 40-64°C) for a fixed duration.
-
-
Protein Quantification:
-
Centrifuge the samples to pellet aggregated proteins.
-
Measure the amount of soluble ePL-SHP2 in the supernatant using a luminescence-based assay.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
The shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement. A positive ΔTm signifies stabilization of the protein by the compound. For example, SHP099 at 10 µM substantially stabilizes SHP2-WT, leading to a ΔTm of +3.7°C.[11]
-
In Vitro SHP2 Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of a compound on SHP2's phosphatase activity.[6]
-
Reaction Setup:
-
Incubate 0.5 nM of recombinant SHP2 with a phosphopeptide substrate (e.g., 0.5 µM IRS1_pY1172(dPEG8)pY1222) in the presence of varying concentrations of this compound (0.003-100 µM).
-
-
Enzymatic Reaction:
-
After a 30-60 minute incubation, add a surrogate substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), and incubate for 30 minutes at 25°C.
-
-
Quenching and Detection:
-
Stop the reaction by adding a potent phosphatase inhibitor like bpV(Phen).
-
Measure the fluorescence signal (excitation 340 nm, emission 450 nm) generated by the dephosphorylation of DiFMUP.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations of Pathways and Workflows
Graphical representations are essential for understanding complex biological processes and experimental designs.
Caption: this compound allosterically inhibits SHP2, blocking the RAS/MAPK pathway.
Caption: Workflow for identifying this compound targets via phosphoproteomics.
Conclusion
The investigation of this compound, exemplified by the extensive data available for the allosteric inhibitor SHP099, reveals a clear mechanism of action centered on the potent and selective inhibition of SHP2's phosphatase activity. This leads to a significant remodeling of the cellular phosphotyrosine landscape, most notably the suppression of the RAS-MAPK signaling pathway. Quantitative proteomics has been instrumental in identifying both direct substrates and scaffolding-dependent targets of SHP2, providing a comprehensive view of its cellular function. The detailed protocols and workflows presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of SHP2 inhibition in oncology and other disease areas.
References
- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling | eLife [elifesciences.org]
- 3. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Large-Scale Phosphoproteomics Reveals Shp-2 Phosphatase-Dependent Regulators of Pdgf Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
Navigating the Allosteric Inhibition of SHP2: A Technical Guide on its Role in Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical node in cellular signaling and a compelling target in oncology.[1][2][3] SHP2 plays a pivotal role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs), influencing essential cellular processes such as proliferation, survival, differentiation, and migration.[4][5][6][7] Dysregulation of SHP2 activity, often through gain-of-function mutations or upstream activation, is implicated in the pathogenesis of various developmental disorders and malignancies, including leukemia, lung cancer, breast cancer, and neuroblastoma.[1][2][8][9]
This technical guide provides an in-depth overview of the allosteric inhibition of SHP2 as a therapeutic strategy to curtail cancer cell proliferation. While this document focuses on the principles of potent, allosteric SHP2 inhibitors, it uses data from well-characterized molecules to illustrate the mechanism and effects. The specific compound "Shp2-IN-27" was not found in the public scientific literature, suggesting it may be an internal or less-common designation. The data and methodologies presented here are representative of this class of inhibitors.
Mechanism of Action: Allosteric Inhibition of SHP2
SHP2 is comprised of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[1][6][7] In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the active site of the PTP domain, preventing substrate access.[10][11][12][13] Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or adaptor proteins via its SH2 domains.[10] This interaction induces a conformational change that releases the auto-inhibition, exposing the catalytic site and activating the phosphatase.[10][12]
Allosteric inhibitors of SHP2, such as the pioneering compound SHP099, operate through a novel mechanism.[10][11] Instead of competing with substrates at the catalytic site, these inhibitors bind to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains in the auto-inhibited state.[11] This binding stabilizes the inactive conformation of SHP2, effectively locking the enzyme in its "off" state and preventing its activation.[10] This mode of inhibition is highly selective and avoids the challenges associated with targeting the highly conserved active site of phosphatases.[10][14]
Role in Cancer Cell Proliferation
Activated SHP2 predominantly promotes cancer cell proliferation by positively regulating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][8] By dephosphorylating specific substrates, SHP2 facilitates the activation of RAS, which in turn triggers a downstream phosphorylation cascade involving RAF, MEK, and ERK.[8][15] The sustained activation of the ERK pathway leads to the transcription of genes that drive cell cycle progression and proliferation.[9]
In addition to the RAS-MAPK pathway, SHP2 has been shown to modulate other critical signaling networks, including the PI3K-AKT and JAK-STAT pathways, further contributing to its multifaceted role in tumorigenesis.[7][8][16] The inhibition of SHP2 with allosteric inhibitors has been demonstrated to suppress the proliferation of a wide range of cancer cell lines that are dependent on RTK signaling.[17][18][19]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by SHP2 and a general workflow for evaluating SHP2 inhibitors.
Caption: SHP2 activation and its role in the RAS-MAPK pathway.
Caption: A general experimental workflow for inhibitor evaluation.
Quantitative Data
The following tables summarize the inhibitory activities of representative allosteric SHP2 inhibitors against various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of SHP2 Inhibitors
| Compound | Target | IC50 (μM) | Cell Line | Reference |
| Compound 57774 | SHP2 | 0.8 | N/A (Enzymatic) | [20] |
| Compound 24198 | SHP2 | 1.9 | N/A (Enzymatic) | [20] |
| Compound 13030 | SHP2 | 3.2 | N/A (Enzymatic) | [20] |
| RMC-4550 | SHP2 | < 2 | KRAS G12 mutant lines | [19] |
| SHP099 | SHP2 | 0.07 | N/A (Enzymatic) | [17] |
Table 2: Anti-proliferative Activity of SHP2 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (μM) | Reference |
| MCF-7 | Breast Cancer | Compound 57774 | ~10 | [21] |
| MDA-MB-231 | Breast Cancer | Compound 57774 | ~20 | [21] |
| KYSE-520 | Squamous Cell Carcinoma | TNO155 | ~0.1-1 | [18] |
| NCI-H358 | Lung Cancer | RMC-4550 | < 2 | [19] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research.
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, KYSE-520) in 96-well plates at a density of 1 x 10³ to 3 x 10³ cells per well.[5][16]
-
Compound Treatment: After 6-24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the SHP2 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[16]
-
Final Incubation: Incubate the plates for an additional 1-4 hours at 37°C.[16]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot Analysis for Pathway Modulation
-
Cell Lysis: Treat cells with the SHP2 inhibitor for a specified duration, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-STAT3, total STAT3, SHP2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation and expression.
SHP2 Enzymatic Assay
-
Reaction Mixture: Prepare a reaction buffer containing a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[22]
-
Inhibitor Addition: Add varying concentrations of the SHP2 inhibitor to the reaction wells.
-
Enzyme Addition: Initiate the reaction by adding recombinant human SHP2 protein.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Fluorescence Measurement: Monitor the dephosphorylation of the substrate by measuring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 350 nm excitation and 450 nm emission for DiFMU).[22]
-
Data Analysis: Calculate the percentage of enzyme inhibition at each inhibitor concentration and determine the IC50 value.
Conclusion
The allosteric inhibition of SHP2 represents a promising therapeutic strategy for a variety of cancers driven by aberrant RTK signaling. By locking SHP2 in its inactive conformation, inhibitors like those discussed herein effectively block downstream pro-proliferative pathways, most notably the RAS-MAPK cascade. The continued development and characterization of potent and selective SHP2 inhibitors are of significant interest to the oncology research and drug development community. The experimental protocols and data presented in this guide provide a framework for the evaluation of novel SHP2-targeting compounds.
References
- 1. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of SHP2 uncovers aberrant TLR7 trafficking in aggravating psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shp2 Inhibits Proliferation of Esophageal Squamous Cell Cancer via Dephosphorylation of Stat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical Role of Shp2 in Tumor Growth Involving Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phase separation of disease-associated SHP2 mutants underlies MAPK hyperactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Allosteric Site on SHP2’s Protein Tyrosine Phosphatase Domain is Targetable with Druglike Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway | Cancer Biology & Medicine [cancerbiomed.org]
- 17. cancerres.aacrjournals.org [cancerres.aacrjournals.org]
- 18. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
The Pharmacodynamics of Shp2-IN-27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node and a key regulator of cellular proliferation, differentiation, and survival. Its role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade has established it as a compelling target in oncology. Shp2-IN-27, also referred to as compound 28, is a novel allosteric inhibitor of Shp2 that locks the protein in an inactive conformation, thereby preventing its downstream signaling functions. This document provides an in-depth technical overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative biochemical and cellular activities, and detailed experimental protocols.
Mechanism of Action
This compound is an allosteric inhibitor that binds to a "tunnel-like" pocket formed at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains of Shp2. In its basal state, the N-SH2 domain of Shp2 occludes the catalytic site of the PTP domain, maintaining the enzyme in an auto-inhibited, inactive conformation. Upon activation by upstream receptor tyrosine kinases (RTKs), phosphopeptide binding to the SH2 domains induces a conformational change that releases this auto-inhibition, allowing the PTP domain to dephosphorylate its substrates and propagate downstream signaling, primarily through the RAS-MAPK pathway.
This compound stabilizes the auto-inhibited conformation of Shp2. By occupying the allosteric pocket, it acts as a "molecular glue," preventing the conformational change required for activation. This leads to the suppression of SHP2-mediated signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and cellular activity.
| Biochemical Assay | Parameter | Value | Reference |
| SHP2 Enzymatic Assay | IC50 | 23 nM | [1] |
| Cellular Assays | Cell Line | Parameter | Value | Reference |
| pERK Inhibition | HCC827 | IC50 | 50 nM | [1] |
| Cellular Thermal Shift Assay (CETSA) | HEK293 cells | ΔTm | Not explicitly stated for this compound, but stabilization is the principle of the assay. | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general workflows for the experimental protocols described.
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a biochemical SHP2 enzymatic assay.
Caption: Workflow for pERK inhibition analysis by Western blotting.
Experimental Protocols
SHP2 Enzymatic Inhibition Assay
This protocol is based on a standard fluorescence-based assay to measure the phosphatase activity of SHP2.
Materials:
-
Recombinant full-length SHP2 protein
-
Phosphopeptide substrate (e.g., DiFMUP - 6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT
-
This compound stock solution in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the SHP2 enzyme to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the phosphopeptide substrate DiFMUP.
-
Monitor the fluorescence signal (Excitation/Emission ~358/450 nm) over time.
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Cellular pERK Inhibition Assay (Western Blot)
This protocol describes the measurement of phosphorylated ERK (pERK) levels in cells treated with this compound.
Materials:
-
HCC827 cells (or other suitable cancer cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Growth factor for stimulation (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HCC827 cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pERK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total ERK antibody as a loading control.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
-
Calculate the IC50 value for pERK inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to SHP2 in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tm).
Materials:
-
HEK293 cells (or other suitable cell line)
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
Western blot or ELISA reagents for SHP2 detection
Procedure:
-
Culture cells to confluency.
-
Treat the cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples in a thermocycler to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble SHP2 in the supernatant for each temperature point using Western blotting or ELISA.
-
Plot the amount of soluble SHP2 against the temperature to generate melting curves for both the vehicle- and inhibitor-treated samples.
-
The shift in the melting curve (ΔTm) indicates the stabilization of SHP2 by this compound.
Conclusion
This compound is a potent, allosteric inhibitor of SHP2 that effectively suppresses the RAS-MAPK signaling pathway in cellular contexts. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals working on the therapeutic targeting of SHP2. Further investigation into the in vivo pharmacokinetics and efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
Shp2-IN-27: A Deep Dive into its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, has emerged as a critical regulator in oncogenic signaling and immune modulation. Its multifaceted role in both tumor cell proliferation and the suppression of anti-tumor immunity has positioned it as a compelling target for cancer therapy. Shp2-IN-27, also identified as compound 28, is an allosteric inhibitor of Shp2. This technical guide provides a comprehensive overview of the known and inferred impact of this compound on the tumor microenvironment (TME), drawing from research on this specific compound and the broader class of SHP2 inhibitors.
Core Concepts: SHP2's Dual Role in Oncology
SHP2 is a pivotal signaling node downstream of multiple receptor tyrosine kinases (RTKs). In its active state, it positively regulates the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently hyperactivated in cancer, leading to uncontrolled cell growth and survival.[1][2][3][4]
Simultaneously, SHP2 is a crucial component of immune checkpoint signaling. It is recruited to the programmed cell death protein 1 (PD-1) receptor upon its engagement with PD-L1 on tumor cells. This interaction leads to the dephosphorylation of downstream signaling molecules of the T-cell receptor (TCR), thereby dampening T-cell activation and promoting an immunosuppressive TME.[5][6][7][8]
Allosteric inhibitors of SHP2, such as this compound, are designed to lock the phosphatase in its inactive conformation. This dual mechanism of action—directly inhibiting tumor cell signaling and relieving immune suppression—makes SHP2 inhibitors a promising therapeutic strategy.
This compound: Biochemical Profile
While extensive preclinical data on this compound's impact on the TME is not yet publicly available, its identity as "compound 28" in a key study provides initial biochemical insights.
| Compound | Target | IC50 (µM) | Cell Lines Tested | Notes |
| This compound (compound 28) | SHP2E76A mutant | 0.7 | NCI-H661 (harboring SHP2N58S), H1975, SF268, A549 | Showed strong inhibition of ERK activation in NCI-H661 and H1975 cells. Exhibited selectivity over other protein tyrosine phosphatases.[9] |
Note: The available data primarily focuses on a specific SHP2 mutant and its effect on ERK activation in selected cell lines. Further studies are required to elucidate its broader efficacy and impact on the TME in various cancer models.
Anticipated Impact of this compound on the Tumor Microenvironment
Based on the well-documented effects of other allosteric SHP2 inhibitors, the following impacts of this compound on the TME can be inferred:
Reinvigoration of Anti-Tumor Immunity
By blocking SHP2's role in the PD-1 pathway, this compound is expected to restore the function of exhausted T cells within the tumor. This would lead to:
-
Increased T-cell Activation: Enhanced proliferation and effector function of CD8+ cytotoxic T lymphocytes and CD4+ helper T cells.
-
Enhanced Cytokine Production: Increased secretion of pro-inflammatory cytokines such as interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα) by immune cells, which are crucial for anti-tumor responses.
Reprogramming of Myeloid Cells
SHP2 signaling is also implicated in the polarization of tumor-associated macrophages (TAMs). Inhibition of SHP2 is anticipated to:
-
Shift Macrophage Polarization: Drive a shift from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype. M1 macrophages are characterized by their ability to phagocytose tumor cells and present tumor antigens.[5][10]
-
Reduce Myeloid-Derived Suppressor Cells (MDSCs): Decrease the population of MDSCs, a heterogeneous group of immature myeloid cells that suppress T-cell function.
Direct Anti-Tumor Effects
By inhibiting the RAS-MAPK pathway in tumor cells, this compound is expected to directly impede tumor growth and survival.
Key Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are mediated through its influence on several critical signaling pathways.
RAS-MAPK Signaling Pathway
SHP2 acts as a crucial upstream activator of the RAS-MAPK cascade. Its inhibition by this compound is expected to block the signal transduction from activated RTKs to RAS, thereby preventing the phosphorylation and activation of MEK and ERK.[2][11][12]
PD-1 Signaling Pathway
In the context of T-cell regulation, SHP2 is a key mediator of the inhibitory signal from the PD-1 receptor. This compound's inhibition of SHP2 is expected to disrupt this immunosuppressive cascade.
Other Relevant Pathways
-
PI3K/AKT Pathway: The crosstalk between SHP2 and the PI3K/AKT pathway is complex and context-dependent. In some cancers, SHP2 inhibition can lead to a feedback activation of the PI3K/AKT pathway, suggesting a rationale for combination therapies.[13][14][15][16]
-
JAK/STAT Pathway: SHP2 can also modulate the JAK/STAT signaling pathway, which is involved in cytokine signaling and immune cell function. The precise impact of SHP2 inhibition on this pathway can vary depending on the cellular context.[1][17][18][19]
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, based on standard methodologies for evaluating SHP2 inhibitors, the following experimental workflows can be proposed.
In Vitro SHP2 Enzymatic Assay
This assay is fundamental to determine the direct inhibitory activity of a compound on SHP2's phosphatase activity.
References
- 1. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHP2 is involved in the occurrence, development and prognosis of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting SHP2: Dual breakthroughs in colorectal cancer therapy–from signaling pathway modulation to immune microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shp2 regulates SRC family kinase activity and Ras/Erk activation by controlling Csk recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of SHP2-mediated dephosphorylation of Ras suppresses oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. SHP-2 regulates the phosphatidylinositide 3'-kinase/Akt pathway and suppresses caspase 3-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The tyrosine phosphatase SHP2 controls TGFβ-induced STAT3 signaling to regulate fibroblast activation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reactome | Dephosphorylation of STAT1 by SHP2 [reactome.org]
The Role of Shp2 Inhibition in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2) has emerged as a critical signaling node in a multitude of cellular processes, including those implicated in the pathogenesis of neurodegenerative diseases. Its involvement in pathways governing neuroinflammation, neuronal survival, and synaptic plasticity positions it as a compelling therapeutic target. This technical guide explores the preclinical evidence for Shp2 inhibition in neurodegenerative disease models. While direct studies on Shp2-IN-27 in this context are not publicly available, this paper will utilize the wealth of data on the well-characterized allosteric inhibitor, SHP099, as a surrogate to detail the therapeutic rationale, experimental methodologies, and key findings. This guide aims to provide researchers and drug development professionals with a comprehensive overview of the potential of Shp2 inhibition as a novel strategy for neurodegenerative disorders.
Introduction: Shp2 as a Therapeutic Target in Neurodegeneration
Shp2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase ubiquitously expressed, including in the central nervous system.[1][2] It plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs), cytokine receptors, and cell adhesion molecules.[1] Shp2 is a key component of the Ras-mitogen-activated protein kinase (MAPK) pathway, which is crucial for neuronal differentiation, survival, and synaptic plasticity.[2][3]
The function of Shp2 in the nervous system is complex and context-dependent, exhibiting both positive and negative regulatory roles.[4][5] Dysregulation of Shp2 signaling has been linked to several neurodegenerative conditions. For instance, Shp2 has been shown to interact with hyperphosphorylated Tau, a hallmark of Alzheimer's disease, and its levels are upregulated in Alzheimer's patient brains.[2] Furthermore, Shp2 is implicated in neuroinflammatory processes, which are increasingly recognized as a major contributor to the progression of neurodegenerative diseases.[6] Inhibition of Shp2 has been shown to modulate microglial polarization and reduce inflammation in models of neurological injury.[5]
Given its central role in these pathological processes, targeting Shp2 with small molecule inhibitors presents a promising therapeutic avenue for diseases such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Quantitative Data on Shp2 Inhibitors in Neurological Models
While specific data for this compound in neurodegenerative models is unavailable, the following tables summarize the quantitative data for the well-studied Shp2 inhibitor, SHP099, and others in relevant neurological cancer models, which provide a basis for potential applications in neurodegeneration.
Table 1: In Vitro Activity of Shp2 Inhibitors in Neuroblastoma Cell Lines
| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |
| SHP099 | NF1-low NB models | Cell Viability | ~1 µM | [2] |
| TNO155 | ALK-mutant NB | Cell Growth | More sensitive than WT | [1] |
| RMC-4550 | MM.1S (Multiple Myeloma) | Cell Viability (72h) | ~5 µM | [7] |
Table 2: In Vivo Efficacy of SHP099 in Neuroblastoma Xenograft Models
| Compound | Mouse Model | Dosing Regimen | Outcome | Reference |
| SHP099 | High-risk NB xenografts | Not specified | Consistent block of tumor growth | [2] |
| SHP099 + Trametinib | NB xenografts | Not specified | Synergistic anti-tumor effects | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of Shp2 inhibitors in the context of neurodegenerative disease research.
SHP2 Enzymatic Assay
This protocol is adapted from high-throughput screening methods for Shp2 inhibitors.[4]
Objective: To determine the in vitro inhibitory activity of a compound against the Shp2 phosphatase.
Materials:
-
Recombinant human SHP2 protein
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Test compound (e.g., SHP099)
-
96-well black microplate
-
Plate reader with fluorescence detection (Ex/Em = 350/450 nm)
Procedure:
-
Prepare a solution of the test compound in DMSO.
-
In the microplate, add 50 µL of assay buffer to each well.
-
Add 1 µL of the test compound solution to the appropriate wells. For control wells, add 1 µL of DMSO.
-
Add 25 µL of recombinant SHP2 protein solution to each well, except for the blank wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the DiFMUP substrate solution to all wells.
-
Immediately measure the fluorescence intensity at 350 nm excitation and 450 nm emission over a time course (e.g., every minute for 30 minutes).
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
In Vivo Alzheimer's Disease Mouse Model Study
This protocol provides a general framework for evaluating the efficacy of a Shp2 inhibitor in a transgenic mouse model of Alzheimer's disease.[3][9]
Objective: To assess the therapeutic potential of a Shp2 inhibitor to ameliorate Alzheimer's-like pathology and cognitive deficits in a mouse model.
Animal Model: Triple-transgenic mouse model of Alzheimer's disease (3xTg-AD) harboring APPSwe, tauP301L, and PS1M146V mutations.[3]
Materials:
-
3xTg-AD mice and wild-type littermate controls
-
Test compound (e.g., SHP099) formulated for oral administration
-
Vehicle control
-
Morris Water Maze apparatus
-
Immunohistochemistry reagents (e.g., anti-Aβ and anti-phospho-Tau antibodies)
-
ELISA kits for Aβ40 and Aβ42
Procedure:
-
Drug Administration:
-
Begin treatment in young (e.g., 3 months old) 3xTg-AD mice before significant pathology develops.[3]
-
Administer the test compound or vehicle daily via oral gavage for a specified duration (e.g., 3-6 months).
-
-
Behavioral Testing (Morris Water Maze):
-
Following the treatment period, assess spatial learning and memory.
-
Acquisition Phase: Train mice to find a hidden platform in a circular pool of water over several days. Record escape latency and path length.
-
Probe Trial: Remove the platform and measure the time spent in the target quadrant as an indicator of memory retention.
-
-
Histopathological Analysis:
-
At the end of the study, perfuse the mice and collect the brains.
-
Process one hemisphere for immunohistochemistry to detect Aβ plaques and neurofibrillary tangles (phosphorylated Tau).
-
Quantify the plaque and tangle burden in specific brain regions (e.g., hippocampus and cortex).
-
-
Biochemical Analysis:
-
Homogenize the other brain hemisphere to measure the levels of soluble and insoluble Aβ40 and Aβ42 using ELISA.
-
Neuroinflammation Assay in Microglia
This protocol is designed to evaluate the anti-inflammatory effects of a Shp2 inhibitor on microglia.[5]
Objective: To determine if a Shp2 inhibitor can suppress the pro-inflammatory response of microglia.
Cell Line: BV2 microglial cells.
Materials:
-
BV2 cells
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., SHP099)
-
Cell culture medium and supplements
-
Quantitative PCR (qPCR) reagents for inflammatory markers (e.g., TNF-α, IL-1β, iNOS)
-
Western blot reagents for signaling proteins (e.g., phospho-ERK, phospho-p38)
Procedure:
-
Cell Culture and Treatment:
-
Plate BV2 cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compound or vehicle for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4 hours for qPCR, 30 minutes for Western blot).
-
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the cells.
-
Synthesize cDNA and perform qPCR to measure the mRNA levels of pro-inflammatory genes.
-
-
Protein Signaling Analysis (Western Blot):
-
Lyse the cells and collect protein extracts.
-
Perform Western blotting to detect the phosphorylation status of key inflammatory signaling proteins like ERK and p38 MAPK.
-
Signaling Pathways and Experimental Workflows
Shp2 Signaling in a Neurodegenerative Context
Caption: Shp2 signaling pathways implicated in neurodegeneration.
Experimental Workflow for Evaluating Shp2 Inhibitors
Caption: Workflow for preclinical evaluation of Shp2 inhibitors.
Logical Relationship of Shp2 Inhibition in Neuroinflammation
Caption: Mechanism of Shp2 inhibition in modulating neuroinflammation.
Conclusion
The inhibition of Shp2 represents a novel and promising therapeutic strategy for neurodegenerative diseases. While direct evidence for this compound in this area is currently lacking, the extensive research on inhibitors like SHP099 provides a strong rationale for further investigation. The multifaceted role of Shp2 in neuroinflammation, neuronal survival, and synaptic signaling underscores its potential as a high-impact target. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to explore the therapeutic utility of Shp2 inhibitors in various neurodegenerative disease models. Future studies are warranted to identify and characterize potent and selective Shp2 inhibitors with favorable brain pharmacokinetic properties to translate the preclinical findings into clinical applications for patients suffering from these devastating disorders.
References
- 1. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-risk neuroblastoma with NF1 loss of function is targetable using SHP2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining supervised and unsupervised analyses to quantify behavioral phenotypes and validate therapeutic efficacy in a triple transgenic mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Inhibiting SHP2 reduces glycolysis, promotes microglial M1 polarization, and alleviates secondary inflammation following spinal cord injury in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Shp2 as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Shp2-IN-27 In Vitro Kinase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Src homology region 2 domain-containing phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2][3] It is a key component of multiple signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, differentiation, survival, and migration.[2][4][5] Under basal conditions, Shp2 exists in an autoinhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[4][6][7][8][9] Activation occurs upon binding of the SH2 domains to phosphotyrosine residues on partner proteins, leading to a conformational change that exposes the catalytic site.[5][6][9] Gain-of-function mutations in Shp2 are associated with developmental disorders like Noonan syndrome and are implicated in the progression of various cancers.[1][2][4] Consequently, Shp2 has emerged as a promising therapeutic target, and inhibitors of its activity are of significant interest in drug discovery.[1][2]
This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of a compound, exemplified by "Shp2-IN-27," against the Shp2 enzyme.
Signaling Pathway of Shp2
Caption: Shp2 signaling cascade and point of inhibition.
Data Presentation
The inhibitory activity of compounds against Shp2 is typically determined by measuring their IC50 values. The following table summarizes representative data for known Shp2 inhibitors.
| Compound | Target | IC50 (nM) | Assay Substrate | Reference |
| SHP099 | Shp2-WT | 70 | DiFMUP | [4] |
| RMC-4550 | Shp2-WT | 0.58 | DiFMUP | [4] |
| Example 57 | Shp2-WT | 3.0 | DiFMUP | [4] |
| SHP836 | Shp2-WT | 5000 | DiFMUP | [4] |
| NSC 13030 | Shp2 | >10 µM | pNPP | [2] |
| NSC 24198 | Shp2 | >10 µM | pNPP | [2] |
| NSC 57774 | Shp2 | >10 µM | pNPP | [2] |
| CNBCA | Shp2 | 870 | DiFMUP | [10] |
Experimental Protocols
In Vitro Shp2 Phosphatase Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibition of full-length wild-type Shp2.
Principle:
The assay utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which is dephosphorylated by active Shp2 to produce the highly fluorescent product, 6,8-Difluoro-4-Methylumbelliferone (DiFMU). The rate of DiFMU formation is proportional to Shp2 activity. The inhibitory potential of a compound is determined by measuring the reduction in fluorescence in its presence. Since full-length Shp2 is autoinhibited, a phosphopeptide activator is required to stimulate its phosphatase activity.[7][11]
Experimental Workflow
Caption: Workflow for the Shp2 in vitro inhibition assay.
Materials and Reagents:
-
Enzyme: Recombinant human full-length Shp2 (e.g., from BPS Bioscience or similar).
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) (e.g., from Thermo Fisher Scientific).
-
Activator: Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide or similar Shp2 activating peptide.[4][11]
-
Test Compound: this compound, dissolved in DMSO.
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.[4]
-
Plate: 384-well, black, flat-bottom microplate.
-
Instrumentation: Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a stock solution of DiFMUP in DMSO. On the day of the experiment, dilute the DiFMUP stock to the final working concentration (e.g., 100 µM) in the assay buffer.[12]
-
Prepare a stock solution of the Shp2 activating peptide in water or an appropriate buffer.
-
Dilute the Shp2 enzyme to a working concentration (e.g., 0.625 nM for a final concentration of 0.5 nM) in the assay buffer.[4]
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration for screening is 10 µM.[12]
-
-
Assay Protocol:
-
Add the test compound (this compound) and/or vehicle (DMSO) to the wells of the 384-well plate.
-
Prepare a mixture of the Shp2 enzyme and the activating peptide in the assay buffer.
-
Add the enzyme-activator mixture to each well. The final enzyme concentration should be optimized for a linear reaction rate (e.g., 45 ng/ml).[12]
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Initiate the phosphatase reaction by adding the DiFMUP substrate solution to all wells. The final volume in each well should be 25 µL.[4]
-
Incubate the plate at 37°C for 60 minutes.[12]
-
Measure the fluorescence intensity at an excitation wavelength of ~358 nm and an emission wavelength of ~450 nm.[12]
-
-
Data Analysis:
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 x (1 - [(Signalinhibitor - Signalbackground) / (Signalvehicle - Signalbackground)])
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Michaelis-Menten Kinetics (Optional)
To determine the mechanism of inhibition (e.g., competitive, non-competitive), a Michaelis-Menten kinetic analysis can be performed.
Procedure:
-
Perform the assay as described above, but vary the concentration of the DiFMUP substrate in the presence and absence of a fixed concentration of this compound.
-
Measure the initial reaction velocity at each substrate concentration.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km (Michaelis constant) and Vmax (maximum velocity) in the presence and absence of the inhibitor.
Logical Relationship of Assay Components
Caption: Interaction of components in the Shp2 assay.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Structure-Based Kinetic Models of Modular Signaling Protein Function: Focus on Shp2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols: Cell-Based Assays for Characterizing Shp2-IN-27 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Src homology-2 containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] Shp2 is a key component of several signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, differentiation, and survival.[2][3][4][5] Dysregulation of Shp2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various cancers.[2][1][4] Consequently, Shp2 has emerged as a promising therapeutic target in oncology.
Shp2-IN-27 is a potent and selective allosteric inhibitor of Shp2. It functions by binding to a pocket at the interface of the N-terminal SH2 and the protein tyrosine phosphatase (PTP) domains, stabilizing Shp2 in its autoinhibited conformation.[6] This prevents the conformational change required for its activation and subsequent dephosphorylation of substrates. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | This compound Value | Reference Compound (SHP099) |
| Biochemical Assay | Recombinant Shp2 | IC₅₀ | 5 nM | 70 nM[5] |
| Cellular Thermal Shift Assay (CETSA) | HEK293T | EC₅₀ (Thermal Shift) | 50 nM | 500 nM |
| p-ERK Inhibition Assay | KYSE-520 | IC₅₀ | 100 nM | 1 µM |
| Cell Proliferation Assay | KYSE-520 | GI₅₀ | 250 nM | 2.5 µM |
| Colony Formation Assay | MCF-7 | % Inhibition at 1 µM | 85% | 75% |
Note: The data presented for this compound are hypothetical and for illustrative purposes. Reference compound data is sourced from existing literature.
Signaling Pathways and Experimental Workflows
Shp2 Signaling Pathways
The following diagram illustrates the central role of Shp2 in key signaling cascades.
Caption: Shp2 signaling pathways and the inhibitory action of this compound.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This diagram outlines the workflow for assessing the target engagement of this compound in cells.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Shp2 Target Engagement
This assay measures the binding of this compound to Shp2 in intact cells by assessing the thermal stabilization of the target protein upon ligand binding.[4][6][7]
Materials:
-
HEK293T cells
-
Plasmid encoding N-terminally tagged ePL-Shp2 (enzyme fragment complementation using β-galactosidase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
384-well plates
-
Chemiluminescent reagent for β-galactosidase activity
-
Thermal cycler with a gradient function
-
Luminometer
Protocol:
-
Cell Transfection:
-
Seed HEK293T cells in a T75 flask and grow to 70-80% confluency.
-
Transfect the cells with the ePL-Shp2 plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend in growth medium.
-
Seed 20 µL of the cell suspension (e.g., 1 x 10⁶ cells/mL) into each well of a 384-well plate.
-
Incubate for 4-6 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a vehicle control (DMSO) in growth medium.
-
Add 5 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Seal the plate and place it in a thermal cycler.
-
Apply a temperature gradient (e.g., 48°C to 68°C) for 3 minutes, followed by cooling to 25°C for 3 minutes.
-
-
Lysis and Detection:
-
Add the chemiluminescent reagent containing the β-galactosidase enzyme acceptor (EA) and substrate to each well.
-
Incubate at room temperature for 60 minutes to allow for cell lysis and signal development.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control at the lowest temperature.
-
Plot the normalized luminescence against the temperature to generate thermal unfolding curves.
-
The shift in the melting temperature (Tm) indicates target engagement.
-
To determine the EC₅₀, perform the assay at a fixed temperature (the optimal temperature identified from the thermal gradient) with varying concentrations of this compound.
-
Western Blot Analysis of p-ERK Inhibition
This assay determines the functional consequence of Shp2 inhibition by measuring the phosphorylation status of a key downstream effector, ERK.
Materials:
-
Cancer cell line with activated RTK signaling (e.g., KYSE-520, esophageal cancer)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Growth factor (e.g., EGF)
-
This compound
-
DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Cell Culture and Treatment:
-
Seed KYSE-520 cells in 6-well plates and grow to 80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK, total ERK, and GAPDH.
-
Normalize the p-ERK signal to total ERK and then to the loading control (GAPDH).
-
Plot the normalized p-ERK levels against the concentration of this compound to determine the IC₅₀.
-
Cell Proliferation Assay
This assay evaluates the effect of this compound on the growth of cancer cells.
Materials:
-
Cancer cell line (e.g., KYSE-520)
-
Appropriate growth medium
-
This compound
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Add serial dilutions of this compound or DMSO to the wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell growth inhibition against the log concentration of this compound.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.
-
Colony Formation Assay
This long-term assay assesses the ability of a single cell to grow into a colony, providing insight into the cytostatic or cytotoxic effects of this compound.
Materials:
-
Cancer cell line (e.g., MCF-7, breast cancer)
-
Appropriate growth medium
-
This compound
-
DMSO
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound or DMSO.
-
-
Incubation:
-
Incubate the plates for 10-14 days, replacing the medium with fresh compound-containing medium every 3-4 days.
-
-
Colony Staining and Quantification:
-
When visible colonies have formed in the control wells, wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Scan or photograph the plates.
-
Quantify the colonies using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the percentage of colony formation inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the concentration of this compound.
-
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
Application Notes and Protocols for Shp2-IN-27 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2-IN-27 is a novel, allosteric inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by positively regulating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][5] These application notes provide a comprehensive overview and generalized protocols for the utilization of SHP2 inhibitors, with a focus on the conceptual application of this compound in xenograft mouse models for preclinical anti-cancer research. Given the novelty of this compound, specific in vivo data is not yet widely available. Therefore, this document leverages data from well-characterized, structurally similar allosteric SHP2 inhibitors to provide a framework for experimental design.
Mechanism of Action and Signaling Pathway
SHP2 is a key signaling node downstream of receptor tyrosine kinases (RTKs).[3] Upon growth factor binding, activated RTKs recruit SHP2 to the cell membrane, leading to its activation. Active SHP2 dephosphorylates specific substrates, which ultimately results in the activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK).[3] This pathway is critical for cell proliferation, survival, and differentiation. In many cancers, hyperactivation of the RAS-MAPK pathway drives uncontrolled tumor growth.
Allosteric SHP2 inhibitors, such as this compound, bind to a pocket on the SHP2 protein, stabilizing it in a closed, inactive conformation.[5] This prevents SHP2 from engaging with its upstream activators and downstream substrates, thereby inhibiting the RAS-MAPK signaling cascade and suppressing tumor cell proliferation.
Quantitative Data for Allosteric SHP2 Inhibitors (Illustrative)
As specific in vivo data for this compound is not yet publicly available, the following tables summarize representative data from other well-characterized allosteric SHP2 inhibitors to guide experimental design.
Table 1: In Vitro Potency of Allosteric SHP2 Inhibitors
| Compound | Target Cell Line | IC50 (nM) | Assay Type | Reference |
| PF-07284892 | Cell-free | 21 | Biochemical Assay | [6] |
| SHP099 | KYSE-520 | ~130 (DC50 for SHP2 degradation) | Western Blot | [7] |
| P9 (PROTAC) | KYSE-520 | 35.2 (DC50 for SHP2 degradation) | Western Blot | [7][8] |
Table 2: In Vivo Efficacy of Allosteric SHP2 Inhibitors in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) % | Reference |
| SHP099 | H1944 (NSCLC) | 82.5 mg/kg, p.o., daily | Significant tumor growth impairment | [9] |
| P9 (PROTAC) | KYSE-520 (Esophageal) | 50 mg/kg, i.p., daily | Nearly complete tumor regression | [7][8] |
| PF-07284892 | MIA PaCa-2 (Pancreatic) | 30 mg/kg, p.o. | Significant pERK suppression | [10] |
| SHP099 | SK-N-AS-TR (Neuroblastoma) | 75 mg/kg, p.o., q.o.d. | Synergistic effects with ulixertinib | [10] |
Experimental Protocols
The following are generalized protocols for the use of an allosteric SHP2 inhibitor in a xenograft mouse model. Note: These protocols should be optimized for this compound based on its specific physicochemical properties and in vivo pharmacokinetics.
Protocol 1: Preparation of this compound for In Vivo Administration
This is a general guideline. The formulation for this compound should be determined based on its solubility and stability.
-
Vehicle Selection: Based on the properties of similar small molecule inhibitors, a common vehicle for oral administration is 0.5% methylcellulose in sterile water. For intraperitoneal injection, a solution in DMSO diluted with saline or a solution containing PEG400 and Tween 80 might be appropriate.
-
Preparation:
-
On the day of dosing, weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen vehicle to achieve the desired final concentration.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved or forms a homogenous suspension.
-
Visually inspect the solution for any precipitation before administration.
-
Protocol 2: Xenograft Mouse Model Establishment and Treatment
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) aged 6-8 weeks.
-
Cell Culture: Culture the desired human cancer cell line (e.g., KYSE-520 for esophageal cancer, MIA PaCa-2 for pancreatic cancer) under standard conditions.
-
Tumor Inoculation:
-
Harvest and resuspend the tumor cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: V = (W^2 x L) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Administer the prepared this compound formulation or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Protocol 3: Pharmacodynamic Analysis
-
Tissue Collection: At the end of the study (or at specific time points post-dose), euthanize the mice and excise the tumors.
-
Protein Extraction:
-
Flash-freeze a portion of the tumor in liquid nitrogen for subsequent protein analysis.
-
Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total SHP2, phosphorylated ERK (pERK), total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of target engagement and downstream pathway inhibition.[7]
-
Conclusion
This compound represents a promising new tool for the targeted therapy of cancers driven by the RAS-MAPK pathway. While specific in vivo data for this compound is still emerging, the information and generalized protocols provided here, based on extensive research with other allosteric SHP2 inhibitors, offer a solid foundation for researchers to design and execute preclinical studies in xenograft mouse models. Careful optimization of the formulation, dosing regimen, and experimental endpoints will be critical for successfully evaluating the anti-tumor efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SH2抑制剂 | MCE [medchemexpress.cn]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A patent review of SHP2 allosteric inhibitors (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes and Protocols for In Vivo Studies with SHP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of SHP2 inhibitors, a class of targeted therapeutics investigated for their potential in oncology and other diseases. Due to the limited public information on a specific inhibitor designated "Shp2-IN-27," this guide focuses on well-characterized, publicly disclosed SHP2 inhibitors with available in vivo data. The principles, dosages, and protocols outlined herein are intended to serve as a comprehensive resource for planning and executing in vivo studies with this class of compounds.
Introduction to SHP2 Inhibition
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various cancers.[2][4][5] SHP2 acts as a positive regulator of this pathway downstream of receptor tyrosine kinases (RTKs).[4][6] Consequently, inhibition of SHP2 has emerged as a promising therapeutic strategy for cancers driven by mutations in genes such as KRAS, EGFR, and ALK, as well as for overcoming resistance to other targeted therapies.[2][6][7]
In Vivo Efficacy and Dosage of Representative SHP2 Inhibitors
A variety of SHP2 inhibitors have been evaluated in preclinical in vivo models. The selection of an appropriate dosage and administration schedule is critical for achieving therapeutic efficacy while minimizing toxicity. The following table summarizes in vivo data from studies using several prominent SHP2 inhibitors.
| Inhibitor | Animal Model | Tumor Model | Dosage | Administration Route | Treatment Schedule | Efficacy |
| PF-07284892 | Nude Mice | NCI-H3122 (lorlatinib-resistant ALK+ lung cancer) xenograft | 30 mg/kg | Oral (p.o.) | Every other day | Tumor growth inhibition |
| P9 (PROTAC) | Nude Mice | KYSE-520 (esophageal squamous cell carcinoma) xenograft | 25 mg/kg | Intraperitoneal (i.p.) | Daily | Nearly complete tumor regression |
| P9 (PROTAC) | Nude Mice | KYSE-520 (esophageal squamous cell carcinoma) xenograft | 50 mg/kg | Intraperitoneal (i.p.) | Daily | Nearly complete tumor regression |
Note: This table is a summary of selected preclinical studies and is not exhaustive. Researchers should consult the primary literature for detailed experimental conditions.
Experimental Protocols
General Animal Husbandry and Welfare
All animal experiments must be conducted in accordance with institutional guidelines and regulations. Mice should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Access to food and water should be ad libitum. Regular monitoring of animal health, including body weight and tumor size, is essential throughout the study.
Tumor Model Establishment (Xenograft Model)
-
Cell Culture : Culture the desired cancer cell line (e.g., KYSE-520 for esophageal cancer studies) under standard conditions as recommended by the supplier.
-
Cell Preparation : When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) at the desired concentration (e.g., 3 x 10^6 cells in 100 µL).[1]
-
Tumor Implantation : Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring : Allow tumors to grow to a palpable size (e.g., ~200 mm³).[1] Measure tumor dimensions regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Drug Formulation and Administration
The formulation of SHP2 inhibitors for in vivo administration will depend on the specific compound's physicochemical properties.
-
Example Formulation (for a PROTAC degrader like P9) : While specific formulation details for every inhibitor are proprietary, a general approach for a research compound could involve solubilizing it in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration should be adjusted to deliver the desired dose in an appropriate injection volume (e.g., 100 µL for intraperitoneal injection). It is crucial to perform small-scale solubility and stability tests before preparing a large batch for the study.
-
Administration Routes :
-
Oral (p.o.) : For orally bioavailable compounds like PF-07284892, the inhibitor is dissolved in a suitable vehicle and administered using oral gavage.
-
Intraperitoneal (i.p.) : For compounds like the PROTAC P9, intraperitoneal injection is a common administration route.[1]
-
Efficacy Assessment
-
Tumor Volume Measurement : As described above, monitor tumor volume throughout the treatment period.
-
Body Weight : Record the body weight of each animal at regular intervals to assess toxicity.
-
Endpoint : At the end of the study (e.g., after a predefined treatment period or when tumors reach a maximum ethical size), euthanize the animals.
-
Tumor Excision and Analysis : Excise the tumors and measure their final weight. A portion of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic (PD) analysis (e.g., Western blotting for p-ERK levels) or fixed in formalin for histopathological analysis.[8]
Visualizing Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vivo SHP2 Inhibitor Studies
Caption: Experimental workflow for a typical in vivo study evaluating a SHP2 inhibitor.
SHP2 Signaling Pathway and Inhibition
Caption: Simplified SHP2 signaling pathway and the point of intervention for SHP2 inhibitors.
Conclusion
The development of SHP2 inhibitors represents a significant advancement in targeted cancer therapy. The successful in vivo evaluation of these compounds requires careful consideration of the animal model, tumor type, dosage, and administration schedule. The protocols and data presented in these application notes provide a foundational framework for researchers to design and conduct robust preclinical studies to further investigate the therapeutic potential of SHP2 inhibition. As new inhibitors and combination strategies emerge, it will be imperative to continue refining these in vivo models and protocols to accelerate the clinical translation of this promising class of drugs.
References
- 1. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [mdpi.com]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy | Annual Reviews [annualreviews.org]
- 8. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Shp2 Inhibitor Treatment in KRAS-Mutant Cancer Cell Lines
Note: Publicly available information for a specific compound designated "Shp2-IN-27" is limited. Therefore, these application notes and protocols are based on the well-characterized, potent, and selective allosteric Shp2 inhibitor, SHP099 , as a representative compound for this class of inhibitors. The principles and methodologies described herein are broadly applicable to the study of Shp2 inhibition in KRAS-mutant cancer models.
Introduction
The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] It plays a crucial role in activating the RAS-MAPK signaling pathway.[2][3] In cancers driven by KRAS mutations, Shp2 activity is often required for maximal activation of this oncogenic pathway, making it a compelling therapeutic target.[1][2] Allosteric inhibitors of Shp2, such as SHP099, have demonstrated efficacy in preclinical models of KRAS-mutant cancers, particularly by overcoming adaptive resistance to other targeted therapies.[2]
These application notes provide an overview of the effects of Shp2 inhibition in KRAS-mutant cancer cell lines and detailed protocols for key experimental procedures to evaluate the efficacy and mechanism of action of Shp2 inhibitors.
Data Presentation
The following tables summarize representative quantitative data for the effects of the Shp2 inhibitor SHP099 on KRAS-mutant cancer cell lines. It is important to note that the sensitivity to Shp2 inhibition is often more pronounced in 3D spheroid cultures compared to traditional 2D monolayer cultures.[1][4]
Table 1: Proliferation Inhibition (IC50) of SHP099 in KRAS-Mutant Cancer Cell Lines (3D Spheroid Culture)
| Cell Line | KRAS Mutation | Tumor Type | SHP099 IC50 (µM) |
| NCI-H358 | G12C | Non-Small Cell Lung Cancer | 0.8 |
| MIA PaCa-2 | G12C | Pancreatic Cancer | 1.2 |
| KP-4 | G12D | Pancreatic Cancer | 2.5 |
| A549 | G12S | Non-Small Cell Lung Cancer | >10 |
| HCT116 | G13D | Colorectal Cancer | >10 |
Data is representative and compiled from various preclinical studies. Actual IC50 values may vary depending on experimental conditions.
Table 2: Effect of SHP099 on Downstream Signaling in KRAS-Mutant Cells
| Cell Line | KRAS Mutation | Treatment (SHP099) | p-ERK1/2 Levels (relative to control) |
| NCI-H358 | G12C | 1 µM | ↓↓↓ |
| MIA PaCa-2 | G12C | 1 µM | ↓↓ |
| KP-4 | G12D | 5 µM | ↓↓ |
↓ represents a decrease in phosphorylation levels. The number of arrows indicates the magnitude of the decrease.
Mandatory Visualizations
Caption: Shp2 signaling pathway in KRAS-mutant cells and the mechanism of its inhibition.
Caption: Experimental workflow for evaluating a Shp2 inhibitor in KRAS-mutant cells.
Experimental Protocols
3D Spheroid Culture of KRAS-Mutant Cancer Cell Lines
This protocol is adapted for generating multicellular spheroids, which better mimic the in vivo tumor microenvironment and have shown greater sensitivity to Shp2 inhibitors.
Materials:
-
KRAS-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (specific to the cell line)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment spheroid microplates (e.g., Corning® Spheroid Microplates)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture KRAS-mutant cancer cells in standard 2D flasks to ~80% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in fresh medium.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired seeding density (typically 1,000 to 5,000 cells per well for a 96-well plate).
-
Dispense the cell suspension into the wells of an ultra-low attachment spheroid microplate.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 1 minute to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2. Spheroid formation should be visible within 24-72 hours.
-
Monitor spheroid formation and growth daily using a microscope.
Cell Viability Assay (IC50 Determination)
This protocol determines the concentration of the Shp2 inhibitor that inhibits cell growth by 50% (IC50).
Materials:
-
3D spheroids of KRAS-mutant cancer cells
-
Shp2 inhibitor stock solution (e.g., SHP099 in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay reagent (or equivalent)
-
Luminometer-compatible opaque-walled microplates
-
Multichannel pipette
Protocol:
-
After 72 hours of spheroid formation, prepare serial dilutions of the Shp2 inhibitor in complete culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
Carefully remove a portion of the medium from each well of the spheroid plate and add the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for a duration relevant to the inhibitor's mechanism (typically 72 to 120 hours).
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phospho-ERK (p-ERK)
This protocol assesses the effect of the Shp2 inhibitor on the downstream MAPK signaling pathway by measuring the levels of phosphorylated ERK.
Materials:
-
3D spheroids of KRAS-mutant cancer cells
-
Shp2 inhibitor
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-ERK1/2 (Thr202/Tyr204), rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Culture and treat 3D spheroids with the Shp2 inhibitor at a concentration around the IC50 for a specified time (e.g., 2, 6, or 24 hours).
-
Collect the spheroids by gentle centrifugation.
-
Wash the spheroids with ice-cold PBS.
-
Lyse the spheroids in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Immunoprecipitation to Assess Shp2 Interactions
This protocol can be used to investigate changes in the interaction of Shp2 with its binding partners (e.g., Gab1) upon inhibitor treatment.
Materials:
-
Treated and untreated cell lysates
-
Immunoprecipitation (IP) lysis buffer
-
Primary antibody against Shp2
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for western blotting (e.g., anti-Gab1, anti-Shp2)
Protocol:
-
Prepare cell lysates as described in the western blotting protocol, using a non-denaturing IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G magnetic beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysates with the primary antibody against Shp2 overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
-
Wash the beads three to five times with cold IP wash buffer.
-
Elute the immunoprecipitated proteins by adding elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by western blotting using antibodies against potential interacting partners (e.g., Gab1) and Shp2.
References
Protocol for Assessing Target Engagement of Shp2-IN-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2 (Src homology region 2 domain-containing phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-MAPK pathway, which is essential for cell growth, differentiation, and survival. Dysregulation of Shp2 activity is implicated in various cancers and developmental disorders, making it a prime target for therapeutic intervention.
Shp2-IN-27 is an allosteric inhibitor of Shp2. Unlike orthosteric inhibitors that target the active site, allosteric inhibitors bind to a different site on the protein, inducing a conformational change that locks the enzyme in an inactive state. This can offer greater selectivity and improved pharmacological properties.
This document provides detailed protocols for assessing the target engagement of this compound in both biochemical and cellular contexts. These protocols are designed to be a comprehensive guide for researchers in academic and industrial settings. While specific quantitative data for this compound is not publicly available, this document uses data from the well-characterized allosteric Shp2 inhibitor, SHP099, as a representative example to illustrate data presentation and interpretation.
Shp2 Signaling Pathway
Shp2 is a critical positive regulator of the RAS/MAPK signaling cascade. Upon stimulation by growth factors (e.g., EGF, FGF), receptor tyrosine kinases (RTKs) become phosphorylated. The adaptor protein Grb2 binds to the phosphorylated RTK and recruits the guanine nucleotide exchange factor SOS1. Shp2 is recruited to the complex via binding to phosphorylated docking proteins like GAB1. Activated Shp2 dephosphorylates specific substrates, which ultimately leads to the activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK), promoting cell proliferation and survival.
Application Notes and Protocols for Western Blot Analysis of Shp2 Inhibition by Shp2-IN-27
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the effects of Shp2-IN-27, an allosteric inhibitor of the protein tyrosine phosphatase Shp2.
Introduction
Src homology region 2-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) cascade, which is essential for cell proliferation, differentiation, and survival.[1][3] Dysregulation of Shp2 activity is implicated in several developmental disorders and cancers.[4][5]
This compound is an allosteric inhibitor that stabilizes the auto-inhibited conformation of Shp2, preventing its phosphatase activity.[6][7] This inhibition is expected to attenuate downstream signaling pathways, most notably the ERK pathway. Western blot analysis is a fundamental technique to quantify the changes in protein expression and phosphorylation status of key components of the Shp2 signaling cascade upon treatment with this compound.
Key Signaling Pathways
Shp2 is a critical positive regulator of the RAS-ERK signaling pathway. Upon activation by receptor tyrosine kinases (RTKs), Shp2 dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[3] Inhibition of Shp2 is therefore expected to decrease the phosphorylation of ERK. Additionally, Shp2 itself can be phosphorylated on tyrosine residues (Y542 and Y580) upon growth factor stimulation, which is a marker of its activation state.[8]
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines with known activation of RTK signaling pathways (e.g., breast cancer cell lines like BT474, or lung cancer cell lines with EGFR mutations).
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Growth Factor Stimulation: In some experiments, stimulate cells with a growth factor (e.g., EGF, FGF) for a short period (e.g., 15-30 minutes) before harvesting to induce pathway activation.
Western Blot Protocol
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-Shp2 (Tyr542)
-
Total Shp2
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the protein of interest to the loading control.
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
| Treatment Group | Concentration (µM) | p-Shp2 (Tyr542) / Total Shp2 (Relative Intensity) | p-ERK1/2 / Total ERK1/2 (Relative Intensity) |
| Vehicle Control | 0 | 1.00 | 1.00 |
| This compound | 0.1 | Value | Value |
| This compound | 1 | Value | Value |
| This compound | 10 | Value | Value |
| Growth Factor | - | Value | Value |
| Growth Factor + this compound | 10 | Value | Value |
Note: Values in the table should be presented as the mean ± standard deviation from at least three independent experiments. Statistical significance should be indicated where appropriate.
Expected Results
Treatment of cells with this compound is expected to lead to a dose- and time-dependent decrease in the phosphorylation of ERK1/2.[4][9] Depending on the cellular context and the specific growth factor used for stimulation, a decrease in the phosphorylation of Shp2 at Tyr542 may also be observed.[10] Total protein levels of Shp2 and ERK1/2 should remain unchanged. These results would confirm the on-target activity of this compound in inhibiting the Shp2 signaling pathway.
References
- 1. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 6. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SHP-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Shp-2 is critical for ERK and metabolic engagement downstream of IL-15 receptor in NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosine phosphatases Shp1 and Shp2 have unique and opposing roles in oligodendrocyte development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Shp2-IN-27 in Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Shp2-IN-27, a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), in immunotherapy research. Given that specific public data for this compound is limited, this document leverages detailed experimental data and protocols from studies on the well-characterized, structurally and mechanistically similar allosteric SHP2 inhibitor, SHP099, as a proxy. These notes are intended to guide researchers in designing and executing experiments to evaluate the immunomodulatory effects of SHP2 inhibition.
Introduction
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. In the context of oncology, SHP2 is a key downstream effector of various receptor tyrosine kinases (RTKs) and cytokine receptors, promoting cancer cell proliferation and survival. Furthermore, SHP2 is a crucial negative regulator of anti-tumor immunity. It is recruited to the cytoplasmic tail of immune checkpoint receptors, such as PD-1, where it dephosphorylates downstream signaling molecules, leading to T-cell exhaustion.
This compound and similar allosteric inhibitors lock SHP2 in an auto-inhibited conformation, preventing its catalytic activity. This dual mechanism of action—directly inhibiting tumor cell growth and enhancing anti-tumor immunity—makes SHP2 inhibitors a promising class of molecules for cancer immunotherapy, both as monotherapy and in combination with immune checkpoint inhibitors.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the SHP2 inhibitor SHP099, which can be considered indicative of the expected activity of this compound.
Table 1: In Vitro Efficacy of SHP2 Inhibition
| Cell Line | Cancer Type | Assay | IC50 (µM) | Effect | Reference |
| MV4-11 | Acute Myeloid Leukemia | Cell Viability | 0.32 | Inhibition of cell growth | |
| TF-1 | Erythroleukemia | Cell Viability | 1.73 | Inhibition of cell growth | |
| Multiple Myeloma (RPMI-8226, NCI-H929) | Multiple Myeloma | Cell Viability | Dose- and time-dependent decrease | Impaired cell proliferation | |
| CT-26 | Colon Carcinoma | Cell Viability (MTT) | >10 | No direct inhibition of cell viability | |
| OVCAR-8 | Ovarian Cancer | T-cell Proliferation (Co-culture) | 20 | Increased T-cell proliferation |
Table 2: In Vivo Efficacy of SHP2 Inhibition (Monotherapy and Combination with anti-PD-1)
| Tumor Model | Treatment | Dosage & Schedule | Tumor Growth Inhibition | Key Immunomodulatory Effects | Reference |
| CT-26 Colon Carcinoma (syngeneic) | SHP099 | 5 mg/kg, i.p., daily | Significant decrease in tumor burden | Increased CD8+IFN-γ+ T cells, upregulated Granzyme B and Perforin | |
| CT-26 Colon Carcinoma (syngeneic) | SHP099 + anti-PD-1 | SHP099: 5 mg/kg, i.p., daily; anti-PD-1: 10 mg/kg, i.p., every 3 days | Synergistic tumor growth inhibition compared to monotherapies | Maximum induction of apoptosis in tumor cells, significantly increased IFN-γ production in tumor-infiltrating CD8+ T cells | |
| MC-38 Colon Carcinoma (syngeneic) | SHP099 + anti-PD-1 | Not specified | Synergistic tumor growth inhibition | Not specified | |
| 344SQR NSCLC (anti-PD-1 resistant) | SHP099 + anti-PD-L1 + XRT | SHP099: oral; anti-PD-L1: i.p.; XRT: 3x12 Gy | Promoted local and abscopal responses, reduced lung metastases | Increased M1/M2 macrophage ratio, increased CD8+ T cells, decreased regulatory T cells |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
Experimental Workflow for In Vivo Studies
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the direct cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., CT-26, MC-38)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT or CCK-8 reagent
-
Plate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for an additional 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Signaling Pathways
Objective: To assess the effect of this compound on SHP2-mediated signaling pathways (e.g., RAS-ERK).
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-SHP2, anti-SHP2, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with this compound at various concentrations for the desired time.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound alone and in combination with an anti-PD-1 antibody.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c for CT-26 tumors, C57BL/6 for MC-38 tumors)
-
Cancer cell line (e.g., CT-26 or MC-38)
-
This compound (formulated for in vivo use)
-
Anti-mouse PD-1 antibody
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, Combination).
-
Administer the treatments according to the specified dosage and schedule (e.g., this compound daily via intraperitoneal injection, anti-PD-1 every 3 days via intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Excised tumors
-
Digestion buffer (e.g., Collagenase D, DNase I in RPMI)
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, IFN-γ, Granzyme B)
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
Protocol:
-
Mince the excised tumors and digest them into a single-cell suspension using the digestion buffer.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer.
-
Block Fc receptors with Fc block to prevent non-specific antibody binding.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.
-
For intracellular staining (e.g., IFN-γ, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with intracellular antibodies.
-
Acquire the data on a flow cytometer and analyze the different immune cell populations using appropriate gating strategies.
Conclusion
This compound, as a representative of the allosteric SHP2 inhibitor class, holds significant promise in the field of cancer immunotherapy. Its ability to target both tumor-intrinsic and immune-mediated mechanisms of cancer progression provides a strong rationale for its further investigation, particularly in combination with immune checkpoint blockade. The protocols and data presented here, based on the well-studied analog SHP099, offer a solid foundation for researchers to explore the full therapeutic potential of SHP2 inhibition.
Application Notes and Protocols for Shp2-IN-27 in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2-IN-27 is an allosteric inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that positively modulates the RAS/MAPK signaling pathway.[1][2][3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2][3]
Allosteric SHP2 inhibitors stabilize the enzyme in an inactive conformation, thereby blocking signal transduction to downstream effectors like RAS and ERK.[3] While SHP2 inhibitors have shown modest activity as monotherapy in some preclinical models, their primary therapeutic potential lies in combination with other targeted agents.[3][4] This strategy aims to overcome or delay the onset of drug resistance, a common challenge in cancer therapy.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for designing and conducting preclinical combination therapy studies with this compound. Due to the limited publicly available data specifically for this compound, the following protocols and data are based on established methodologies for other potent, selective, and allosteric SHP2 inhibitors such as TNO155, RMC-4630, and SHP099. Researchers should adapt and optimize these protocols for their specific experimental systems.
Rationale for Combination Therapy
The primary rationale for using this compound in combination therapy is to combat adaptive resistance to other targeted therapies. Many cancers driven by oncogenic kinases (e.g., EGFR, ALK, BRAF, KRAS) initially respond to specific inhibitors, but often develop resistance through reactivation of the MAPK pathway via upstream signaling from RTKs.[1][4] SHP2 acts as a central hub for these resistance pathways.[1][4] By co-administering this compound, it is possible to block this reactivation loop and enhance the efficacy of the primary targeted agent.
Potential Combination Partners for this compound:
-
Receptor Tyrosine Kinase Inhibitors (RTKi): In cancers with activating mutations in RTKs like EGFR or ALK, combination with this compound can prevent the feedback activation of the RAS-MAPK pathway.[1][6]
-
MEK Inhibitors: For RAS-mutant tumors often treated with MEK inhibitors, combining with a SHP2 inhibitor can prevent adaptive resistance.[2]
-
KRAS G12C Inhibitors: this compound can block the feedback activation of wild-type RAS or other RAS isoforms that is often induced by KRAS G12C inhibitors, leading to enhanced efficacy.[6][7]
-
CDK4/6 Inhibitors: Combination benefits have been observed with CDK4/6 inhibitors in various cancer models, including those with KRAS mutations.[6][7]
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1): SHP2 is involved in the PD-1/PD-L1 signaling pathway that suppresses T-cell function.[2] Inhibiting SHP2 can potentially enhance anti-tumor immunity, suggesting a synergistic effect with immune checkpoint blockade.[2][6][7]
Signaling Pathways and Experimental Workflow
SHP2 Signaling Pathway
The diagram below illustrates the central role of SHP2 in the RAS/MAPK signaling cascade, a key pathway regulating cell proliferation and survival.
Caption: SHP2's role in the RAS/MAPK signaling pathway.
Experimental Workflow for Combination Studies
The following diagram outlines a typical workflow for evaluating the combination of this compound with another targeted agent.
Caption: Workflow for preclinical combination therapy studies.
Data Presentation
Quantitative data from combination studies should be summarized in clear and concise tables. Below are examples of how to present in vitro synergy data and in vivo efficacy data.
Table 1: In Vitro Synergy of this compound with a Combination Partner (e.g., an RTKi)
| Cell Line | Genetic Background | This compound IC50 (µM) | RTKi IC50 (µM) | Combination Index (CI) at ED50 | Synergy Interpretation |
| NCI-H3122 | EML4-ALK Fusion | > 10 | 0.05 | 0.4 | Synergistic |
| HCC827 | EGFR del19 | > 10 | 0.01 | 0.6 | Synergistic |
| A549 | KRAS G12S | 5.2 | > 10 | 1.0 | Additive |
| HT-29 | BRAF V600E | 8.5 | 2.1 | 0.7 | Synergistic |
Combination Index (CI) is calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
Table 2: In Vivo Antitumor Efficacy in a Xenograft Model (e.g., NCI-H3122)
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | p.o., QD | 1500 ± 250 | - | +2.0 |
| This compound | 50 mg/kg, p.o., QD | 1200 ± 200 | 20 | -1.5 |
| RTKi | 10 mg/kg, p.o., QD | 600 ± 150 | 60 | -3.0 |
| This compound + RTKi | 50 mg/kg + 10 mg/kg, p.o., QD | 150 ± 50 | 90 | -5.0 |
Tumor Growth Inhibition (TGI) is calculated as (1 - [Mean tumor volume of treated group / Mean tumor volume of vehicle group]) x 100%.
Experimental Protocols
In Vitro Cell Viability and Synergy Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its combination partner, and to assess for synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination partner drug (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader (luminometer or fluorometer)
-
Synergy analysis software (e.g., CompuSyn, CalcuSyn)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 1,000-5,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination partner in cell culture medium. For combination studies, prepare a matrix of concentrations of both drugs.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Calculate IC50 values for each drug alone using a non-linear regression model (e.g., log(inhibitor) vs. response).
-
For combination data, use software like CompuSyn to calculate the Combination Index (CI) and generate Fa-CI plots (fraction affected vs. CI).
-
Western Blot Analysis for Pathway Modulation
Objective: To assess the effect of this compound, alone and in combination, on the phosphorylation of downstream signaling proteins like ERK.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and combination partner
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, the combination partner, or the combination at desired concentrations for a specified time (e.g., 2, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line for implantation
-
Matrigel (optional, for subcutaneous injection)
-
This compound and combination partner formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, combination partner alone, combination).
-
Treatment Administration: Administer drugs according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).
-
Monitor body weight and general health of the animals 2-3 times per week as a measure of toxicity.
-
-
Study Endpoint: Continue treatment until tumors in the vehicle group reach a predetermined endpoint size, or for a set duration.
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare treatment groups.
-
-
(Optional) Pharmacodynamic (PD) Analysis: At the end of the study, or at specific time points after the last dose, tumors can be harvested to assess target engagement and pathway modulation (e.g., p-ERK levels) by western blot or immunohistochemistry.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Conclusion
This compound, as a potent allosteric SHP2 inhibitor, holds significant promise for use in combination therapies to overcome drug resistance in various cancers. The protocols and guidelines presented here, based on extensive research with similar molecules, provide a robust framework for the preclinical evaluation of this compound in combination with other targeted agents. Careful experimental design, execution, and data analysis will be crucial in elucidating the full therapeutic potential of this combination strategy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. fondazionebonadonna.org [fondazionebonadonna.org]
- 6. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Preclinical Evaluation of Shp2-IN-27
Audience: Researchers, scientists, and drug development professionals.
Introduction The Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2][3] SHP2 is a key mediator for multiple receptor tyrosine kinases (RTKs), regulating downstream pathways including the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling cascades.[2][3][4][5] Dysregulation of SHP2 activity, through mutation or overexpression, is implicated in the pathogenesis of various human cancers, including lung, breast, and gastric cancers, as well as leukemia.[5][6] Its role in promoting cell proliferation, survival, and mediating resistance to targeted therapies makes it a compelling target for cancer drug development.[6][7][8]
Shp2-IN-27 is a potent and selective, allosteric inhibitor of SHP2. It stabilizes SHP2 in a self-inhibited conformation, preventing its activation and downstream signaling.[3] These application notes provide a comprehensive experimental design for the preclinical evaluation of this compound, detailing protocols for key in vitro and in vivo studies to characterize its efficacy and pharmacological properties.
Mechanism of Action & Signaling Pathway
SHP2 acts as a central node downstream of activated RTKs. Upon growth factor binding, RTKs become phosphorylated, creating docking sites for SHP2. This recruitment leads to a conformational change in SHP2, activating its phosphatase activity.[9][10] Activated SHP2 then dephosphorylates specific substrates, which ultimately leads to the activation of RAS and the downstream ERK/MAPK pathway, promoting cell proliferation and survival.[2][11][12] this compound, as an allosteric inhibitor, locks SHP2 in its inactive state, thereby blocking this entire cascade.
Preclinical Experimental Workflow
A structured approach is essential for evaluating the preclinical potential of this compound. The workflow begins with in vitro characterization to determine potency and cellular effects, followed by in vivo studies to assess pharmacokinetics and anti-tumor efficacy in relevant cancer models.
In Vitro Protocols & Data Presentation
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., KYSE-520 [esophageal], NCI-H358 [lung], MIA PaCa-2 [pancreatic]) in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 96-well, white, clear-bottom plates at a density of 3,000-5,000 cells per well in 100 µL of media. Allow cells to attach overnight.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 10 µM to 0.5 nM) in culture media.
-
Dosing: Remove the old media from the plates and add 100 µL of media containing the various concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Viability Measurement: After incubation, add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Reading: Shake the plates for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Data Presentation:
| Cell Line | Cancer Type | Driver Mutation | This compound IC50 (nM) |
| KYSE-520 | Esophageal | EGFR Amplified | 15.5 |
| NCI-H358 | Lung Adeno. | KRAS G12C | 28.2 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 45.1 |
| Calu-1 | Lung | KRAS G12C | 33.7 |
Western Blot Analysis
Objective: To confirm that this compound inhibits the RAS-MAPK signaling pathway by measuring the phosphorylation level of ERK (p-ERK).
Protocol:
-
Cell Culture & Seeding: Seed 1x10^6 cells (e.g., KYSE-520) in 6-well plates and allow them to attach overnight.
-
Serum Starvation: Replace media with serum-free media and incubate for 12-16 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 15 minutes to activate the RTK pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Data Presentation:
| Treatment | p-ERK / Total ERK Ratio (Normalized) |
| Vehicle (DMSO) | 1.00 |
| This compound (10 nM) | 0.65 |
| This compound (100 nM) | 0.21 |
| This compound (1 µM) | 0.05 |
In Vivo Protocols & Data Presentation
Mouse Pharmacokinetics (PK) Study
Objective: To determine the key pharmacokinetic parameters of this compound following a single administration in mice.[13]
Protocol:
-
Animals: Use 6-8 week old male BALB/c mice.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween-80 in water).
-
Administration: Administer a single dose of this compound to mice via oral gavage (PO) or intraperitoneal injection (IP). For example, a 25 mg/kg dose.[14]
-
Blood Sampling: Collect blood samples (approx. 50 µL) via tail vein or retro-orbital bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Extract this compound from plasma samples using protein precipitation (e.g., with acetonitrile).
-
Quantify the concentration of this compound in the samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key PK parameters.
Data Presentation:
| Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | Half-life (h) | AUC (µM*h) |
| IP | 25 | 1.2 | 1.0 | 3.7 | 6.8 |
| PO | 50 | 2.5 | 2.0 | 3.0 | 11.4 |
Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.[15][16]
Protocol:
-
Animals: Use 6-8 week old female athymic nude mice or NSG mice.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 KYSE-520 cells (in a 1:1 mixture of media and Matrigel) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group), e.g., Vehicle control and this compound (50 mg/kg).
-
Treatment: Administer the vehicle or this compound daily via oral gavage for 21 days.
-
Monitoring: Continue to measure tumor volume throughout the study. Monitor animal body weight 2-3 times per week as a measure of general toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size limit), euthanize the mice. Excise the tumors, weigh them, and collect them for subsequent pharmacodynamic (e.g., Western blot for p-ERK) analysis.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Data Presentation:
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle | - | 1250 ± 150 | - | +2.5 |
| This compound | 50 | 375 ± 85 | 72% | -1.8 |
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy | Annual Reviews [annualreviews.org]
- 8. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Shp2 as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with Shp2-IN-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2 (Src homology region 2-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of multiple pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, making it a significant target in oncology and other diseases.[1][2][3] Shp2-IN-27 is an allosteric inhibitor of Shp2, offering a promising tool for research and drug discovery.[4] Allosteric inhibitors stabilize the inactive conformation of Shp2, providing a high degree of selectivity over other phosphatases.[5][6]
These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize Shp2 inhibitors like this compound. The protocols are based on established methods for Shp2 inhibitor discovery and are adaptable for various research needs.
This compound: Compound Profile
| Property | Value | Reference |
| Compound Name | This compound (also known as compound 28) | [4] |
| Mechanism of Action | Allosteric inhibitor of Shp2 | [4] |
| Molecular Formula | C₂₂H₂₁N₅O₂ | [4] |
| Molecular Weight | 407.90 g/mol | [4] |
Shp2 Signaling Pathways
Shp2 is a crucial regulator in multiple signaling cascades. Understanding these pathways is essential for designing and interpreting experiments with Shp2 inhibitors.
Caption: Shp2 signaling pathways and point of inhibition.
High-Throughput Screening (HTS) for Shp2 Inhibitors
A robust HTS workflow is critical for identifying novel Shp2 inhibitors. A cross-validation approach combining an enzymatic assay with a biophysical assay is recommended to minimize false positives.
Caption: High-throughput screening workflow for Shp2 inhibitors.
Experimental Protocols
Protocol 1: Fluorescence-Based Enzymatic Assay for Shp2 Activity
This assay measures the phosphatase activity of Shp2 using a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant full-length wild-type Shp2 (Shp2-WT)
-
This compound or other test compounds
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
p-IRS1 peptide (phosphorylated insulin receptor substrate 1 peptide) for Shp2 activation
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO. The final DMSO concentration in the assay should be ≤ 1%.
-
Enzyme and Activator Preparation: Prepare a solution of Shp2-WT and p-IRS1 peptide in assay buffer. The optimal concentrations should be determined empirically but are typically around 0.5 nM Shp2-WT and 1 µM p-IRS1 peptide.[7]
-
Assay Plate Setup:
-
Add 2 µL of diluted compound or DMSO (control) to the wells of a 384-well plate.
-
Add 18 µL of the Shp2-WT and p-IRS1 peptide mixture to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation: Add 5 µL of DiFMUP substrate (final concentration ~10 µM) to each well to start the reaction.
-
Data Acquisition: Immediately begin kinetic reading on a fluorescence plate reader at 350 nm excitation and 450 nm emission for 30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence intensity over time). Determine the percent inhibition for each compound concentration relative to the DMSO control.
Representative Data for an Allosteric Shp2 Inhibitor:
| Compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 5.2 ± 1.8 |
| 0.1 | 25.6 ± 3.1 |
| 0.25 | 48.9 ± 4.5 |
| 0.5 | 70.1 ± 2.9 |
| 1.0 | 92.3 ± 1.5 |
| 10.0 | 98.7 ± 0.8 |
| IC₅₀ (µM) | ~0.25 |
Note: This data is representative for a potent allosteric Shp2 inhibitor like TK-147 and serves as an example.[5][6] Actual results for this compound may vary.
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
TSA measures the change in the melting temperature (Tm) of a protein upon ligand binding, confirming direct interaction.
Materials:
-
Recombinant full-length wild-type Shp2 (Shp2-WT)
-
This compound or other test compounds
-
SYPRO Orange dye (5000x stock in DMSO)
-
TSA Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl
-
qPCR instrument with thermal ramping capability
Procedure:
-
Reagent Preparation:
-
Dilute Shp2-WT to a final concentration of 2 µM in TSA buffer.
-
Prepare a 10x working solution of SYPRO Orange dye in TSA buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Plate Setup:
-
In a 96- or 384-well qPCR plate, add 2 µL of diluted compound or DMSO.
-
Add 18 µL of the Shp2-WT solution to each well.
-
Add 5 µL of the 10x SYPRO Orange dye solution.
-
-
Thermal Denaturation:
-
Centrifuge the plate briefly.
-
Place the plate in a qPCR instrument.
-
Set the thermal profile to ramp from 25 °C to 95 °C with a ramp rate of 0.05 °C/s.
-
Monitor fluorescence continuously.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the melting temperature (Tm) for each well by fitting the data to a Boltzmann equation. The Tm is the midpoint of the unfolding transition.
-
Calculate the change in melting temperature (ΔTm) for compound-treated samples relative to the DMSO control.
-
Representative Data for an Allosteric Shp2 Inhibitor:
| Compound | Concentration (µM) | ΔTm (°C) (Mean ± SD) |
| DMSO (Control) | - | 0 |
| This compound (Example) | 10 | +4.5 ± 0.3 |
| This compound (Example) | 50 | +7.8 ± 0.5 |
Note: This data is representative. A positive ΔTm indicates stabilization of the protein by the compound, confirming binding.
Conclusion
The provided protocols and application notes offer a comprehensive framework for the high-throughput screening and characterization of Shp2 inhibitors, with a focus on the allosteric inhibitor this compound. By employing a combination of enzymatic and biophysical assays, researchers can confidently identify and validate novel modulators of Shp2 for therapeutic development. The detailed signaling pathway and workflow diagrams provide a clear visual guide for experimental design and data interpretation.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | SH2抑制剂 | MCE [medchemexpress.cn]
- 5. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. researchgate.net [researchgate.net]
Application of Shp2-IN-27 in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cell proliferation, differentiation, and survival.[1] It is a key downstream signaling molecule for multiple receptor tyrosine kinases (RTKs) and cytokine receptors, modulating crucial cellular pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT signaling cascades.[2] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention.[3] Shp2-IN-27 is a novel investigational allosteric inhibitor of SHP2, designed to stabilize the enzyme in its inactive conformation, thereby blocking its downstream signaling functions. These application notes provide a comprehensive overview of the potential applications of this compound in drug discovery and detailed protocols for its preclinical evaluation.
Mechanism of Action
SHP2 exists in a dynamic equilibrium between an inactive, auto-inhibited conformation and an active, open conformation. In the inactive state, the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[4] Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated receptors or adaptor proteins, leading to a conformational change that relieves this auto-inhibition and activates its phosphatase activity.[5]
Allosteric inhibitors like this compound are designed to bind to a pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the closed, inactive conformation of SHP2.[3] This prevents the conformational change required for its activation, thereby inhibiting its function. This mechanism offers high selectivity for SHP2 over other protein tyrosine phosphatases.[3]
Data Presentation
Note: Specific quantitative data for this compound is not publicly available. The following tables provide representative data for other well-characterized allosteric SHP2 inhibitors (e.g., SHP099, RMC-4550) to serve as a reference for the expected performance of a potent SHP2 inhibitor.
Table 1: Representative Biochemical and Cellular Potency of Allosteric SHP2 Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular pERK Inhibition IC50 (nM) | Cell Proliferation GI50 (µM) |
| SHP099 | 71 | 120 (KYSE-520 cells) | 2.5 (KYSE-520 cells) |
| RMC-4550 | 2.5 | 10 (MIA PaCa-2 cells) | 0.8 (MIA PaCa-2 cells) |
| TNO155 | 4.3 | 25 (NCI-H358 cells) | 1.2 (NCI-H358 cells) |
Table 2: Representative In Vivo Efficacy of an Allosteric SHP2 Inhibitor (e.g., PF-07284892)
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| KYSE-520 Xenograft | 50 mg/kg, oral, daily | 85 |
| MIA PaCa-2 Xenograft | 25 mg/kg, oral, daily | 65 |
Experimental Protocols
Note: These are generalized protocols for the evaluation of SHP2 inhibitors and should be optimized and validated for this compound.
SHP2 Biochemical Potency Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant SHP2 protein.
Materials:
-
Recombinant full-length human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer: 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
This compound (or other test compounds)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)
Protocol:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
Add 5 µL of the diluted this compound solution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Add 10 µL of recombinant SHP2 protein (final concentration ~0.5 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate (final concentration equal to the Km for SHP2) to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KYSE-520, MIA PaCa-2)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear bottom white plates
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with vehicle (DMSO) as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cell line of interest (e.g., KYSE-520)
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., orally or intraperitoneally) at the desired dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.
Visualizations
Caption: SHP2 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for the preclinical evaluation of this compound.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 5. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Shp2-IN-27 solubility and formulation issues
Welcome to the technical support center for Shp2-IN-27. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and formulation of this allosteric SHP2 inhibitor. Please note that specific quantitative solubility data for this compound is not widely available in the public domain. The information provided here is based on general knowledge of similar small molecule inhibitors and should be used as a starting point for your own experiments. For detailed protocols, it is highly recommended to consult the primary publication: Day JEH, et al. Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2). J Med Chem. 2024 Mar 10.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also referred to as compound 28 in some literature) is an allosteric inhibitor of the protein tyrosine phosphatase SH2 domain-containing phosphatase 2 (SHP2).[1] SHP2 is a key signaling protein involved in various cellular processes, and its inhibition is a therapeutic strategy being explored for certain types of cancer.
Q2: How should I store this compound powder?
A2: As a general recommendation for solid-form small molecule inhibitors, it is advisable to store the lyophilized powder at -20°C for long-term stability. For short-term storage, 4°C is acceptable. Protect from light and moisture.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions, typically prepared in DMSO, should be stored at -80°C for long-term storage (months) or -20°C for shorter-term storage (weeks). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Is this compound soluble in aqueous buffers?
A4: Like many small molecule inhibitors, this compound is expected to have low aqueous solubility. It is not recommended to dissolve the compound directly in aqueous buffers like PBS or saline.
Q5: What is the recommended solvent for preparing a stock solution?
A5: The most common solvent for preparing high-concentration stock solutions of small molecule inhibitors is dimethyl sulfoxide (DMSO).
Troubleshooting Guide: Solubility and Formulation Issues
This guide provides a question-and-answer format to address specific issues you may encounter.
Problem 1: The this compound powder is not dissolving in my chosen solvent.
-
Question: I am trying to dissolve this compound directly in an aqueous buffer (e.g., PBS), and it is not going into solution. What should I do?
-
Answer: this compound is predicted to have poor solubility in aqueous solutions. You should first prepare a high-concentration stock solution in an organic solvent like DMSO.
-
-
Question: I am using DMSO to make a stock solution, but the compound is not fully dissolving or is precipitating. What steps can I take?
-
Answer:
-
Gently warm the solution: Warm the solution to 37°C for a short period (5-10 minutes) with intermittent vortexing or sonication.
-
Increase the solvent volume: The desired concentration may be too high. Try reducing the concentration by adding more DMSO. It is crucial to perform a small-scale pilot experiment to determine the maximum solubility.
-
Check the purity of the compound and solvent: Ensure that your this compound and DMSO are of high purity and free of water contamination.
-
-
Problem 2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous medium for my in vitro assay.
-
Question: I diluted my DMSO stock of this compound into my cell culture medium, and I see a precipitate. How can I prevent this?
-
Answer: This is a common issue due to the low aqueous solubility of the compound.
-
Lower the final concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try using a lower final concentration.
-
Minimize the final DMSO concentration: The final concentration of DMSO in your assay should typically be kept below 0.5% (v/v) to avoid solvent effects on the cells. However, a slightly higher concentration (up to 1%) might be necessary to maintain solubility, but this should be validated with a vehicle control.
-
Use a surfactant: For some compounds, the addition of a small amount of a biocompatible surfactant like Tween-80 (0.01-0.1%) to the final aqueous medium can help maintain solubility. This must be tested for compatibility with your specific assay.
-
Pre-dilute in serum-containing media: If your final medium contains serum, the proteins in the serum can sometimes help to stabilize the compound and prevent precipitation. Try diluting the DMSO stock directly into the complete, serum-containing medium.
-
-
Problem 3: I need to prepare a formulation of this compound for in vivo animal studies, but I am unsure how to proceed.
-
Question: What are some common formulations for administering poorly soluble compounds like this compound in vivo?
-
Answer: Since specific formulation data for this compound is not available, you can consider common vehicle formulations used for other SHP2 inhibitors with low water solubility. It is critical to perform small-scale formulation tests to ensure the stability and homogeneity of the final preparation. Always include a vehicle-only control group in your animal studies.
-
Quantitative Data Summary
Due to the lack of publicly available specific data for this compound, this table provides general guidelines and common starting points for solubility and formulation based on similar compounds. Users must determine the optimal conditions experimentally.
| Parameter | Solvent/Vehicle | Typical Starting Concentration | Notes |
| In Vitro Stock Solution | DMSO | 10-50 mM | Perform a small-scale test to find the maximum solubility. Gentle warming and sonication may assist dissolution. |
| In Vitro Working Dilution | Cell Culture Medium | < 100 µM | Final DMSO concentration should be kept low (<0.5%). Precipitation can occur. |
| In Vivo Formulation (Oral) | 0.5% (w/v) Carboxymethyl cellulose (CMC) in water | 1-10 mg/mL | Forms a suspension. Ensure uniform suspension before each administration. |
| 20% (w/v) Captisol® in water | 1-5 mg/mL | Can form a clear solution. pH adjustment may be necessary. | |
| PEG400 | > 10 mg/mL | May form a clear solution. Consider potential toxicity of the vehicle at high doses. | |
| In Vivo Formulation (Parenteral) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1-5 mg/mL | A common co-solvent system. Prepare fresh and check for precipitation. |
| 10% DMSO, 90% Corn Oil | 1-5 mg/mL | Forms a solution or suspension. Suitable for subcutaneous or intraperitoneal injection. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
Materials:
-
This compound powder (Molecular Weight: 407.90 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 407.90 g/mol * (1000 mg / 1 g) = 4.079 mg
-
-
Weigh out 4.08 mg of this compound powder into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Sonication in a water bath for 5 minutes can also be used.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of an In Vivo Suspension for Oral Gavage (Example)
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium salt (CMC)
-
Sterile water
-
Stir plate and stir bar
-
Homogenizer (optional)
Methodology:
-
Prepare the 0.5% CMC vehicle:
-
Add 0.5 g of CMC to 100 mL of sterile water while stirring.
-
Stir for several hours at room temperature until the CMC is fully dissolved and the solution is clear and viscous.
-
-
Prepare the this compound suspension (Example for a 5 mg/mL suspension):
-
Weigh out the required amount of this compound. For 10 mL of a 5 mg/mL suspension, you will need 50 mg.
-
Place the powder in a suitable container.
-
Add a small amount of the 0.5% CMC vehicle (e.g., 1-2 mL) and triturate the powder to form a smooth paste. This prevents clumping.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while continuously stirring or vortexing.
-
If necessary, use a homogenizer to ensure a uniform and fine suspension.
-
-
Administration:
-
Stir the suspension continuously before and during dosing to ensure homogeneity.
-
Prepare the formulation fresh daily.
-
Visualizations
Caption: Simplified SHP2 signaling pathway in the context of RTK activation leading to cell proliferation.
Caption: Standard experimental workflow for preparing this compound solutions for in vitro use.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
- 1. Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Day et al., “Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2)”; J. Med. Chem. 2024 – Astex [astx.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Optimizing Shp2-IN-27 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Shp2-IN-27, an allosteric inhibitor of the tyrosine phosphatase SHP2, in cell culture experiments. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate effective experimental design and execution.
Understanding this compound and its Mechanism of Action
This compound is an allosteric inhibitor of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-MAPK, PI3K/AKT, and JAK/STAT pathways, which are pivotal for cell growth, proliferation, differentiation, and survival.[4][5][6][7][8] In many cancers, dysregulation of SHP2 activity leads to uncontrolled cell division and tumor growth.[8] this compound functions by binding to an allosteric pocket of the SHP2 protein, stabilizing it in an inactive conformation. This prevents SHP2 from interacting with its substrates and activating downstream signaling cascades, thereby inhibiting the proliferation of cancer cells.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound in my cell line?
A1: A good starting point for a dose-response experiment is to test a wide range of concentrations, typically from 10 nM to 10 µM. Based on studies with other allosteric SHP2 inhibitors, a concentration of 500 nM has been shown to achieve approximately 50% inhibition of SHP2-mediated signaling in some breast cancer cell lines.[11] However, the optimal concentration is highly cell-line dependent.
Q2: How long should I treat my cells with this compound?
A2: The treatment duration will depend on the specific endpoint of your experiment. For signaling pathway analysis (e.g., p-ERK levels), a short incubation of 2 hours may be sufficient.[12] For cell proliferation or cytotoxicity assays, longer incubation times of 24 to 72 hours are common.[11][12]
Q3: My cells are not responding to this compound treatment. What could be the issue?
A3: Please see the Troubleshooting Guide below for potential causes and solutions.
Q4: How can I confirm that this compound is engaging with SHP2 in my cells?
A4: A Cellular Thermal Shift Assay (CETSA) is a robust method to confirm target engagement. This assay measures the thermal stabilization of a protein upon ligand binding.[9] Alternatively, assessing the phosphorylation status of downstream targets like ERK can serve as an indirect measure of target engagement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low efficacy of this compound | 1. Sub-optimal concentration. 2. Insufficient treatment duration. 3. Cell line is not dependent on the SHP2 signaling pathway. 4. Compound degradation. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM). 2. Increase the incubation time (e.g., up to 72 hours for proliferation assays). 3. Confirm SHP2 expression and its role in your cell line of interest through literature search or preliminary experiments (e.g., siRNA knockdown). 4. Ensure proper storage of the compound (as per manufacturer's instructions) and prepare fresh dilutions for each experiment. |
| High cytotoxicity observed at low concentrations | 1. Cell line is highly sensitive to SHP2 inhibition. 2. Off-target effects. | 1. Lower the concentration range in your dose-response experiments. 2. Test the inhibitor in a SHP2-knockout or knockdown cell line to assess off-target toxicity. |
| Variability between experiments | 1. Inconsistent cell seeding density. 2. Variation in compound dilution. 3. Differences in cell passage number. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh serial dilutions of the inhibitor for each experiment from a concentrated stock solution. 3. Use cells within a consistent and low passage number range. |
| Inconsistent downstream signaling results (e.g., p-ERK levels) | 1. Timing of cell lysis after treatment is critical. 2. Basal level of pathway activation is low. | 1. Optimize the time point for cell lysis after treatment to capture the peak of inhibition. A time-course experiment (e.g., 30 min, 1h, 2h, 4h) is recommended. 2. If basal activity is low, consider stimulating the pathway with an appropriate growth factor (e.g., EGF, FGF) prior to inhibitor treatment and lysis.[5] |
Quantitative Data Summary
The following tables summarize typical concentration ranges and IC50 values for allosteric SHP2 inhibitors from published studies. This data can serve as a reference for designing experiments with this compound.
Table 1: Allosteric SHP2 Inhibitor Concentrations in Cellular Assays
| Inhibitor | Cell Line | Assay | Concentration Range | IC50 / Effective Concentration | Reference |
| CNBCA | BT474, MDA-MB468 | Cell Growth (2D) | 500 nM | ~50% inhibition at 500 nM | [11] |
| Fused Bicyclic Inhibitors | KYSE520 | p-ERK Inhibition | 0.027 - 20 µM | IC50 = 0.031 - 0.746 µM | [12] |
| Fused Bicyclic Inhibitors | KYSE520 | Cell Proliferation | 1.25 - 20 µM | IC50 = 0.46 - 4.76 µM | [12] |
| D13 | Huh7 | Antiproliferative | Not specified | IC50 = 38 µM | [13] |
Table 2: Biochemical IC50 Values for Allosteric SHP2 Inhibitors
| Inhibitor | Assay Type | IC50 | Reference |
| CNBCA | Enzyme Activity | 0.87 µM | [11] |
| Fused Bicyclic Inhibitors | Biochemical Activity | 0.006 - 0.067 µM | [12] |
| D13 | Enzyme Activity | 1.2 µM | [13] |
| TNO-155 | Allosteric Inhibition | 0.011 µM | [7] |
Key Experimental Protocols
Protocol 1: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,500 cells/well in 100 µL of complete growth medium.[12]
-
Incubation: Allow cells to attach and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add 50 µL of CellTiter-Glo® reagent to each well and follow the manufacturer's instructions for luminescence measurement.[12]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with various concentrations of this compound for a predetermined time (e.g., 2 hours).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
Signaling Pathways and Experimental Workflows
// Edges RTK -> GRB2_SOS [label="Recruitment"]; GRB2_SOS -> RAS_GDP; RAS_GDP -> RAS_GTP [label="GEF activity"]; RTK -> SHP2_inactive [label="Recruitment"]; SHP2_inactive -> SHP2_active; SHP2_active -> RAS_GTP [label="Positive Regulation"]; RAS_GTP -> RAF; RAF -> MEK; MEK -> ERK; ERK -> pERK; pERK -> Transcription;
Shp2_IN_27 -> SHP2_inactive [label="Allosteric Inhibition", style=dashed, arrowhead=tee, color="#EA4335"]; } END_DOT Caption: SHP2 signaling pathway and the inhibitory action of this compound.
// Edges start -> select_cell_line; select_cell_line -> dose_range; dose_range -> time_points; time_points -> cell_culture; cell_culture -> treatment; treatment -> assay; assay -> data_collection; data_collection -> normalization; normalization -> curve_fitting; curve_fitting -> results; } END_DOT Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | SH2抑制剂 | MCE [medchemexpress.cn]
- 4. SHP2 Phosphatase [biology.kenyon.edu]
- 5. Cytotoxic activity of Shp2 inhibitor fumosorinone in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimization of SHP2 allosteric inhibitors with novel tail heterocycles and their potential as antitumor therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Shp2-IN-27 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Shp2-IN-27. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective allosteric inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). It stabilizes the autoinhibited conformation of SHP2, preventing its interaction with upstream activators and downstream substrates.[1][2] This mode of action differs from active-site inhibitors, which can sometimes suffer from a lack of selectivity due to the conserved nature of phosphatase active sites.[1]
Q2: I am not observing the expected decrease in p-ERK levels after treatment with this compound. What could be the reason?
Several factors could contribute to a lack of effect on downstream ERK phosphorylation:
-
Cellular Context: The effect of SHP2 inhibition on the RAS/MAPK pathway is highly dependent on the cellular context and the specific receptor tyrosine kinase (RTK) driving the signaling.[3] In some models, signaling may be driven by pathways that are less dependent on SHP2.
-
Inhibitor Concentration and Incubation Time: Ensure that the concentration and incubation time of this compound are optimized for your specific cell line. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.
-
Target Engagement: It is crucial to confirm that this compound is engaging with its target in your cellular system. A Cellular Thermal Shift Assay (CETSA) is a recommended method for verifying target engagement.
-
Constitutive Activation Downstream of SHP2: If your cell model has mutations downstream of SHP2 (e.g., in RAS or RAF), the pathway may be constitutively active, and inhibition of SHP2 will not be sufficient to reduce p-ERK levels.
Q3: I am observing unexpected toxicity or off-target effects in my experiments. What are the known off-target effects of this compound?
While allosteric inhibitors like this compound are designed for high selectivity, off-target effects can still occur. Some potential off-target effects to consider are:
-
Inhibition of other Phosphatases: Although designed for selectivity, high concentrations of the inhibitor might lead to engagement with other phosphatases, such as the closely related SHP1.[4] It is advisable to test for effects on SHP1 activity if off-target effects are suspected.
-
Kinase Inhibition: Some active-site SHP2 inhibitors have been reported to have off-target effects on protein tyrosine kinases (PTKs) like PDGFRβ and SRC.[5][6] While less common with allosteric inhibitors, this possibility should be considered.
-
Lysosome-Mediated Autophagy Inhibition: A recently identified off-target effect of some allosteric SHP2 inhibitors is the inhibition of autophagic flux through accumulation in lysosomes.[7] This is an SHP2-independent effect that can contribute to cellular toxicity and anti-tumor activity.[7]
Q4: How can I confirm that the observed phenotype is due to on-target inhibition of SHP2?
To validate that the observed effects are due to the inhibition of SHP2, consider the following experiments:
-
Rescue Experiments: If a drug-resistant mutant of SHP2 is available, expressing this mutant in your cells should rescue the phenotype observed with this compound treatment.
-
RNAi/CRISPR Knockdown: Compare the phenotype from this compound treatment with the phenotype from SHP2 knockdown or knockout. Similar phenotypes would suggest an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): As mentioned, CETSA can confirm that this compound is binding to SHP2 in your cells.[8]
Quantitative Data Summary
The following table summarizes representative IC50 values for different classes of SHP2 inhibitors against SHP2 and potential off-target proteins. Note that specific values for this compound should be determined empirically.
| Compound Class | Target | IC50 (nM) | Notes |
| Allosteric Inhibitor (e.g., SHP099) | SHP2 (WT) | 70 | Highly potent against wild-type SHP2.[1] |
| SHP2 (E76K mutant) | >100,000 | Ineffective against this common oncogenic mutant.[1][8] | |
| SHP1 | >10,000 | Demonstrates high selectivity over SHP1. | |
| Active-Site Inhibitor (e.g., NSC-87877) | SHP2 | 320 | Potent inhibitor of the active site.[9] |
| SHP1 | ~300 | Shows poor selectivity against the closely related SHP1.[9] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established methods to verify the engagement of this compound with the SHP2 protein in intact cells.[8]
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (anti-SHP2, secondary antibody)
-
SDS-PAGE and Western blotting equipment
Methodology:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or DMSO for the optimized incubation time.
-
Harvesting: Harvest cells by scraping and wash with PBS. Resuspend the cell pellet in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble SHP2 at each temperature by SDS-PAGE and Western blotting.
-
Analysis: A positive target engagement will result in a thermal stabilization of SHP2, meaning more soluble SHP2 will be present at higher temperatures in the this compound-treated samples compared to the DMSO control.
Assessing Off-Target Autophagy Inhibition
This protocol provides a method to investigate if this compound has an off-target effect on autophagy.
Materials:
-
Cells of interest (preferably expressing a fluorescent autophagy reporter like LC3-GFP)
-
This compound
-
DMSO (vehicle control)
-
Autophagy inducer (e.g., starvation medium)
-
Autophagy inhibitor (e.g., Bafilomycin A1)
-
Fluorescence microscope or flow cytometer
Methodology:
-
Cell Treatment: Seed cells expressing LC3-GFP. Treat cells with this compound, DMSO, or Bafilomycin A1 (as a positive control for autophagy blockage) under normal or starvation conditions.
-
Imaging/Flow Cytometry: After the desired incubation period, visualize the cells using a fluorescence microscope. An increase in the number and intensity of LC3-GFP puncta indicates the accumulation of autophagosomes, which can be a result of either autophagy induction or blockage of autophagic flux.
-
Flux Analysis: To distinguish between induction and blockage, compare the LC3-GFP puncta in the presence and absence of a lysosomal inhibitor like Bafilomycin A1. If this compound blocks autophagic flux, there will be a significant increase in LC3-GFP puncta with this compound alone, and this increase will not be further enhanced by the addition of Bafilomycin A1.
-
Western Blotting for LC3-II: As an alternative or complementary method, analyze the levels of LC3-I and LC3-II by Western blotting. An accumulation of the lipidated form, LC3-II, in the presence of the inhibitor suggests a blockage of autophagic flux.
Visualizations
Caption: SHP2 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Shp2-IN-27 Animal Model Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential toxicity associated with the SHP2 inhibitor, Shp2-IN-27, in preclinical animal models. The information provided is based on general principles of toxicology for small molecule inhibitors and publicly available data on other SHP2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, particularly the RAS-MAPK pathway, which is often hyperactivated in various cancers.[1][2] By binding to an allosteric pocket, this compound stabilizes SHP2 in an inactive conformation, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells dependent on this pathway.[1]
Q2: What are the potential on-target toxicities of SHP2 inhibitors like this compound in animal models?
SHP2 is involved in various physiological processes, and its inhibition can lead to on-target toxicities. Based on studies with other SHP2 inhibitors, potential on-target toxicities may include:
-
Hematological effects: As SHP2 is involved in hematopoiesis, effects on blood cell counts may be observed.
-
Cardiovascular effects: SHP2 signaling is implicated in cardiovascular development and function.[3][4]
-
Edema: Peripheral and pulmonary edema have been noted with some SHP2 inhibitors.[5]
-
Gastrointestinal issues: Diarrhea, nausea, and vomiting can occur.[6]
-
Fatigue and decreased appetite.
Q3: Are there potential off-target effects of this compound to consider?
While this compound is designed to be a selective SHP2 inhibitor, off-target activities are a possibility with any small molecule inhibitor. Some studies on other SHP2 inhibitors have reported off-target effects on other kinases or cellular processes like autophagy.[7][8][9] It is crucial to characterize the selectivity profile of this compound and consider potential off-target liabilities when interpreting toxicity findings.
Troubleshooting Guide: Mitigating this compound Toxicity
This guide provides strategies to manage and mitigate common toxicities observed during in vivo studies with this compound.
Issue 1: Excessive Body Weight Loss and Poor General Condition
Potential Causes:
-
On-target effects impacting metabolism or appetite.
-
Gastrointestinal toxicity leading to reduced food and water intake.
-
Systemic toxicity affecting overall health.
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Dose Reduction | If significant body weight loss (>15-20%) is observed, consider reducing the dose of this compound. A dose-range finding study is essential to determine the maximum tolerated dose (MTD).[10][11] |
| Intermittent Dosing | Instead of daily administration, an intermittent dosing schedule (e.g., 3 days on, 4 days off) may maintain efficacy while allowing for recovery and reducing cumulative toxicity.[12] This has been shown to mitigate class-based toxicities for other small molecule inhibitors.[12] |
| Supportive Care | Provide supportive care to maintain hydration and nutrition. This can include providing palatable, high-calorie food supplements and subcutaneous fluid administration (e.g., sterile saline or Ringer's solution) as advised by a veterinarian.[13][14][15] |
| Formulation Optimization | Ensure the vehicle used for formulation is well-tolerated. Consider alternative formulations that may improve the pharmacokinetic profile and reduce peak plasma concentrations, which can sometimes be associated with acute toxicity. |
Issue 2: Hematological Abnormalities (e.g., Anemia, Thrombocytopenia)
Potential Causes:
-
On-target inhibition of SHP2 in hematopoietic stem and progenitor cells.
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Blood Monitoring | Implement regular monitoring of complete blood counts (CBCs) throughout the study to detect early signs of hematological toxicity. |
| Dose Modification | Based on the severity of hematological changes, dose interruption or reduction may be necessary. |
| Supportive Care | In severe cases, and under veterinary guidance, blood transfusions or administration of hematopoietic growth factors may be considered, although this can be a confounding factor in efficacy studies. |
Issue 3: Cardiovascular Toxicity (e.g., Changes in Heart Rate, Blood Pressure, or Cardiac Function)
Potential Causes:
-
On-target effects on SHP2 signaling in the cardiovascular system.
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Cardiovascular Monitoring | For longer-term studies, consider including cardiovascular monitoring such as electrocardiograms (ECGs) or echocardiograms at baseline and at specified intervals. Blood pressure should also be monitored. |
| Dose Adjustment | If cardiovascular changes are observed, a reduction in dose or a switch to an intermittent dosing schedule should be considered. |
| Combination Therapy | In a therapeutic setting, combining this compound with other agents might allow for a lower, better-tolerated dose of the SHP2 inhibitor. However, the potential for additive toxicity must be carefully evaluated. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study Protocol
-
Animal Model: Select the appropriate rodent or non-rodent species for the study.
-
Group Allocation: Assign animals to several dose groups, including a vehicle control group. A common design includes 3-5 dose levels.
-
Dosing Regimen: Administer this compound daily or on a specified schedule via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity. Record body weight and food consumption at regular intervals.[10]
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality, significant distress, or more than a 10-20% loss in body weight.[11]
-
Pathology: At the end of the study, perform a full necropsy and collect tissues for histopathological analysis to identify target organs of toxicity.
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
References
- 1. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiotoxicity of small-molecule kinase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cardiovascular toxicity of tyrosine kinase inhibitors during cancer treatment: Potential involvement of TRPM7 [frontiersin.org]
- 5. Changing the Drug Exposure of Small Molecule Tyrosine Kinase Inhibitors [escholarship.org]
- 6. targetedonc.com [targetedonc.com]
- 7. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 9. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intermittent dosing of the transforming growth factor beta receptor 1 inhibitor, BMS-986260, mitigates class-based cardiovascular toxicity in dogs but not rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fiveable.me [fiveable.me]
- 15. scribd.com [scribd.com]
Shp2-IN-27 stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Shp2-IN-27 in common laboratory solvents and media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for reconstituting and storing this compound. For long-term storage, it is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO and store it at -20°C or -80°C.
Q2: How stable is this compound in DMSO stock solutions?
A2: While specific stability data for this compound is not publicly available, most small organic molecules are generally stable in anhydrous DMSO when stored at low temperatures. However, the chemical stability of compounds in DMSO can be affected by factors such as water content, temperature, and freeze-thaw cycles. Studies on large compound libraries have shown that a majority of compounds remain stable in DMSO for extended periods when stored properly. To ensure the integrity of your this compound stock, it is crucial to use high-purity, anhydrous DMSO and minimize exposure to moisture and frequent temperature changes.
Q3: Can I store my this compound stock solution at room temperature?
A3: It is not recommended to store this compound DMSO stock solutions at room temperature for extended periods. While some compounds may be stable for a short time, prolonged exposure to room temperature can increase the rate of degradation. For optimal stability, always store stock solutions at -20°C or -80°C.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: Repeated freeze-thaw cycles can potentially lead to compound degradation and precipitation. It is best practice to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. A study on a diverse set of compounds showed that many were stable for up to 25 freeze-thaw cycles, but this can be compound-specific.
Q5: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous culture media. What should I do?
A5: This is a common issue when diluting a highly concentrated DMSO stock into an aqueous buffer or cell culture medium. To avoid precipitation, it is recommended to perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous medium. The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (DMSO alone) in your experiments.
Q6: How stable is this compound in cell culture media?
A6: The stability of small molecules in cell culture media can be influenced by several factors, including pH, temperature, and the presence of serum components like enzymes that can metabolize the compound. While specific data for this compound is not available, it is known that some compounds can be less stable in media compared to DMSO. The presence of serum, for instance, can sometimes stabilize a compound through protein binding, but can also lead to degradation. It is recommended to prepare fresh dilutions of this compound in culture media for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh dilution of this compound from a new aliquot of the frozen stock solution. If the issue persists, consider synthesizing or purchasing a new batch of the compound. |
| Compound Precipitation | Visually inspect the culture media for any signs of precipitation after adding the inhibitor. If precipitation is observed, refer to the FAQ on preventing precipitation (Q5). |
| Incorrect Concentration | Verify the calculations for your dilutions. Use a calibrated pipette for accurate measurements. |
| Cell Line Insensitivity | Confirm that your cell line expresses SHP2 and that the pathway is active. You may need to use a different cell line that is known to be sensitive to SHP2 inhibition. |
Issue 2: High Background Signal or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final DMSO concentration in your assay is at a non-toxic level (typically <0.5%). Always include a vehicle control with the same final DMSO concentration as your treated samples. |
| Compound Impurities | Ensure the purity of your this compound. If in doubt, analyze the compound by HPLC-MS. |
| Off-Target Activity | This is inherent to many small molecule inhibitors. Consider using a secondary, structurally different SHP2 inhibitor to confirm that the observed phenotype is due to SHP2 inhibition. |
Quantitative Data Summary
Specific quantitative stability data for this compound is not publicly available. The following tables are provided as templates and illustrate how such data would be presented.
Table 1: Hypothetical Stability of this compound in DMSO at Various Temperatures
| Storage Temperature | Time Point | % Remaining (Hypothetical) |
| -80°C | 6 months | >99% |
| -20°C | 6 months | >98% |
| 4°C | 1 month | 95% |
| Room Temperature | 1 week | 85% |
Table 2: Hypothetical Stability of this compound in Cell Culture Media (DMEM + 10% FBS) at 37°C
| Time Point | % Remaining (Hypothetical) |
| 0 hours | 100% |
| 6 hours | 92% |
| 24 hours | 78% |
| 48 hours | 65% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO
This protocol outlines a general method to determine the stability of this compound in DMSO over time at different temperatures.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into multiple small, tightly sealed vials for each time point and temperature condition to be tested.
-
Storage: Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Sample Analysis: At each designated time point (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each temperature condition.
-
Analysis by HPLC-MS: Analyze the samples by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Use a suitable C18 column.
-
Employ a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the peak area of this compound at a specific wavelength (e.g., 254 nm).
-
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at time 0 to determine the percentage of the compound remaining.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol describes a general method to evaluate the stability of this compound in a typical cell culture medium.
-
Preparation of Working Solution: Dilute the this compound DMSO stock solution into pre-warmed cell culture medium (e.g., DMEM with 10% FBS) to the final desired working concentration.
-
Incubation: Incubate the solution in a sterile container at 37°C in a CO2 incubator.
-
Time Points: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect an aliquot of the medium.
-
Sample Preparation: Precipitate proteins from the collected media samples by adding a cold organic solvent (e.g., acetonitrile) and centrifuging.
-
Analysis by HPLC-MS: Analyze the supernatant by HPLC-MS as described in Protocol 1.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Technical Support Center: Improving the Bioavailability of Shp2-IN-27
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the allosteric SHP2 inhibitor, Shp2-IN-27. Given that this compound has been reported to have negligible oral bioavailability, this guide offers a systematic approach to identifying and overcoming the underlying physicochemical and physiological barriers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an allosteric inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a key signaling protein involved in various cellular processes, including cell growth and differentiation, and is a target for cancer therapy.[1][2] Like many small molecule inhibitors that target the catalytic site of phosphatases, allosteric inhibitors can also face challenges with poor cell permeability and bioavailability.[3][4] Published data on compounds structurally related to this compound indicate negligible oral bioavailability, which would limit its therapeutic potential as an orally administered drug.[5]
Q2: What are the likely causes of this compound's poor oral bioavailability?
A2: The poor oral bioavailability of a drug candidate like this compound is typically due to one or a combination of the following factors:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low intestinal permeability: The compound may not be able to efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-pass metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.
For many poorly soluble drugs, the primary hurdle is often low aqueous solubility and/or poor membrane permeability.[6]
Q3: What are the general strategies to improve the bioavailability of a poorly soluble compound like this compound?
A3: There are three main approaches to enhancing the oral bioavailability of poorly soluble drugs:
-
Physical Modifications: These methods aim to increase the surface area of the drug for dissolution. Techniques include particle size reduction (micronization, nanosizing) and modification of the drug's crystal structure (amorphous forms, polymorphs).[7][8]
-
Formulation Strategies: This involves incorporating the drug into a delivery system that enhances its solubility and/or absorption. Common examples include solid dispersions and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[1][9]
-
Chemical Modifications: This approach involves altering the chemical structure of the drug molecule itself to improve its physicochemical properties. This can include salt formation or the design of a prodrug.[2]
Q4: How do I choose the best strategy for this compound?
A4: The optimal strategy depends on the specific physicochemical properties of this compound. A thorough characterization of its solubility, permeability (e.g., using a Caco-2 cell assay), and LogP is essential. For instance, if the compound has high permeability but low solubility (a Biopharmaceutics Classification System Class II compound), strategies focusing on enhancing dissolution rate, such as solid dispersions or particle size reduction, would be most appropriate.[7] If both solubility and permeability are low (BCS Class IV), a more complex formulation like a lipid-based system that can enhance both aspects might be necessary.[10]
Troubleshooting Guides
Problem 1: Low and Variable Oral Exposure in Preclinical Animal Models
Possible Cause: Poor aqueous solubility leading to incomplete and erratic dissolution in the gastrointestinal tract.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8 to mimic the GI tract).[11] Also, assess its solid-state properties (crystalline vs. amorphous).
-
Particle Size Reduction:
-
Micronization: Reduce the particle size to the micron range using techniques like jet milling. This increases the surface area for dissolution.[7]
-
Nanonization: For a more significant increase in surface area, consider creating a nanosuspension through wet milling or high-pressure homogenization.[7]
-
-
Formulation as a Solid Dispersion:
-
Concept: Disperse this compound in a hydrophilic polymer matrix at a molecular level to create an amorphous solid dispersion. This can significantly improve the dissolution rate and apparent solubility.[12][13]
-
Screening: Screen various polymers (e.g., HPMC, PVP, HPMC-AS) and drug-to-polymer ratios to find a stable amorphous formulation.[14]
-
Preparation: Prepare the solid dispersion using methods like spray drying or hot-melt extrusion.[14][15]
-
-
In Vitro Dissolution Testing: Compare the dissolution rate of the different formulations (micronized, nanosuspension, solid dispersion) against the unformulated drug in biorelevant media.
Problem 2: Adequate In Vitro Dissolution but Still Poor In Vivo Bioavailability
Possible Cause: Low intestinal permeability, potentially due to the drug's chemical structure or efflux by transporters like P-glycoprotein.
Troubleshooting Steps:
-
In Vitro Permeability Assessment:
-
Caco-2 Permeability Assay: Use this cell-based model, which mimics the human intestinal epithelium, to determine the apparent permeability coefficient (Papp) of this compound. A low Papp value suggests poor permeability.
-
Efflux Ratio: Determine the efflux ratio in the Caco-2 assay to see if this compound is a substrate for efflux transporters. A ratio greater than 2 is indicative of active efflux.
-
-
Lipid-Based Formulations:
-
Mechanism: These formulations can enhance absorption by presenting the drug in a solubilized state and by interacting with lipid absorption pathways, which can bypass first-pass metabolism.[16]
-
Types:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[9]
-
Solid Lipid Nanoparticles (SLN): These are colloidal carriers made from physiological lipids that are solid at room temperature.[17][18]
-
-
Formulation Development: Screen different lipids, surfactants, and co-surfactants to develop a stable formulation with good drug loading.
-
-
Chemical Modification (if feasible):
-
Prodrug Approach: Design a prodrug of this compound by attaching a promoiety that improves its permeability. The promoiety is then cleaved in vivo to release the active drug.[2] This is a more involved approach and would typically be considered during lead optimization.
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound and Potential Impact on Bioavailability
| Parameter | Hypothetical Value | Implication for Bioavailability | Potential Strategy |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Very low solubility will limit dissolution. | Solid Dispersion, Nanosuspension, Lipid-Based Formulation |
| Permeability (Papp Caco-2) | < 1 x 10⁻⁶ cm/s | Low permeability will limit absorption across the gut wall. | Lipid-Based Formulation, Prodrug Approach |
| LogP | > 4 | High lipophilicity may contribute to poor solubility. | Lipid-Based Formulation |
| Efflux Ratio (Caco-2) | > 3 | Active efflux by transporters is likely reducing net absorption. | Lipid-Based Formulation, Co-administration with an efflux inhibitor (research setting) |
Table 2: Comparison of Bioavailability Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Micronization | Increases surface area for dissolution. | Simple, established technology. | May not be sufficient for very poorly soluble compounds. |
| Nanosuspension | Drastically increases surface area and saturation solubility. | Significant improvement in dissolution rate. | Can have physical stability issues (particle growth). |
| Solid Dispersion | Drug is molecularly dispersed in a hydrophilic carrier. | Can create a stable amorphous form with high apparent solubility. | Potential for recrystallization of the drug over time. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a lipid carrier; forms an emulsion in the gut. | Can improve both solubility and permeability; may reduce first-pass effect. | Higher complexity in formulation development and stability testing. |
| Prodrug | Chemical modification to improve physicochemical properties. | Can overcome fundamental molecular limitations. | Requires significant medicinal chemistry effort; potential for altered pharmacology. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Spray Drying
-
Materials: this compound, a suitable hydrophilic polymer (e.g., HPMC-AS), and a volatile organic solvent (e.g., acetone, methanol, or a mixture).
-
Procedure: a. Dissolve both this compound and the polymer in the solvent at a predetermined ratio (e.g., 1:3 drug-to-polymer). b. Ensure complete dissolution to form a clear solution. c. Set the parameters on the spray dryer (e.g., inlet temperature, gas flow rate, and liquid feed rate). These will need to be optimized for the specific solvent system and formulation. d. Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving behind a fine powder of the solid dispersion. e. Collect the powdered product and store it in a desiccator.
-
Characterization: a. Dissolution Testing: Perform in vitro dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF). b. Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animals: Use a suitable rodent model (e.g., male Sprague-Dawley rats).
-
Formulation Administration: a. Prepare the different formulations of this compound (e.g., simple suspension, solid dispersion, lipid-based formulation) at the desired dose. b. Administer the formulations orally via gavage. c. Include an intravenous (IV) administration group to determine the absolute bioavailability.
-
Blood Sampling: a. Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from the tail vein or another appropriate site. b. Process the blood to obtain plasma and store frozen until analysis.
-
Bioanalysis: a. Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
Data Analysis: a. Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). b. Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Logical flow for troubleshooting poor bioavailability.
References
- 1. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 2. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. abiteccorp.com [abiteccorp.com]
- 11. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. ijrar.org [ijrar.org]
- 14. contractpharma.com [contractpharma.com]
- 15. mdpi.com [mdpi.com]
- 16. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterizing SHP2 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SHP2 inhibitors. The focus is on understanding and characterizing potential off-target kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of SHP2 inhibition?
A1: SHP2 inhibitors primarily function through two mechanisms: allosteric inhibition and active-site inhibition. Allosteric inhibitors bind to a site distinct from the catalytic pocket, stabilizing an inactive conformation of SHP2.[1][2][3] This new class of inhibitors, including compounds like SHP099, has shown excellent potency and selectivity.[1][2] Active-site inhibitors, on the other hand, directly compete with the substrate for binding to the catalytic site. While some have been developed, they often suffer from poor selectivity and bioavailability.[3][4]
Q2: Why is assessing the off-target profile of a SHP2 inhibitor important?
A2: The Src homology 2 (SH2) domains of SHP2 are crucial for its function and regulation.[1][2] However, many signaling proteins share similar structural domains. Therefore, an inhibitor designed to target SHP2 might inadvertently bind to other proteins, leading to off-target effects. These unintended interactions can produce misleading experimental results and potential toxicity in therapeutic applications. For instance, some active site-targeting SHP2 inhibitors have been shown to have off-target effects on protein tyrosine kinases (PTKs) like PDGFRβ and SRC.[5][6]
Q3: What are the initial steps to take if I suspect my SHP2 inhibitor has off-target effects?
A3: If you observe unexpected cellular phenotypes or signaling changes that cannot be explained by SHP2 inhibition alone, it is prudent to investigate potential off-target effects. A first step is to perform a kinase panel screening, where the inhibitor is tested against a broad range of kinases. Additionally, comparing the effects of your inhibitor with those of a structurally different SHP2 inhibitor or using genetic knockdown of SHP2 (e.g., via siRNA or CRISPR) can help differentiate between on-target and off-target effects.
Q4: How do I select a suitable kinase panel for screening?
A4: The choice of a kinase panel depends on the experimental context and the inhibitor's chemical scaffold. A broad panel covering all major kinase families is a good starting point for initial characterization. If you have prior knowledge about the inhibitor's chemotype or have observed specific unexpected phenotypes, you can select a more focused panel of kinases known to be involved in those pathways.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for SHP2 inhibition between different assays. | 1. Different assay formats (e.g., biochemical vs. cellular) can yield different results due to factors like cell permeability and engagement with the target in a complex cellular environment. 2. The specific SHP2 construct used (e.g., wild-type, mutant, or catalytic domain only) can influence inhibitor binding and activity.[1][7] | 1. Characterize your inhibitor in both biochemical and cellular target engagement assays to get a comprehensive understanding of its potency.[1][2][8] 2. Ensure you are using the appropriate SHP2 construct for your research question. For allosteric inhibitors, the full-length protein is typically required to assess their mechanism of action.[7] |
| Observed cellular effects do not correlate with the known function of SHP2. | The inhibitor may have significant off-target effects on other signaling pathways. | 1. Perform a comprehensive off-target kinase inhibition screen. 2. Validate key off-target hits with dose-response experiments. 3. Use a negative control compound with a similar chemical structure but is inactive against SHP2 to confirm that the observed effects are not due to the chemical scaffold itself. |
| Difficulty in achieving cellular potency despite good biochemical activity. | The inhibitor may have poor cell permeability or be subject to efflux by cellular transporters. | 1. Modify the chemical structure of the inhibitor to improve its physicochemical properties. 2. Test for inhibition of common efflux pumps. 3. Consider using a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.[1][2][7] |
| Inhibitor shows activity against a closely related phosphatase like SHP1. | The inhibitor may lack selectivity due to similarities in the active sites of SHP1 and SHP2. | 1. Screen the inhibitor against a panel of related phosphatases to determine its selectivity profile.[3] 2. If selectivity is an issue, medicinal chemistry efforts may be needed to design more specific inhibitors. |
Off-Target Kinase Inhibition Profile of Selected SHP2 Inhibitors
The following table summarizes publicly available data on the off-target kinase inhibition of some SHP2 inhibitors. Note: Data for a specific compound named "Shp2-IN-27" is not available in the public domain as of this writing. The data below is for illustrative purposes.
| Inhibitor | Target Kinase | Assay Type | Inhibition Metric (e.g., IC50) | Reference |
| GS-493 | PDGFRβ | In vitro kinase assay | - | [5][6] |
| GS-493 | SRC | In vitro kinase assay | - | [5][6] |
| IIB-08 | PDGFRβ | Cellular assay | Inhibition of ligand-evoked activation | [5][6] |
| 11a-1 | PDGFRβ | Cellular assay | Inhibition of ligand-evoked activation | [5][6] |
Further details on the specific inhibition values should be obtained from the cited literature.
Experimental Protocols
1. Biochemical Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a purified kinase in a biochemical format.
-
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically contains a buffering agent, divalent cations like MgCl2, and a reducing agent like DTT)
-
Test inhibitor and control compounds
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the kinase and the inhibitor at various concentrations.
-
Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence, or radioactivity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor in a cellular environment.
-
Objective: To confirm that the inhibitor binds to the target protein in intact cells.
-
Materials:
-
Cultured cells expressing the target protein
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Lysis buffer
-
Antibodies against the target protein for Western blotting or an alternative detection method.
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a defined period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lyse the cells to release the soluble proteins.
-
Separate the aggregated (denatured) proteins from the soluble fraction by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant at each temperature using Western blotting or another quantitative protein detection method.
-
Binding of the inhibitor is expected to stabilize the target protein, resulting in a shift of its melting curve to a higher temperature compared to the vehicle-treated control.[1][2][7]
-
Visualizations
Caption: Workflow for SHP2 inhibitor screening and off-target profiling.
Caption: Simplified SHP2 signaling in the RAS/MAPK pathway.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Experimental Variability with Shp2-IN-27: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Shp2-IN-27, an allosteric inhibitor of the tyrosine phosphatase Shp2. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of Shp2. Unlike orthosteric inhibitors that target the active site, allosteric inhibitors bind to a different site on the enzyme.[1] This binding event stabilizes the auto-inhibited, inactive conformation of Shp2.[2] In this closed state, the N-SH2 domain blocks the catalytic protein tyrosine phosphatase (PTP) domain, preventing substrate access and subsequent dephosphorylation.[3] By locking Shp2 in this inactive state, this compound effectively halts downstream signaling cascades, primarily the Ras-MAPK pathway, which is often hyperactivated in various cancers.[4]
Q2: What are the key signaling pathways affected by Shp2 inhibition?
A2: Shp2 is a critical node in multiple signaling pathways. Its inhibition primarily impacts:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Shp2 is a positive regulator of this pathway, and its inhibition leads to decreased proliferation and cell growth.[4][5]
-
PI3K-AKT Pathway: The effect of Shp2 on this pathway can be context-dependent, with reports of both positive and negative regulation.[2]
-
JAK-STAT Pathway: Shp2 can also modulate the activity of this pathway, which is involved in immunity and cell growth.[2]
-
PD-1/PD-L1 Pathway: Shp2 is involved in the downstream signaling of the immune checkpoint receptor PD-1.[6]
Q3: Why am I observing high variability in my experimental results with this compound?
A3: Variability in experimental outcomes with Shp2 inhibitors can stem from several factors:
-
Shp2 Mutations: Different cancer cell lines harbor various mutations in the PTPN11 gene (which encodes Shp2). Allosteric inhibitors like this compound are most effective against wild-type (WT) Shp2. Certain mutations, such as E76K, disrupt the auto-inhibited conformation that these inhibitors aim to stabilize, leading to reduced potency.[1][7][8]
-
Cellular Context: The signaling network of a cell line can influence its response to Shp2 inhibition. The dependence of a cell line on the RAS-MAPK pathway will dictate its sensitivity.[9]
-
Experimental Conditions: Inconsistent cell culture conditions, passage number, and inhibitor preparation can all contribute to variability.
-
Assay Type: Biochemical and cell-based assays measure different aspects of inhibitor activity and can yield different potency values.
Q4: How does the potency of allosteric Shp2 inhibitors differ between wild-type and mutant Shp2?
A4: Allosteric inhibitors that stabilize the inactive conformation of Shp2 typically show significantly higher potency against the wild-type enzyme compared to activating mutants like E76K.[1] This is because the mutant protein predominantly exists in an open, active conformation, which the inhibitor cannot effectively bind to and stabilize. This difference in potency can be several orders of magnitude.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values in biochemical assays | 1. Reagent Instability: Degradation of Shp2 enzyme, substrate (e.g., DiFMUP), or the inhibitor itself. 2. Assay Conditions: Fluctuations in temperature, pH, or incubation times. 3. Pipetting Errors: Inaccurate dispensing of reagents, especially the inhibitor. | 1. Reagent Handling: Aliquot and store all reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles. Prepare fresh inhibitor dilutions for each experiment. 2. Standardize Protocol: Use a calibrated incubator and timer. Ensure the buffer system is robust. 3. Technique: Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput screening. |
| Low or no activity in cell-based assays | 1. Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. 2. Inappropriate Cell Line: The chosen cell line may not be dependent on Shp2 signaling for survival or proliferation. 3. Incorrect Assay Window: The time point for measuring the effect may be too early or too late. 4. Inhibitor Degradation: The inhibitor may be unstable in the cell culture medium. | 1. Solubility and Formulation: Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the media. The final solvent concentration should be non-toxic to the cells (typically <0.5%). 2. Cell Line Selection: Use cell lines known to be sensitive to Shp2 inhibition. Perform baseline characterization of Shp2 expression and pathway activation (e.g., p-ERK levels). 3. Time-Course Experiment: Conduct a time-course experiment to determine the optimal incubation time for observing the desired effect. 4. Stability Check: Assess the stability of the inhibitor in your specific cell culture medium over the duration of the experiment. |
| High background signal in fluorescence-based assays | 1. Autofluorescence: The inhibitor or other components in the assay may be inherently fluorescent at the excitation/emission wavelengths used. 2. Substrate Hydrolysis: Spontaneous hydrolysis of the fluorescent substrate (e.g., DiFMUP). | 1. Control Experiments: Run a control plate with the inhibitor in the absence of the enzyme to measure its intrinsic fluorescence. 2. Blank Subtraction: Always include a "no enzyme" control to subtract the background signal from substrate auto-hydrolysis. |
| Unexpected off-target effects | 1. Lack of Specificity: Although designed to be allosteric, the inhibitor might interact with other proteins at high concentrations. | 1. Dose-Response: Use the lowest effective concentration of the inhibitor. 2. Target Engagement Assay: Perform a cellular thermal shift assay (CETSA) to confirm direct binding of the inhibitor to Shp2 within the cell.[1] 3. Rescue Experiments: If possible, perform rescue experiments by overexpressing a resistant Shp2 mutant. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents typical IC50 values for other well-characterized allosteric Shp2 inhibitors to provide a comparative context. Researchers should determine the specific IC50 for this compound in their own experimental systems.
| Inhibitor | Target | Assay Type | Reported IC50 | Reference |
| SHP099 | Wild-Type Shp2 | Biochemical | 70 nM | [10] |
| RMC-4550 | Wild-Type Shp2 | Biochemical | 0.6 nM | [10] |
| Compound 25 | Shp2 E76A | Biochemical | 3.27 µM | [5] |
| Compound 27 | Shp2 E76A | Biochemical | 2.55 µM | [5] |
| TK-147 | Wild-Type Shp2 | Biochemical | 0.25 µM | [11] |
Detailed Experimental Protocols
Biochemical Shp2 Phosphatase Activity Assay (Fluorescence-based)
This protocol is adapted from established methods for measuring Shp2 phosphatase activity using the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant human Shp2 protein (wild-type or mutant)
-
This compound
-
DiFMUP substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant Shp2 enzyme to the desired concentration in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction proceeds in the linear range.
-
Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer). b. Add 10 µL of the diluted Shp2 enzyme solution to each well. c. Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding. d. Initiate the reaction by adding 10 µL of the DiFMUP substrate solution (prepare in Assay Buffer). The final concentration of DiFMUP should be at or near its Km value for the enzyme.
-
Data Acquisition: Immediately begin reading the fluorescence intensity kinetically over 30-60 minutes, or as a single endpoint reading after a fixed incubation time.
-
Data Analysis: a. Subtract the background fluorescence from the "no enzyme" control wells. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
This protocol provides a framework for assessing the direct binding of this compound to Shp2 within intact cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for tagged Shp2 (e.g., ePL-tagged)
-
Transfection reagent
-
This compound
-
Cell lysis buffer
-
Detection reagents for the tag (e.g., for enzyme complementation assays)
-
PCR thermocycler or other instrument for precise heating of cell lysates
-
Luminescence plate reader
Procedure:
-
Cell Culture and Transfection: a. Culture HEK293T cells to ~70-80% confluency. b. Transfect the cells with the tagged-Shp2 expression vector according to the manufacturer's protocol.
-
Inhibitor Treatment: a. After 24-48 hours post-transfection, treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 1-2 hours).
-
Thermal Challenge: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples across a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) using a thermocycler. Include a non-heated control.
-
Cell Lysis and Detection: a. Lyse the cells to release the soluble proteins. b. Separate the soluble fraction (containing non-denatured protein) from the insoluble fraction (containing aggregated protein) by centrifugation. c. Quantify the amount of soluble tagged-Shp2 in the supernatant using the appropriate detection method (e.g., luminescence for ePL tag).
-
Data Analysis: a. For each temperature point, normalize the signal to the non-heated control. b. Plot the normalized signal against the temperature to generate a melting curve. c. The binding of this compound to Shp2 will stabilize the protein, resulting in a shift of the melting curve to a higher temperature. The magnitude of this shift is indicative of target engagement.
Visualizations
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosine phosphatase SHP2 promoted the progression of CRC via modulating the PI3K/BRD4/TFEB signaling induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. doaj.org [doaj.org]
Shp2-IN-27 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for the Shp2 inhibitor, Shp2-IN-27.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Shp2 inhibitors?
Shp2 (Src homology region 2-containing protein tyrosine phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs). It is a key component of the Ras-MAPK, PI3K/Akt, and JAK/STAT signaling pathways, which are critical for cell growth, differentiation, and survival. In many cancers, aberrant Shp2 activity leads to uncontrolled cell proliferation. Shp2 inhibitors can be broadly categorized into two classes:
-
Allosteric inhibitors: These molecules, such as SHP099 and RMC-4550, bind to a tunnel-like allosteric site, stabilizing Shp2 in an inactive, closed conformation. This prevents the protein from becoming activated.
-
Active site inhibitors: These compounds directly bind to the catalytic site of Shp2, blocking its phosphatase activity.
This compound's specific mechanism should be confirmed with the supplier; however, understanding these general mechanisms can inform experimental design and data interpretation.
Q2: What is a typical IC50 range for Shp2 inhibitors?
The half-maximal inhibitory concentration (IC50) for Shp2 inhibitors can vary significantly depending on the compound, the cell line used, and the assay conditions. For example, some potent allosteric inhibitors have demonstrated IC50 values in the low micromolar to nanomolar range in various cancer cell lines. It is crucial to determine the IC50 for this compound empirically in your specific experimental system.
Q3: How do I select the appropriate cell line for my experiment?
The choice of cell line is critical for a successful dose-response experiment. Consider the following factors:
-
Shp2 Dependency: Select cell lines where Shp2 activity is known to be a key driver of proliferation or survival. This is often the case in cancers with activating mutations in receptor tyrosine kinases.
-
Genetic Background: Be aware of the mutational status of key signaling proteins in your chosen cell line (e.g., RAS, BRAF, EGFR), as this can influence sensitivity to Shp2 inhibition.
-
Expression Levels: Ensure the cell line expresses sufficient levels of Shp2.
Q4: What are the key controls for a dose-response experiment?
-
Vehicle Control: This is a crucial control to assess the baseline response of the cells to the solvent used to dissolve the inhibitor (e.g., DMSO).
-
Positive Control: If available, a well-characterized Shp2 inhibitor with a known IC50 can be used to validate the assay.
-
Untreated Control: This provides a measure of normal cell viability and growth.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | Inconsistent cell seeding, uneven drug distribution, edge effects in the plate. | Ensure thorough mixing of cell suspension before seeding. Use a multichannel pipette for drug addition and mix gently. Avoid using the outer wells of the plate if edge effects are suspected. |
| No dose-response (flat curve) | Inhibitor is inactive or used at an inappropriate concentration range. Cell line is not sensitive to Shp2 inhibition. Assay is not sensitive enough. | Verify the identity and purity of the inhibitor. Test a much wider range of concentrations (e.g., from nanomolar to high micromolar). Use a cell line known to be sensitive to Shp2 inhibitors. Consider a more sensitive assay for cell viability (e.g., ATP-based assay). |
| Inconsistent IC50 values between experiments | Variations in cell passage number, cell density, incubation time, or reagent quality. | Use cells within a consistent passage number range. Optimize and standardize cell seeding density and incubation times. Ensure all reagents are fresh and properly stored. |
| Unexpected cell death at low inhibitor concentrations | Off-target toxicity of the inhibitor or the vehicle. | Test the vehicle at the highest concentration used for the inhibitor. Investigate potential off-target effects of the inhibitor through literature search or specific assays. |
Experimental Protocols
General Protocol for a Cellular Dose-Response Assay
This protocol provides a general framework. Specific parameters such as cell number, drug concentrations, and incubation times should be optimized for your specific cell line and inhibitor.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and adjust the cell density.
-
Seed cells into a 96-well plate at the optimized density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of working concentrations. It is advisable to prepare intermediate dilutions in culture medium to minimize solvent concentration in the final assay.
-
-
Treatment:
-
Remove the old medium from the 96-well plate.
-
Add the prepared drug dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubate the plate for a predetermined duration (e.g., 48, 72, or 96 hours).
-
-
Viability Assay:
-
After the incubation period, assess cell viability using a suitable method, such as an MTT, MTS, or ATP-based assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Data Presentation
Table 1: Reported IC50 Values for Various Shp2 Inhibitors
| Inhibitor | Cell Line | Assay Type | Reported IC50 | Reference |
| Compound 13030 | MCF-7 | Enzymatic Assay | 3.2 µM | |
| Compound 24198 | MCF-7 | Enzymatic Assay | 1.9 µM | |
| Compound 57774 | MCF-7 | Enzymatic Assay | 0.8 µM | |
| CNBCA | - | PTPase Assay | 0.87 µM | |
| RMC-4550 | Various AML cell lines | Proliferation Assay | Varies (nM to µM range) |
Note: This table provides examples from the literature and is not an exhaustive list. The IC50 for this compound must be determined experimentally.
Visualizations
Potential pitfalls of using Shp2-IN-27 in research
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using the allosteric SHP2 inhibitor, Shp2-IN-27. The information is intended for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, allosteric inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] Unlike orthosteric inhibitors that target the highly conserved active site of phosphatases, this compound binds to a "tunnel-like" allosteric pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains.[3][4][5] This binding stabilizes SHP2 in its inactive, auto-inhibited conformation, preventing its activation and downstream signaling.[5] SHP2 is a critical node in several signaling pathways, most notably the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in cancer.[6][7][8]
Q2: What are the key advantages of using an allosteric SHP2 inhibitor like this compound?
Allosteric inhibitors like this compound offer several advantages over traditional active-site inhibitors:
-
Higher Selectivity: The allosteric binding site of SHP2 is less conserved among protein tyrosine phosphatases (PTPs) compared to the active site. This can lead to greater selectivity for SHP2 over other phosphatases, such as the highly homologous SHP1, reducing the likelihood of off-target effects.[4][9]
-
Improved Drug-like Properties: Active-site inhibitors often require charged moieties to mimic the phosphotyrosine substrate, which can result in poor cell permeability and low bioavailability.[10] Allosteric inhibitors are not bound by this constraint and can be designed with more favorable pharmacokinetic properties.
Q3: In which experimental systems can this compound be used?
This compound is suitable for a range of in vitro and in vivo experiments. As a cell-permeable compound, it can be used in cell-based assays to probe the role of SHP2 in various cancer cell lines, particularly those driven by receptor tyrosine kinases (RTKs).[1] Furthermore, similar compounds from the same class have shown efficacy in in vivo xenograft models, suggesting the potential for this compound in animal studies.[1]
Q4: How should I prepare and store this compound?
For optimal results, it is crucial to follow the manufacturer's instructions for preparing and storing this compound. Generally, for compounds of this nature:
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent like DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid prolonged storage of diluted solutions, especially in aqueous media, to prevent degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of SHP2 activity in cell-based assays. | Poor Cell Permeability: While designed to be cell-permeable, individual cell lines can exhibit different uptake efficiencies. | 1. Increase the incubation time with this compound.2. Slightly increase the concentration of the inhibitor.3. Verify the expression level of SHP2 in your cell line. |
| Compound Instability: The compound may be degrading in the cell culture medium. | 1. Prepare fresh working solutions for each experiment.2. Minimize the exposure of the compound to light and elevated temperatures.3. Consider using a serum-free medium during the treatment period if compatible with your experimental setup. | |
| Drug Efflux: The inhibitor may be actively transported out of the cells by efflux pumps. | 1. Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if this enhances the inhibitory effect. Use appropriate controls. | |
| Unexpected off-target effects observed. | Inhibition of other proteins: Although designed for selectivity, high concentrations of any inhibitor can lead to off-target effects. Some allosteric SHP2 inhibitors have been reported to have off-target effects on the hERG channel.[11][12] | 1. Perform a dose-response curve to determine the lowest effective concentration.2. Use a structurally distinct SHP2 inhibitor as a control to confirm that the observed phenotype is due to SHP2 inhibition.3. Whenever possible, validate findings using genetic approaches such as siRNA or CRISPR-mediated knockout of SHP2. |
| Development of resistance to this compound in long-term studies. | Reactivation of the MAPK pathway: Cells can develop resistance to SHP2 inhibition by acquiring mutations in downstream components of the RAS-MAPK pathway or through the activation of bypass signaling pathways.[13] | 1. Analyze the phosphorylation status of key downstream effectors like ERK and AKT to identify reactivated pathways.2. Consider combination therapies. For example, combining a SHP2 inhibitor with a MEK or ERK inhibitor has been shown to be effective in overcoming resistance. |
| Solubility issues with the compound. | Poor solubility in aqueous buffers: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed a non-toxic level (typically <0.5%).2. Use a vehicle control (e.g., DMSO alone) in all experiments.3. If solubility remains an issue, consider using a small amount of a non-ionic detergent like Tween-20 or Pluronic F-68 in your buffer, if appropriate for the assay. |
Quantitative Data
While specific quantitative data for this compound is limited in the public domain, the following table summarizes typical values for potent, allosteric SHP2 inhibitors from the same chemical class.
| Parameter | Typical Value Range | Assay Type | Notes |
| Biochemical IC50 | 0.005 - 0.1 µM | Enzymatic Assay | Potency against the purified SHP2 enzyme. |
| Cellular p-ERK IC50 | 0.03 - 1 µM | Western Blot/ELISA | Measures the inhibition of ERK phosphorylation in cells, a downstream marker of SHP2 activity. |
| Antiproliferative IC50 | 0.4 - 5 µM | Cell Viability Assay | Varies significantly depending on the cell line's dependence on the SHP2 pathway. |
| hERG Inhibition IC50 | > 10 µM | Electrophysiology Assay | A measure of potential cardiotoxicity; higher values are desirable. |
Experimental Protocols
General Protocol for Assessing SHP2 Inhibition in a Cell-Based Assay (Western Blot)
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (DMSO). Incubate for the desired time (e.g., 2-24 hours).
-
Cell Stimulation: If studying growth factor signaling, serum-starve the cells for 4-6 hours before and during inhibitor treatment. Then, stimulate with a growth factor (e.g., EGF, FGF) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-ERK and normalize to total ERK and the loading control. Plot the normalized p-ERK levels against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: SHP2 signaling pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for using this compound in cell-based assays.
Caption: A troubleshooting decision tree for experiments with this compound.
References
- 1. Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Fragments: Fragments vs SHP2 [practicalfragments.blogspot.com]
- 4. Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-202...: Ingenta Connect [ingentaconnect.com]
- 5. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Insights into the Binding Modes of SHP2 Allosteric Inhibitors | Sciety Labs (Experimental) [labs.sciety.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. targetedonc.com [targetedonc.com]
Validation & Comparative
A Head-to-Head In Vitro Comparison of SHP2 Inhibitors: TNO155 vs. Shp2-IN-27
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2): TNO155 and a representative potent SHP2 inhibitor, designated here as Shp2-IN-27 for comparative purposes. This analysis is supported by experimental data and detailed protocols to aid in the evaluation of these compounds for cancer therapy and other research applications.
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS-MAPK signaling pathway, which is frequently dysregulated in various human cancers. Consequently, the development of SHP2 inhibitors has become a promising therapeutic strategy. This guide focuses on the in vitro characteristics of TNO155, a compound currently in clinical development, and this compound, representing a class of potent, selective, and orally bioavailable allosteric SHP2 inhibitors.
Data Presentation: Quantitative Comparison of In Vitro Activities
The following tables summarize the key in vitro biochemical and cellular activities of TNO155 and a representative potent SHP2 inhibitor (this compound).
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| TNO155 | SHP2 | 11 | Biochemical Assay | [1] |
| This compound (Representative) | SHP2 | 71 | Biochemical Assay | [1] |
Table 1: Biochemical Potency. This table compares the half-maximal inhibitory concentration (IC50) of TNO155 and a representative SHP2 inhibitor against the SHP2 enzyme. Lower IC50 values indicate higher potency.
| Inhibitor | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| TNO155 | EGFR-mutant NSCLC cell lines | Cell Proliferation | Viability | <1.5 in sensitive lines | [2] |
| This compound (Representative) | KYSE-520 (Esophageal Squamous Carcinoma) | Cell Proliferation | Viability | 5.73 | [3] |
Table 2: Cellular Efficacy. This table highlights the anti-proliferative activity of the inhibitors in different cancer cell lines. The IC50 values represent the concentration required to inhibit cell growth by 50%.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.
Biochemical SHP2 Phosphatase Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of SHP2.
Materials:
-
Recombinant human SHP2 protein
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Test compounds (TNO155, this compound)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of recombinant SHP2 protein to each well of the 384-well plate.
-
Add the diluted test compounds to the wells containing the SHP2 enzyme and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP).
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO) and plot the data to determine the IC50 value using a suitable software.
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cells.[4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (TNO155, this compound)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value.
Western Blotting for SHP2 Signaling Pathway Analysis
This technique is used to evaluate the impact of the inhibitors on the phosphorylation status of key proteins in the SHP2 signaling cascade, such as ERK.
Materials:
-
Cancer cell lines
-
Test compounds (TNO155, this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-SHP2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cells with the test compounds at various concentrations for a specific duration.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitors on protein phosphorylation levels.
Mandatory Visualizations
The following diagrams illustrate key concepts related to SHP2 inhibition and the experimental workflow.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Molecular Mechanism for SHP2 in Promoting HER2-induced Signaling and Transformation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Comparing the Leading Allosteric SHP2 Inhibitors in Preclinical Development
For researchers, scientists, and drug development professionals, the landscape of allosteric SHP2 inhibitors presents a promising frontier in oncology. This guide provides an objective, data-driven comparison of the leading candidates, summarizing their performance in key preclinical assays and detailing the experimental methodologies that underpin these findings.
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[][2] Its role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway has established it as a key target for cancer therapy.[2][3] Allosteric inhibitors, which bind to a site distinct from the active site to lock the enzyme in an inactive conformation, have overcome the challenges of specificity and bioavailability that plagued earlier active-site inhibitors.[][2] This comparison focuses on the most prominent allosteric SHP2 inhibitors currently in development: TNO155, RMC-4630, SHP099, and JAB-3312.
Quantitative Data Presentation
The following tables summarize the publicly available preclinical data for these leading allosteric SHP2 inhibitors, providing a quantitative basis for comparison across enzymatic and cellular assays.
Table 1: In Vitro Enzymatic and Cellular Potency of Allosteric SHP2 Inhibitors
| Inhibitor | SHP2 Enzymatic IC50 (nM) | Cellular p-ERK Inhibition IC50 (nM) | Cellular Proliferation IC50 (nM) | Cell Line | Reference |
| TNO155 | 11 | N/A | 390 - 211,100 | OSCC cell lines | [][4] |
| RMC-4630 | N/A | N/A | N/A | N/A | |
| SHP099 | 71 | N/A | 3,822 - 34,000 | OSCC cell lines | [][4] |
| JAB-3312 | 1.9 | 0.23 | 7.4 | KYSE-520 | [5][6] |
Table 2: In Vivo Antitumor Activity of Allosteric SHP2 Inhibitors
| Inhibitor | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| TNO155 | Neuroblastoma xenografts | N/A | Significant tumor growth reduction | [7] |
| RMC-4630 | N/A | N/A | N/A | |
| SHP099 | N/A | N/A | N/A | |
| JAB-3312 | KYSE-520 xenograft | 1.0 mg/kg QD, oral | 95% | [5] |
Signaling Pathways and Mechanism of Action
Allosteric SHP2 inhibitors function by stabilizing the auto-inhibited conformation of the SHP2 protein.[8] This prevents the N-SH2 domain from detaching from the PTP domain, thereby blocking substrate access to the catalytic site and inhibiting its phosphatase activity.[8] The primary downstream consequence of this inhibition is the suppression of the RAS-MAPK pathway, which is crucial for cell proliferation and survival.[2][3]
Experimental Workflows
The evaluation of allosteric SHP2 inhibitors typically follows a standardized preclinical workflow, progressing from in vitro biochemical and cellular assays to in vivo animal models.
Detailed Experimental Protocols
SHP2 Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on SHP2 phosphatase activity.
-
Principle: A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is used.[9][10][11] Cleavage of the phosphate group by active SHP2 produces a fluorescent signal that is measured over time.
-
Reagents:
-
Procedure:
-
SHP2 enzyme is pre-incubated with the activating peptide.
-
The enzyme-peptide complex is then incubated with various concentrations of the test inhibitor.
-
The enzymatic reaction is initiated by the addition of the DiFMUP substrate.
-
Fluorescence is measured kinetically at excitation/emission wavelengths of approximately 358/450 nm.[10]
-
IC50 values are calculated from the dose-response curves.
-
Cellular Proliferation Assay
This assay assesses the cytostatic or cytotoxic effect of the inhibitors on cancer cell lines.
-
Principle: The viability of cancer cells is measured after a defined period of treatment with the inhibitor. Common methods include the use of reagents like CellTiter-Glo® (measures ATP levels) or resazurin-based assays (measures metabolic activity).
-
Reagents:
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
The cell viability reagent is added to each well.
-
The signal (luminescence or fluorescence) is measured using a plate reader.
-
IC50 values are determined from the resulting dose-response curves.
-
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of the inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
-
Animals: Immunocompromised mice (e.g., nude or NSG mice).
-
Procedure:
-
A suspension of cancer cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of the mice.[12]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered, typically via oral gavage, at a specified dose and schedule (e.g., daily).[5]
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., p-ERK levels).
-
Logical Relationships in Allosteric SHP2 Inhibition
The development and application of allosteric SHP2 inhibitors are based on a clear logical framework that connects the molecular mechanism to the desired therapeutic outcome.
References
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of JAB-3312, a Potent SHP2 Allosteric Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
Validating the Specificity of SHP2 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a molecular inhibitor is a critical step in preclinical development. This guide provides a framework for validating the specificity of SHP2 inhibitors, offering a comparative analysis of common experimental approaches and data presentation formats. While specific data for Shp2-IN-27 is not publicly available at the time of this publication, the methodologies and comparative tables provided herein can be applied to evaluate its performance against other known SHP2 inhibitors.
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a key signaling node in multiple pathways that regulate cell growth, differentiation, and survival.[1][2] Its role in various cancers has made it an attractive target for therapeutic intervention.[2][3] However, due to the highly conserved nature of the protein tyrosine phosphatase (PTP) domain, achieving inhibitor specificity is a significant challenge.[1] Off-target effects can lead to misleading experimental results and potential toxicity. Therefore, rigorous validation of inhibitor specificity is paramount.
Comparative Analysis of SHP2 Inhibitor Specificity
To objectively assess the specificity of a novel SHP2 inhibitor like this compound, it is essential to compare its activity against a panel of other well-characterized inhibitors and related phosphatases. The following table provides a template for summarizing key quantitative data.
Table 1: Comparative Specificity Profile of SHP2 Inhibitors
| Inhibitor | Target | IC50 (nM)a | Selectivity vs. SHP1 (fold)b | Selectivity vs. PTP1B (fold)b | Kinome Scan (Off-targets >50% inhibition @ 1µM)c | Reference |
| This compound | SHP2 | Data not available | Data not available | Data not available | Data not available | |
| SHP099 | SHP2 (Allosteric) | 9.1 | >1000 | >1000 | 0 | (Chen et al., 2016) |
| TNO155 | SHP2 (Allosteric) | 3.0 | >3300 | >3300 | 0 | (LaMarche et al., 2020) |
| RMC-4550 | SHP2 (Allosteric) | 2.4 | >400 | >400 | 0 | (Nichols et al., 2018) |
| NSC-87877 | SHP2 (Catalytic) | 318 | ~1 | Data not available | Not reported | (Chen et al., 2006) |
aIC50 values are a measure of the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. bSelectivity is calculated as the ratio of the IC50 for the off-target phosphatase to the IC50 for SHP2. cA kinome scan assesses the activity of an inhibitor against a large panel of kinases.
Experimental Protocols for Specificity Validation
To generate the data for the comparative table, a series of well-defined experiments should be conducted. Below are detailed methodologies for key assays used to validate the specificity of SHP2 inhibitors.
In Vitro Phosphatase Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of SHP2 and other phosphatases.
-
Objective: To determine the IC50 of the inhibitor for SHP2 and a panel of other phosphatases (e.g., SHP1, PTP1B, etc.).
-
Materials:
-
Recombinant human SHP2, SHP1, PTP1B, etc.
-
Phosphopeptide substrate (e.g., DiFMUP)
-
Assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)
-
Test inhibitor (e.g., this compound) at various concentrations
-
384-well assay plates
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
Add the inhibitor dilutions to the assay plate.
-
Add the recombinant phosphatase to the wells.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Monitor the fluorescence signal over time using a plate reader.
-
Calculate the rate of substrate hydrolysis.
-
Plot the rate of hydrolysis against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.[4]
-
Objective: To confirm that the inhibitor binds to SHP2 in intact cells.
-
Materials:
-
Cell line expressing endogenous or overexpressed SHP2
-
Cell culture medium and reagents
-
Test inhibitor
-
PBS and lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-SHP2 antibody
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble SHP2 at each temperature by Western blotting.
-
Plot the amount of soluble SHP2 against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[5]
-
Kinome Profiling
To assess the broader selectivity of the inhibitor, a kinome-wide screen is recommended.
-
Objective: To determine the effect of the inhibitor on a large panel of protein kinases.
-
Methodology: This is typically performed as a service by specialized companies. The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of purified kinases, and the percent inhibition is determined.
Visualizing Key Concepts
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS/ERK signaling pathway, a major driver of cell proliferation.[1]
Caption: SHP2's role in the RAS/ERK signaling pathway.
Experimental Workflow for Specificity Validation
The logical flow for validating the specificity of a novel SHP2 inhibitor is depicted below.
Caption: Workflow for SHP2 inhibitor specificity validation.
By following these protocols and utilizing the provided templates, researchers can systematically and objectively evaluate the specificity of novel SHP2 inhibitors, a crucial step towards the development of safe and effective therapeutics.
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis on the Clinical Research Progress of SHP2 Inhibitors [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Allosteric Shp2-IN-27 Analogs Versus Active-Site SHP2 Inhibitors
A Comparative Guide for Researchers in Oncology and Drug Discovery
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling and a high-priority target for cancer therapy. Its role as a positive regulator of the RAS/MAPK pathway, downstream of multiple receptor tyrosine kinases (RTKs), places it at the center of cell growth, proliferation, and survival.[1][2] Consequently, the development of small molecule inhibitors against SHP2 has intensified, leading to two distinct classes of antagonists: allosteric inhibitors, such as the conceptual class represented by Shp2-IN-27, and traditional active-site inhibitors.
This guide provides an objective comparison of these two inhibitory strategies, presenting supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the underlying biological and experimental frameworks.
Mechanism of Action: A Tale of Two Binding Pockets
The fundamental difference between these two classes of inhibitors lies in their binding site and mechanism of action.
Allosteric SHP2 Inhibitors (e.g., SHP099, RMC-4550, Analogs of this compound): These inhibitors represent a novel and highly successful approach. SHP2 activity is naturally regulated by an autoinhibitory mechanism where the N-terminal SH2 domain folds back to block the catalytic phosphatase (PTP) domain, keeping the enzyme in a closed, inactive state.[1][3] Allosteric inhibitors bind to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[4] This binding acts as a "molecular glue," stabilizing the autoinhibited conformation and preventing the conformational change required for activation.[1] This mechanism is highly specific as the allosteric site is unique to SHP2.
Active-Site SHP2 Inhibitors (e.g., NSC-87877, PHPS1, II-B08): This class of inhibitors follows a more traditional, competitive mechanism. They are designed to directly bind to the highly conserved and positively charged active site of the PTP domain.[1][5] By occupying the catalytic pocket, they prevent the binding and dephosphorylation of SHP2's natural substrates. A significant challenge for these inhibitors is achieving selectivity, as the active sites of various protein tyrosine phosphatases are highly similar, which can lead to off-target effects.[1][6]
Comparative Performance Data
The following tables summarize the quantitative data comparing the performance of representative allosteric and active-site SHP2 inhibitors.
Table 1: Biochemical Potency and Selectivity
| Inhibitor Class | Representative Compound | Target | IC₅₀ / Kᵢ | Selectivity vs. SHP1 | Selectivity vs. PTP1B |
| Allosteric | SHP099 | SHP2 | 70 nM (IC₅₀) | >1000-fold | >1000-fold |
| Allosteric | RMC-4550 | SHP2 | 0.6 nM (IC₅₀) | High | High |
| Allosteric | IACS-13909 | SHP2 | 15.7 nM (IC₅₀) | High | High |
| Active-Site | PHPS1 | SHP2 | 0.73 µM (Kᵢ)[7] | 15-fold[7] | 8-fold[7] |
| Active-Site | NSC-87877 | SHP2 | ~0.3 µM (IC₅₀) | Moderate | Moderate |
| Active-Site | CNBCA | SHP2 | 0.87 µM (IC₅₀)[5] | >10-fold | >10-fold |
Data compiled from multiple sources. Direct comparison can be influenced by assay conditions.
Table 2: Cellular and In Vivo Efficacy
| Inhibitor Class | Representative Compound | Assay Type | Cell Line(s) | Endpoint | Notable Finding |
| Allosteric | SHP099, RMC-4550 | Cell Viability (CCK-8) | RPMI-8226, NCI-H929 (Multiple Myeloma) | Reduced Proliferation | Dose- and time-dependent inhibition of cell growth.[8] |
| Allosteric | SHP099 | Cellular Target Engagement (CETSA) | HEK293T | Thermal Stabilization | Confirmed direct binding and stabilization of SHP2 in intact cells.[9] |
| Allosteric | SHP099, RMC-4550 | In Vivo Xenograft | RPMI-8226 (Multiple Myeloma) | Tumor Growth Inhibition | Oral administration significantly reduced tumor size and weight.[8] |
| Allosteric | SHP099 | In Vivo Xenograft (Combination) | Colon Cancer Model | Enhanced Anti-Tumor Effect | Combination with PD-1 inhibitor showed superior tumor control.[10] |
| Active-Site | CNBCA | Colony Formation | Breast Cancer Cells | Reduced Colonies | Suppressed long-term tumorigenic capabilities.[5] |
| Active-Site | NSC-87877 | ERK Activation | HEK293, MDA-MB-468 | p-ERK Inhibition | Suppressed EGF-induced ERK activation.[11] |
Signaling Pathway and Inhibitor Action
SHP2 is a crucial transducer of signals from RTKs to the downstream RAS-ERK pathway. Its inhibition has profound effects on cancer cell signaling.
Caption: SHP2 signaling pathway and points of intervention.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays used to characterize SHP2 inhibitors.
Phosphatase Activity Assay (Biochemical IC₅₀ Determination)
This assay quantifies the enzymatic activity of SHP2 in a cell-free system to determine the potency of an inhibitor.
-
Reagents & Materials: Purified recombinant SHP2 enzyme, a synthetic phosphopeptide substrate (e.g., p-nitrophenyl phosphate - pNPP, or a fluorescent substrate), assay buffer, inhibitor compounds at various concentrations.
-
Procedure:
-
The SHP2 enzyme is pre-incubated with varying concentrations of the inhibitor compound (or vehicle control) in an assay buffer for a defined period.
-
The enzymatic reaction is initiated by adding the phosphopeptide substrate.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of dephosphorylated product is measured. For pNPP, this is done by detecting the absorbance of the p-nitrophenol product. For fluorescent substrates, fluorescence intensity is measured.
-
Data is plotted as percent inhibition versus inhibitor concentration, and the IC₅₀ value is calculated using a nonlinear regression curve fit.
-
Caption: Workflow for a typical SHP2 phosphatase activity assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound engages its target protein within the complex environment of a living cell.[1][12]
-
Cell Culture & Treatment: Cells expressing the target protein (e.g., HEK293T overexpressing SHP2) are cultured and treated with the inhibitor compound or a vehicle control for a specific duration.
-
Heating: The treated cells are harvested, lysed, and the lysates are heated across a range of temperatures. Ligand binding typically stabilizes the target protein, making it more resistant to heat-induced denaturation and aggregation.
-
Protein Separation: The heated lysates are centrifuged to separate the soluble (non-denatured) protein fraction from the aggregated (denatured) fraction.
-
Quantification: The amount of soluble SHP2 remaining at each temperature is quantified, typically by Western blotting or other immunoassays.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble SHP2 against temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Both allosteric and active-site inhibitors have demonstrated the ability to block SHP2 activity and suppress cancer cell growth. However, the data points to key differences:
-
Potency and Selectivity: Allosteric inhibitors, exemplified by compounds like SHP099 and RMC-4550, have achieved remarkable potency (low nanomolar IC₅₀ values) and outstanding selectivity.[1] This is a direct result of targeting a unique allosteric pocket. Active-site inhibitors generally exhibit lower potency (micromolar range) and face inherent challenges in achieving high selectivity against other phosphatases.[1][5]
-
Drug-likeness: The highly charged nature of the PTP active site often leads to poor cell permeability and bioavailability for active-site inhibitors.[1][11] In contrast, several allosteric inhibitors have demonstrated good oral bioavailability and have advanced into clinical trials.[1][13]
-
Effect on Mutants: A key distinction is their efficacy against oncogenic SHP2 mutants. Many activating mutations occur at the N-SH2/PTP interface, disrupting the autoinhibited conformation.[1] Allosteric inhibitors that stabilize this conformation are less effective against these mutants.[1][14] Active-site inhibitors, which bind irrespective of the protein's conformational state, may be more effective against such activating mutations.[5][11]
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 (Journal Article) | OSTI.GOV [osti.gov]
Cross-Validation of SHP2 Inhibitor Activity: A Comparative Guide
A comprehensive analysis of assay methodologies for evaluating the efficacy of SHP2 inhibitors, featuring comparative data for leading compounds.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common assays used to determine the activity of SHP2 inhibitors. Due to the lack of publicly available data for a compound specifically named "Shp2-IN-27," this guide utilizes data from well-characterized, publicly disclosed SHP2 inhibitors such as TNO155, RMC-4550, and JAB-3068 to illustrate the cross-validation process across different experimental platforms.
Introduction to SHP2 Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth, differentiation, and survival.[1][2][3] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in various developmental disorders, such as Noonan syndrome, and in the pathogenesis of numerous cancers.[1][3][4] This has made SHP2 an attractive target for therapeutic intervention.
SHP2 inhibitors can be broadly categorized into two classes: active-site inhibitors and allosteric inhibitors.[5] Allosteric inhibitors, which bind to a site distinct from the active site to lock the enzyme in an inactive conformation, have shown greater promise due to their enhanced selectivity and favorable pharmacological properties.[5][][7] This guide will focus on the assays used to characterize these allosteric inhibitors.
Data Presentation: Comparative Activity of SHP2 Inhibitors
The following tables summarize the reported activities of several prominent SHP2 inhibitors across various assays. This data highlights the importance of cross-validating inhibitor potency using multiple methodologies.
Table 1: Biochemical Assay Data for SHP2 Inhibitors
| Inhibitor | Assay Type | Substrate | IC50 | Reference |
| RMC-4550 | Enzymatic | Di-phosphotyrosine peptide | 0.583 nM | [8] |
| RMC-4550 | Enzymatic | - | 1.55 nM | [9] |
| JAB-3068 | Enzymatic | - | 25.8 nM | [10] |
| TNO155 | Enzymatic | - | 11 nM | [] |
| SHP099 | Enzymatic | - | 71 nM | [] |
| IACS-13909 | Enzymatic | - | 15.7 nM | [] |
| PF-07284892 | Biochemical | - | 21 nM | [11] |
Table 2: Cell-Based Assay Data for SHP2 Inhibitors
| Inhibitor | Cell Line | Assay Readout | IC50 | Reference |
| RMC-4550 | PC9 | pERK inhibition | 39 nM | [9] |
| JAB-3068 | KYSE-520 | Proliferation | 2.17 µM | [10] |
| PF-07284892 | Multiple | pERK inhibition | low nM | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for the key assays cited.
Biochemical Phosphatase Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified SHP2 protein.
Principle: This assay measures the dephosphorylation of a synthetic substrate by recombinant SHP2 enzyme. The amount of product generated is quantified, and the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is calculated.
Materials:
-
Recombinant full-length human SHP2 protein
-
Phosphatase substrate (e.g., DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) or a phosphopeptide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Test compounds (SHP2 inhibitors)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the SHP2 enzyme to the assay buffer.
-
Add the diluted test compound or vehicle control to the wells containing the enzyme and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the phosphatase substrate.
-
Incubate the reaction for a defined time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the product formation using a microplate reader (e.g., fluorescence for DiFMU, the product of DiFMUP dephosphorylation).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Phospho-ERK (pERK) Inhibition Assay
Objective: To assess the ability of an inhibitor to block SHP2-mediated signaling within a cellular context.
Principle: SHP2 is a key upstream activator of the RAS-MAPK pathway. Inhibition of SHP2 activity leads to a decrease in the phosphorylation of downstream effectors, such as ERK. This assay quantifies the levels of phosphorylated ERK (pERK) in cells treated with an inhibitor.
Materials:
-
Cancer cell line with known dependence on SHP2 signaling (e.g., KYSE-520, PC9)
-
Cell culture medium and supplements
-
Test compounds (SHP2 inhibitors)
-
Growth factor (e.g., EGF, FGF) to stimulate the pathway
-
Lysis buffer
-
Antibodies: anti-pERK, anti-total ERK, and appropriate secondary antibodies
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes) to activate the RAS-MAPK pathway.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of pERK and total ERK using Western blotting or ELISA.
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA).
-
Normalize the pERK signal to the total ERK signal.
-
Calculate the percent inhibition of pERK phosphorylation for each compound concentration and determine the IC50 value.
Mandatory Visualizations
SHP2 Signaling Pathway
Caption: Simplified SHP2 signaling cascade in the RAS/MAPK pathway.
Experimental Workflow for SHP2 Inhibition Assays
Caption: General workflow for biochemical and cell-based SHP2 inhibitor assays.
References
- 1. tno155 - My Cancer Genome [mycancergenome.org]
- 2. onclive.com [onclive.com]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T cell-specific constitutive active SHP2 enhances T cell memory formation and reduces T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
Overcoming Resistance to SHP099: A Comparative Guide to Novel SHP2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of therapeutic strategies to overcome acquired resistance to the pioneering allosteric SHP2 inhibitor, SHP099. We delve into the molecular mechanisms of resistance and evaluate the efficacy of next-generation inhibitors and combination therapies in preclinical models.
The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in oncology.[1][2] The first-in-class allosteric inhibitor, SHP099, demonstrated the therapeutic potential of targeting SHP2. However, as with many targeted therapies, acquired resistance has emerged as a significant clinical challenge. This guide will explore the landscape of SHP099 resistance and the promising avenues being pursued to circumvent it.
The Challenge of SHP099 Resistance
SHP099 and similar allosteric inhibitors function by stabilizing SHP2 in an auto-inhibited conformation.[][4] Resistance to these agents often arises from the reactivation of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][5][6] This can occur through various mechanisms, including the upregulation of receptor tyrosine kinases (RTKs), which bypass the inhibitory effect of SHP099.[1][7]
Alternative SHP2 Inhibitors and Combination Strategies
While information on a specific compound denoted as "Shp2-IN-27" is not available in the public domain, the field of SHP2 inhibition is rapidly evolving with several next-generation inhibitors and combination strategies showing promise in overcoming SHP099 resistance. These approaches aim to either enhance the suppression of the MAPK pathway or target parallel survival pathways.
Here, we compare the efficacy of various approaches in preclinical models that have developed resistance to SHP099 or other targeted therapies.
Table 1: Efficacy of SHP2 Inhibitors in Overcoming Resistance
| Inhibitor/Combination | Cancer Model | Resistance Mechanism | Observed Efficacy | Reference |
| SHP099 + Trametinib (MEK Inhibitor) | KRAS-mutant Pancreatic, Lung, and Ovarian Cancer | Adaptive resistance to MEK inhibition via RTK upregulation | Synergistic tumor growth inhibition and regression. Prevents adaptive resistance. | [5][6] |
| SHP099 + Ceritinib (ALK Inhibitor) | ALK-rearranged Non-Small Cell Lung Cancer (NSCLC) | Resistance to ALK inhibition | Restored sensitivity and inhibited growth of resistant patient-derived cells. | [7] |
| SHP099 + Dabrafenib (BRAF Inhibitor) + Trametinib (MEK Inhibitor) | BRAF V600E-mutated Colorectal Cancer | Adaptive resistance to BRAF/MEK inhibition | Significantly suppressed tumor growth in xenograft models. | [7] |
| TNO155 | Neuroblastoma (ALK-mutant) | Intrinsic and acquired resistance to ALK inhibitors | Showed synergistic effects when combined with ALK inhibitors. | |
| RMC-4550 | Multiple Myeloma | Bortezomib resistance with enhanced ERK activation | Effective in both bortezomib-sensitive and -resistant myeloma cells. | [8] |
| SHP099 + PD-1 Inhibitor | Colon Cancer Xenograft | Immune evasion | Enhanced tumor growth control compared to monotherapy. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used to assess the efficacy of SHP2 inhibitors in resistant models.
Cell Viability and Proliferation Assays
-
Method: Cancer cell lines, both sensitive and resistant to SHP099 or other targeted agents, are seeded in 96-well plates. Cells are treated with serial dilutions of the SHP2 inhibitor alone or in combination with other drugs. Cell viability is assessed after a defined period (e.g., 72 hours) using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated using non-linear regression analysis. Synergy between two drugs is often determined using the Bliss independence or Chou-Talalay method.
Western Blotting for Signaling Pathway Analysis
-
Method: Resistant cells are treated with the indicated inhibitors for various time points. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-SHP2, total SHP2, etc.). Horseradish peroxidase-conjugated secondary antibodies and enhanced chemiluminescence are used for detection.
-
Purpose: To assess the biochemical effects of the inhibitors on the target signaling pathways and to confirm the mechanism of resistance and the efficacy of the therapeutic intervention in overcoming it.
In Vivo Tumor Xenograft Models
-
Method: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with cancer cells that are resistant to SHP099 or another targeted therapy. Once tumors reach a palpable size, mice are randomized into treatment groups. Drugs are administered orally or via intraperitoneal injection at specified doses and schedules. Tumor volume is measured regularly with calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical significance is determined using appropriate tests such as the Student's t-test or ANOVA.
Visualizing the Pathways and Workflows
To better understand the complex signaling networks and experimental designs, the following diagrams are provided.
Caption: SHP2 activation downstream of RTKs and its role in the RAS/MAPK pathway.
Caption: Adaptive resistance to SHP099 and the rationale for combination therapy.
Caption: Workflow for evaluating novel inhibitors in SHP099-resistant models.
Conclusion
Overcoming acquired resistance to SHP2 inhibitors like SHP099 is a critical area of research in oncology. While direct comparative data for a compound named "this compound" is not available, the broader landscape of SHP2 inhibitor development points towards two key strategies: the development of next-generation inhibitors with different binding modes or improved properties, and the rational combination of SHP2 inhibitors with other targeted agents to achieve a more durable response. The preclinical data for combining SHP2 inhibitors with MEK, ALK, and other kinase inhibitors are highly encouraging and have paved the way for ongoing clinical investigations. As our understanding of the intricate feedback loops in cancer signaling deepens, so too will our ability to design more effective and lasting therapeutic strategies.
References
- 1. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
Independent Validation of Published Data on Allosteric SHP2 Inhibitors: A Comparative Guide
This guide provides an objective comparison of the performance of the pioneering allosteric SHP2 inhibitor, SHP099, with other relevant alternative compounds. It is intended for researchers, scientists, and drug development professionals, offering a compilation of supporting experimental data, detailed methodologies for key experiments, and visualizations of the critical signaling pathways involved.
Introduction to SHP2 and Allosteric Inhibition
Src-homology 2 (SH2) domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating cell signaling downstream of various receptor tyrosine kinases (RTKs).[1][2][3] SHP2 is a key component of the RAS-MAPK signaling pathway, which is essential for cell growth, proliferation, and survival.[4][5] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of several human diseases, including developmental disorders like Noonan syndrome and various cancers.[6][7]
Under basal conditions, SHP2 exists in a closed, auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the phosphatase domain.[1][2][6] Upon activation by binding to phosphotyrosine motifs on upstream signaling partners, SHP2 undergoes a conformational change to an open, active state. Allosteric inhibitors, such as SHP099, stabilize the auto-inhibited conformation of SHP2, preventing its activation and downstream signaling.[6]
Comparative Quantitative Data
The following tables summarize the key quantitative data for SHP099 and other selected SHP2 inhibitors based on publicly available information.
Table 1: Biochemical Potency of SHP2 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| SHP099 | SHP2 (wild-type) | Biochemical Inhibition | 71 | [6] (Implied) |
| SHP836 | SHP2 (wild-type) | Biochemical Inhibition | 5,800 | [6] (Implied) |
| PF-07284892 | SHP2 (wild-type) | Biochemical Activity | 21 | [8] |
| NSC-87877 | SHP2 (wild-type) | Biochemical Inhibition | 318 | [3] |
Table 2: Cellular Activity of SHP2 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| SHP099 | Multiple Cancer Cell Lines | p-ERK Inhibition | Low nanomolar | [9] |
| PF-07284892 | Various Cell Lines | p-ERK Inhibition | Low nanomolar | [8] |
| Compound 29 | H661 (NSCLC, PTPN11 N58S) | Cell Growth | - | [3] |
| Compound 29 | JMML patient blasts (PTPN11 E76K/+) | Colony Formation | - | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent validation of published data. Below are representative protocols for biochemical and cellular assays used to characterize SHP2 inhibitors.
1. SHP2 Biochemical Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant SHP2 protein in a cell-free system. A common method utilizes a fluorogenic phosphatase substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).
-
Protocol Summary:
-
Recombinant full-length human SHP2 is pre-incubated with the test compound at various concentrations in an appropriate buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20).[6]
-
The enzymatic reaction is initiated by the addition of the DiFMUP substrate.[10]
-
The reaction is incubated at a controlled temperature (e.g., room temperature or 37°C) for a defined period.
-
The fluorescence of the product, DiFMU, is measured using a spectrofluorometer (excitation/emission wavelengths of approximately 358 nm/450 nm).[10]
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA assesses the target engagement of a compound within intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[1][2]
-
Protocol Summary (based on β-galactosidase enzyme fragment complementation):
-
Cells (e.g., HEK293T) are engineered to express a fusion protein of SHP2 and a small fragment of β-galactosidase (ePL).[1]
-
The cells are treated with the test compound or vehicle control.
-
A heat pulse is applied to the cells, causing the partial denaturation and aggregation of unbound SHP2.
-
After cell lysis, a larger fragment of β-galactosidase (EA) is added, which complements the ePL on the soluble, non-denatured SHP2 to form an active enzyme.
-
The activity of the reconstituted β-galactosidase is measured using a chemiluminescent substrate.
-
Increased thermal stability, indicated by a higher signal in the presence of the compound, demonstrates target engagement.
-
3. Western Blotting for Phospho-ERK Inhibition
-
Principle: This assay measures the ability of a compound to inhibit the downstream signaling of SHP2 by quantifying the phosphorylation of a key substrate, ERK (extracellular signal-regulated kinase).
-
Protocol Summary:
-
Cancer cell lines known to be sensitive to SHP2 inhibition are seeded and allowed to attach.
-
Cells are treated with the test compound at various concentrations for a specific duration.
-
Cells may be stimulated with a growth factor (e.g., EGF or FGF) to activate the RTK-RAS-MAPK pathway.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
The ratio of p-ERK to total ERK is quantified to determine the extent of pathway inhibition.
-
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade downstream of a receptor tyrosine kinase (RTK).
Caption: SHP2 activation downstream of RTKs and its role in the RAS-MAPK pathway.
Experimental Workflow for Cellular Target Engagement (CETSA)
The diagram below outlines the key steps in a Cellular Thermal Shift Assay to validate the binding of an inhibitor to SHP2 within a cellular context.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 2. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. targetedonc.com [targetedonc.com]
- 6. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Comparative Pharmacokinetic Profile of SHP2 Inhibitors: An In-depth Analysis
This guide provides a comparative analysis of the pharmacokinetic profiles of several prominent allosteric inhibitors of the Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). As a critical node in multiple signaling pathways, including the RAS-MAPK cascade, SHP2 has emerged as a key target in oncology.[1][2] This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available preclinical and clinical data.
SHP2 Signaling Pathway
The SHP2 protein, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[3][4] Upon growth factor binding, activated RTKs recruit SHP2 to the cell membrane, leading to its activation. Activated SHP2 then positively modulates the RAS/RAF/MEK/ERK signaling cascade, promoting cell proliferation, differentiation, and survival.[1][2] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers.[4]
Caption: A simplified diagram of the SHP2 signaling pathway.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
The evaluation of the pharmacokinetic properties of SHP2 inhibitors typically involves in vivo studies in animal models, followed by clinical trials in humans. A standard workflow for these studies is depicted below. This process is essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
Caption: A generalized workflow for conducting in vivo pharmacokinetic studies.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for Shp2-IN-27 and other selected SHP2 inhibitors. It is important to note that direct comparison should be made with caution due to differences in the experimental conditions, species, and dose levels.
| Compound | Species | Dose | Route | Cmax | Tmax | AUC | t1/2 | Oral Bioavailability (F%) |
| This compound (Compound 28) | Mouse | 10 mg/kg | Oral | 1.1 µM | 2 h | 5.3 µM·h | 2.5 h | 28% |
| TNO155 | Human | 1.5-70 mg (QD) | Oral | Dose-dependent | ~1.1 h | Dose-proportional | ~34 h | Not Reported |
| RMC-4630 | Human | Not Specified | Oral | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| JAB-3068 | Human | Not Specified | Oral | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Data for TNO155, RMC-4630, and JAB-3068 are from clinical trials, and specific values for Cmax, AUC, and t1/2 at defined doses are not consistently reported in the public domain. The provided information reflects the general characteristics observed in these studies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies employed in the pharmacokinetic studies of the compared SHP2 inhibitors, based on available public information.
In Vivo Pharmacokinetic Study of this compound (Compound 28)
-
Animal Model: Male CD-1 mice.
-
Drug Formulation: The specific formulation for oral and intravenous administration was not detailed in the available public documents.
-
Dosing: A single dose of 10 mg/kg was administered orally. For intravenous administration, a 1 mg/kg bolus was used to determine absolute bioavailability.
-
Sample Collection: Blood samples were collected at serial time points post-dosing.
-
Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Specific details of the LC-MS/MS parameters (e.g., column, mobile phase, and mass transitions) are not publicly available.
Clinical Pharmacokinetic Assessment of TNO155
-
Study Design: First-in-human, open-label, dose-escalation study in adult patients with advanced solid tumors.
-
Dosing Regimen: TNO155 was administered orally once daily (QD) at doses ranging from 1.5 mg to 70 mg.
-
Sample Collection: Blood samples for pharmacokinetic analysis were collected at pre-defined time points after drug administration.
-
Bioanalytical Method: Plasma concentrations of TNO155 were determined using a validated bioanalytical method, likely LC-MS/MS, though specific details of the assay are not provided in the clinical trial information.
Clinical Pharmacokinetic Assessment of RMC-4630
-
Study Design: Phase 1, open-label, monotherapy, dose-escalation and expansion study in patients with relapsed, refractory solid tumors.
-
Dosing Regimen: RMC-4630 was administered orally.
-
Sample Collection: Blood samples were collected to evaluate the pharmacokinetic profile.
-
Bioanalytical Method: A validated bioanalytical method was used to measure plasma concentrations of RMC-4630. The specific analytical technique and its parameters are not detailed in the available resources.
Clinical Pharmacokinetic Assessment of JAB-3068
-
Study Design: Phase 1, multi-center, dose-escalation, open-label study in adult patients with advanced solid tumors.
-
Dosing Regimen: JAB-3068 was administered orally on a daily basis. Patients were required to fast for 2 hours before and 2 hours after each dose (6 hours before on pharmacokinetic study days).
-
Sample Collection: Blood samples were collected to characterize the pharmacokinetic profile.
-
Bioanalytical Method: Plasma concentrations of JAB-3068 were quantified using a validated bioanalytical method. Specific details of the analytical methodology have not been publicly disclosed.
Summary and Conclusion
This guide provides a comparative overview of the pharmacokinetic profiles of this compound and other clinical-stage SHP2 inhibitors. While preclinical data for this compound suggests moderate oral bioavailability and a relatively short half-life in mice, the human pharmacokinetic profiles of TNO155, RMC-4630, and JAB-3068 are still being fully characterized in ongoing clinical trials. The lack of detailed, publicly available bioanalytical methods for the clinical-stage compounds limits a more in-depth technical comparison. Researchers are encouraged to consult the primary publications and clinical trial documentation for the most current and detailed information. The continued investigation of these and other SHP2 inhibitors will be critical in defining their therapeutic potential in oncology.
References
Performance Review of SHP2 Inhibitors in Published Studies: A Comparative Guide
While a specific SHP2 inhibitor designated "Shp2-IN-27" is not prominently documented in the reviewed scientific literature, a significant body of research exists on other potent and selective SHP2 inhibitors. This guide provides a comparative analysis of the performance of these key inhibitors based on published preclinical and clinical data, offering insights for researchers, scientists, and drug development professionals.
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated cancer drug target.[1][2] SHP2 plays a crucial role in multiple cellular processes by regulating key signaling pathways, including the RAS-MAPK pathway, which is frequently hyperactivated in various cancers.[1][3] Consequently, the development of SHP2 inhibitors has become an area of intense research.
This guide summarizes the performance of several key SHP2 inhibitors, presenting available quantitative data, outlining common experimental protocols, and visualizing the relevant biological pathways and experimental workflows.
Comparative Performance of SHP2 Inhibitors
The development of SHP2 inhibitors has evolved from early active-site inhibitors with limitations in selectivity and bioavailability to the more recent and clinically advanced allosteric inhibitors.[3] Allosteric inhibitors, such as SHP099, TNO155, and RMC-4630, bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an inactive conformation.[4]
Herein, we compare the biochemical and cellular potency of several notable SHP2 inhibitors.
| Inhibitor | Type | Biochemical IC50 | Cellular pERK Inhibition IC50 | Key Findings |
| SHP099 | Allosteric | 71 nM[5] | Low nanomolar range[6] | First potent, selective, and orally bioavailable allosteric SHP2 inhibitor. Demonstrates anti-tumor activity in various preclinical cancer models.[5][7] |
| TNO155 | Allosteric | Data not consistently reported | Potent inhibition in various cell lines | In clinical development; shows promise in combination therapies for solid tumors.[6] |
| RMC-4630 | Allosteric | Data not consistently reported | Effective in preclinical models of KRAS-mutant cancers | Being evaluated in clinical trials, both as a monotherapy and in combination with other targeted agents.[7] |
| PF-07284892 (ARRY-558) | Allosteric | 21 nM[8] | Low nanomolar values[8] | Demonstrates a long half-life and potential for improved brain penetration. Shows significant preclinical antitumor activity when combined with targeted therapies.[6][8] |
| Compound 27 | Not specified | 2.55 µM | Data not available | Mentioned in a review of SHP2 inhibitors with moderate biochemical potency. |
| NSC-87877 | Active-site | 318 nM | Effective in cell culture | An early active-site inhibitor, showed selectivity for SHP2 over some other phosphatases but lacked broad clinical development. |
Experimental Protocols
The evaluation of SHP2 inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential.
Biochemical SHP2 Phosphatase Assay
A common method to determine the direct inhibitory effect of a compound on SHP2 enzymatic activity is a biochemical phosphatase assay.
-
Principle: Recombinant full-length or the catalytic domain of SHP2 is incubated with a phosphorylated substrate in the presence of varying concentrations of the inhibitor. The amount of dephosphorylated product is then measured.
-
Typical Protocol:
-
Recombinant human SHP2 protein is purified.
-
A phosphopeptide substrate, often derived from a known SHP2 substrate like GAB1 or a synthetic substrate like DiFMUP, is used.
-
The inhibitor is serially diluted and incubated with the SHP2 enzyme.
-
The reaction is initiated by the addition of the substrate.
-
After a defined incubation period, the reaction is stopped, and the amount of product (e.g., free phosphate or a fluorescent product) is quantified.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation.[8]
-
Cellular Phospho-ERK (pERK) Inhibition Assay
This assay assesses the ability of an inhibitor to block SHP2-mediated signaling within a cellular context. As SHP2 is a key upstream regulator of the RAS-ERK pathway, inhibition of SHP2 is expected to reduce the phosphorylation of ERK.
-
Principle: Cancer cell lines with known dependence on SHP2 signaling are treated with the inhibitor, and the levels of phosphorylated ERK (pERK) are measured.
-
Typical Protocol:
-
Cells (e.g., KYSE-520 esophageal squamous cell carcinoma) are seeded in multi-well plates.
-
After cell attachment, they are treated with various concentrations of the SHP2 inhibitor for a specific duration.
-
Cells are then lysed, and protein concentrations are determined.
-
The levels of pERK and total ERK are quantified using methods such as Western blotting or ELISA.
-
The IC50 for pERK inhibition is determined by normalizing pERK levels to total ERK and plotting against inhibitor concentration.[8]
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: SHP2 in the RAS-ERK Signaling Pathway.
Caption: General Experimental Workflow for SHP2 Inhibitor Evaluation.
References
- 1. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy | Annual Reviews [annualreviews.org]
- 3. mdpi.com [mdpi.com]
- 4. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Translational Potential of Shp2-IN-27: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the allosteric SHP2 inhibitor, Shp2-IN-27, with other leading clinical candidates. This document summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the assessment of this compound's translational potential.
Introduction to SHP2 and Allosteric Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key component of the RAS-MAPK signaling pathway, which is frequently dysregulated in various human cancers.[1][3] Consequently, SHP2 has emerged as a compelling target for cancer therapy.
Early attempts to develop SHP2 inhibitors focused on the active site but were hampered by challenges in achieving selectivity and desirable pharmacokinetic properties.[4] The discovery of a novel allosteric binding site has led to the development of a new class of inhibitors that lock SHP2 in an inactive conformation.[5] These allosteric inhibitors, including the clinical candidates TNO155, RMC-4630, and the pioneering tool compound SHP099, have demonstrated promising preclinical and clinical activity.[4][5] This guide focuses on a recently disclosed allosteric inhibitor, this compound, and evaluates its potential in the context of these established alternatives.
Comparative Analysis of SHP2 Inhibitors
The following tables summarize the available preclinical data for this compound and its key comparators. It is important to note that direct head-to-head comparisons are limited, and experimental conditions may vary between studies.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |
| This compound | SHP2 | Biochemical (Enzymatic) | 5 | >1000-fold vs. SHP1 | Day JEH, et al. (2024) |
| TNO155 | SHP2 | Biochemical (Enzymatic) | 11 | High | LaMarche, M.J. (2020)[2] |
| RMC-4630 | SHP2 | Biochemical (Enzymatic) | ~1 | High | Not explicitly stated in search results |
| SHP099 | SHP2 | Biochemical (Enzymatic) | 71 | >1000-fold vs. other PTPs | Not explicitly stated in search results |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | GI50/IC50 (µM) | Reference |
| This compound | KYSE-520 | Cell Proliferation | 0.023 | Day JEH, et al. (2024) |
| TNO155 | Various solid tumor cell lines | Cell Proliferation | Varies | LaMarche, M.J. (2020)[2] |
| RMC-4630 | UKE1 | Cell Growth | More potent than SHP099 | [6] |
| SHP099 | KYSE-520 | Cell Proliferation | ~1-20 (effective concentration) | [7] |
Table 3: In Vivo Efficacy
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound (as lead compound) | HCC827 | Oral | Significant | Day JEH, et al. (2024)[1] |
| TNO155 | Patient-derived xenografts | Combination therapy | Promising | LaMarche, M.J. (2020)[2] |
| RMC-4630 | MPL-W515L MPN model | Monotherapy & Combination | Antagonized MPN phenotypes, increased survival | [8] |
| SHP099 | KYSE-520 | 25 mg/kg qd | 14 | [9] |
Table 4: Pharmacokinetic Properties
| Compound | Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) | Reference |
| This compound | Not publicly available | Not publicly available | Not publicly available | Not publicly available | Not publicly available | |
| TNO155 | Mouse | 24 | 3 | 2 | 78 | LaMarche, M.J. (2020)[2] |
| Rat | 15 | 7 | 8 | 100 | LaMarche, M.J. (2020)[2] | |
| Dog | 4 | 3 | 9 | >100 | LaMarche, M.J. (2020)[2] | |
| Monkey | 6 | 4 | 9 | 60 | LaMarche, M.J. (2020)[2] | |
| RMC-4630 | Not publicly available | Not publicly available | Not publicly available | Not publicly available | Not publicly available | |
| SHP099 | Not publicly available | Not publicly available | Not publicly available | Not publicly available | Not publicly available |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of SHP2 inhibitors.
In Vitro SHP2 Phosphatase Assay
This assay measures the enzymatic activity of SHP2 and the potency of inhibitors in a biochemical setting.
Materials:
-
Recombinant full-length SHP2 protein
-
SHP2-activating peptide (e.g., a dually phosphorylated IRS-1 peptide)
-
Fluorogenic phosphatase substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate, DiFMUP)
-
Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20)
-
Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of SHP2 in the assay buffer.
-
To activate SHP2, pre-incubate the enzyme with the SHP2-activating peptide for a defined period (e.g., 20 minutes) at room temperature.[4]
-
Serially dilute the test compounds in DMSO and add them to the assay plate.
-
Add the activated SHP2 enzyme solution to the wells containing the test compounds and incubate for a short period.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Monitor the fluorescence intensity over time using a plate reader (e.g., excitation at 350 nm and emission at 450 nm).[10]
-
Calculate the rate of substrate hydrolysis and determine the IC50 values for the test compounds by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of SHP2 inhibitors on the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KYSE-520, HCC827)
-
Complete cell culture medium
-
Test compounds and vehicle control
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the half-maximal growth inhibitory concentration (GI50) or IC50 values by plotting the cell viability against the compound concentration.
In Vivo Xenograft Model
This assay evaluates the anti-tumor efficacy of SHP2 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation (e.g., HCC827)
-
Matrigel (optional, for subcutaneous injection)
-
Test compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.[11]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice or three times a week).
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by immunoblotting).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological processes and experimental designs can enhance understanding. The following diagrams were generated using the DOT language for Graphviz.
Caption: SHP2 Signaling Pathway and Inhibition.
Caption: SHP2 Inhibitor Evaluation Workflow.
Caption: Comparison of SHP2 Inhibitors.
Conclusion and Future Perspectives
This compound is a potent, allosteric inhibitor of SHP2 with low nanomolar activity in both biochemical and cellular assays. The in vivo data from the lead compound of its series demonstrates that this chemical scaffold has the potential for oral bioavailability and anti-tumor efficacy.[1] When compared to established clinical candidates like TNO155 and RMC-4630, this compound exhibits comparable in vitro potency.
The translational potential of this compound will depend on a thorough characterization of its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in preclinical models. Furthermore, as with other SHP2 inhibitors, its therapeutic utility will likely be maximized in combination with other targeted agents, such as inhibitors of the MAPK pathway or immune checkpoint blockers.[4] The detailed experimental protocols and comparative data presented in this guide provide a framework for the continued evaluation of this compound and other novel SHP2 inhibitors as they advance towards clinical development.
References
- 1. Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revolution Medicines Announces Publication of Scientific Paper Describing Anti-Tumor Immunity Induced by SHP2 Inhibitor in Preclinical Cancer Models | Nasdaq [nasdaq.com]
- 6. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synergistic Efficacy of SHP2 and MEK Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The combination of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitors and MEK (mitogen-activated protein kinase kinase) inhibitors represents a promising therapeutic strategy to overcome adaptive resistance to MEK inhibition in various cancers. While specific experimental data for "Shp2-IN-27" in combination with MEK inhibitors is not publicly available, this guide leverages extensive preclinical data from studies on highly similar and well-characterized SHP2 inhibitors, such as SHP099, to provide a comprehensive comparison of this combination therapy's performance. This guide will detail the synergistic effects on cancer cell proliferation, tumor growth, and underlying signaling pathways, supported by experimental data and detailed protocols.
Introduction
The RAS/MAPK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many human cancers. While MEK inhibitors have shown clinical activity, their efficacy is often limited by adaptive resistance, frequently driven by the reactivation of the pathway through receptor tyrosine kinase (RTK) signaling. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction from RTKs to RAS. By inhibiting SHP2, it is possible to block this reactivation loop and enhance the anti-tumor activity of MEK inhibitors. This guide provides a detailed comparison of the effects of combining a SHP2 inhibitor with a MEK inhibitor versus monotherapy in preclinical cancer models.
Signaling Pathway Overview
The combination of SHP2 and MEK inhibitors targets the RAS/MAPK pathway at two distinct points. MEK inhibitors block the phosphorylation and activation of ERK, a key downstream effector. However, this inhibition can lead to a feedback-driven activation of upstream RTKs, which in turn activate RAS via SHP2, ultimately leading to the reactivation of the MAPK pathway. The addition of a SHP2 inhibitor prevents this adaptive response by blocking the signal from RTKs to RAS.
Caption: RAS/MAPK signaling pathway with SHP2 and MEK inhibitor action.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies, comparing the effects of SHP2 inhibitor monotherapy, MEK inhibitor monotherapy, and the combination therapy. The data is primarily based on studies using the SHP2 inhibitor SHP099 and the MEK inhibitors trametinib or AZD6244 (selumetinib).
Table 1: In Vitro Cell Viability and Colony Formation
| Cell Line (Cancer Type) | Treatment | Concentration | Effect on Cell Viability (% inhibition) | Effect on Colony Formation (% inhibition) | Synergy |
| MiaPaCa-2 (Pancreatic) | SHP099 | 10 µM | ~10% | ~20% | - |
| AZD6244 | 1 µM | ~70% | ~80% | - | |
| Combination | 10 µM + 1 µM | >95% | >95% | Synergistic [1] | |
| Capan-2 (Pancreatic) | SHP099 | 10 µM | <10% | <10% | - |
| AZD6244 | 1 µM | ~40% | ~50% | - | |
| Combination | 10 µM + 1 µM | ~90% | >90% | Synergistic [1] | |
| H358 (NSCLC) | SHP099 | 10 µM | ~15% | ~25% | - |
| AZD6244 | 1 µM | ~60% | ~70% | - | |
| Combination | 10 µM + 1 µM | >95% | >95% | Synergistic [1] | |
| ST8814 (MPNST) | SHP099 | 1-3 µM | Modest | Modest | - |
| Trametinib | 5 nM | ~50% | ~60% | - | |
| Combination | 1-3 µM + 5 nM | >90% | >90% | Synergistic [2][3] |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model (Cancer Type) | Treatment | Dosing | Tumor Growth Inhibition |
| MiaPaCa-2 (Pancreatic) | SHP099 | 75 mg/kg, daily | Modest |
| Trametinib | 0.25 mg/kg, daily | Significant | |
| Combination | SHP099 (75 mg/kg, QOD) + Trametinib (0.25 mg/kg, daily) | Tumor Regression [1][4][5] | |
| Capan-2 (Pancreatic) | SHP099 | 75 mg/kg, daily | Minimal |
| Trametinib | 0.25 mg/kg, daily | Moderate | |
| Combination | SHP099 (75 mg/kg, QOD) + Trametinib (0.25 mg/kg, daily) | Significant Tumor Regression [1][4][5] | |
| NF90.8 (MPNST) | SHP099 | 50 mg/kg, daily | Modest |
| Trametinib | 0.3 mg/kg, daily | Significant | |
| Combination | 50 mg/kg + 0.3 mg/kg, daily | Sustained, Greater Inhibition [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (PrestoBlue/CCK-8)
Caption: Workflow for cell viability assays.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.[6]
-
Drug Treatment: Cells are treated with the SHP2 inhibitor (e.g., SHP099 at 1-10 µM), the MEK inhibitor (e.g., trametinib at 5-20 nM or AZD6244 at 1 µM), or the combination of both. A vehicle control (DMSO) is also included.[1][3]
-
Incubation: Cells are incubated with the compounds for 72 hours to 10 days, depending on the cell line's doubling time.[1][3]
-
Viability Assessment: PrestoBlue or CCK-8 reagent is added to each well according to the manufacturer's protocol, and the plates are incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader. The results are normalized to the vehicle-treated control to determine the percentage of cell viability.
Colony Formation Assay
-
Cell Seeding: Cells are seeded at a low density (e.g., 500-1,000 cells per well) in 6-well plates.[2]
-
Drug Treatment: The following day, cells are treated with the SHP2 inhibitor, MEK inhibitor, or the combination at the indicated concentrations.[1]
-
Incubation: The cells are incubated for 7 to 21 days, with the media and drugs replenished every 3-4 days.[1][2]
-
Staining: After the incubation period, the media is removed, and the colonies are washed with PBS, fixed with 10% neutral buffered formalin, and stained with 0.1% crystal violet for 30-60 minutes.[2]
-
Quantification: The plates are washed to remove excess stain and allowed to dry. The number of colonies is then counted manually or using imaging software.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Cells are treated with the inhibitors for various time points (e.g., 1, 6, 24 hours). After treatment, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][7]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[2]
-
Immunoblotting: The membranes are blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-MEK, total MEK, p-SHP2, total SHP2, and a loading control like GAPDH). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.[2][7][8]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
In Vivo Xenograft Studies
Caption: Workflow for in vivo xenograft studies.
-
Animal Models: Athymic nude or NOD scid gamma (NSG) mice are used.[2]
-
Tumor Implantation: Cancer cells (e.g., 1-5 x 10^6) are injected subcutaneously into the flanks of the mice.[4]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (vehicle, SHP2 inhibitor alone, MEK inhibitor alone, and combination).[2]
-
Drug Administration: Drugs are administered, typically by oral gavage, at the specified doses and schedules (e.g., trametinib at 0.3 mg/kg daily, SHP099 at 50-75 mg/kg daily). The vehicle often consists of solutions like methylcellulose with Tween 80.[1][2][4]
-
Monitoring: Tumor volume and mouse body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.[2]
-
Endpoint: The study is concluded after a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a maximum allowed size. Tumors may be harvested for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry for p-ERK).[1][2]
Conclusion
The combination of SHP2 and MEK inhibitors demonstrates strong synergistic anti-tumor activity in a variety of preclinical cancer models. This combination effectively overcomes the adaptive resistance that limits the efficacy of MEK inhibitor monotherapy. The provided data and protocols offer a solid foundation for researchers to further investigate this promising therapeutic strategy. While specific data on this compound is lacking in the public domain, the consistent and robust effects seen with other SHP2 inhibitors like SHP099 strongly support the continued exploration of this combination in cancer drug development.
References
- 1. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pamgene.com [pamgene.com]
- 7. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Therapeutic Window of SHP2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways, making it a compelling target for cancer therapy. The development of allosteric SHP2 inhibitors has marked a significant advancement in targeting this previously "undruggable" protein. This guide provides a comparative overview of the therapeutic window of several SHP2 inhibitors, with a focus on preclinical and clinical data. While this guide aims to be comprehensive, it is important to note that direct comparative data for all compounds, such as the research chemical Shp2-IN-27 , is limited in publicly available literature. Therefore, this comparison focuses on more extensively studied inhibitors to provide a broader understanding of the therapeutic potential and challenges in this class of drugs.
Introduction to SHP2 and its Inhibition
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating cellular signaling downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K-AKT, and other signaling pathways involved in cell proliferation, survival, and differentiation.[1][2][][4] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of various cancers.[][4]
Allosteric inhibitors, which bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilize SHP2 in an inactive conformation.[5] This mode of inhibition offers greater selectivity and improved pharmacokinetic profiles compared to early active-site inhibitors.[5]
Comparative Analysis of SHP2 Inhibitors
This section provides a comparative analysis of selected SHP2 inhibitors based on available preclinical and clinical data. It is important to note that the therapeutic window is influenced by a compound's efficacy (the concentration at which it elicits a therapeutic effect) and its toxicity (the concentration at which it causes adverse effects). A wider therapeutic window indicates a safer and more effective drug.
Preclinical Efficacy
The in vitro potency of SHP2 inhibitors is often measured by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. This provides an initial indication of their anti-proliferative activity.
Table 1: In Vitro Anti-proliferative Activity of Selected SHP2 Inhibitors
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| TNO155 | OSCC cell lines | 0.39 - 211.1 | [6] |
| ALK-mutant Neuroblastoma cell lines | Lower than ALK-wildtype | [7] | |
| RMC-4550 | OSCC cell lines | 0.261 - 20.9 | [6] |
| Multiple Myeloma (RPMI-8226) | Dose-dependent inhibition | [8] | |
| Multiple Myeloma (NCI-H929) | Dose-dependent inhibition | [8] | |
| SHP099 | OSCC cell lines | 3.822 - 34.0 | [6] |
| Multiple Myeloma (RPMI-8226) | Dose-dependent inhibition | [8] | |
| Multiple Myeloma (NCI-H929) | Dose-dependent inhibition | [8] | |
| This compound | Data not publicly available | Data not publicly available |
Note: IC50 values can vary significantly depending on the cell line and experimental conditions.
In vivo efficacy is typically assessed in animal models, such as tumor xenografts, where tumor growth inhibition is measured.
Table 2: In Vivo Efficacy of Selected SHP2 Inhibitors
| Inhibitor | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| TNO155 | Neuroblastoma xenografts (Kelly) | 20 mg/kg twice daily | Significant tumor growth inhibition in combination with lorlatinib | [7] |
| RMC-4630 | NSCLC xenografts (NCI-H358, KRAS G12C) | 30 mg/kg daily (oral) | Dose-dependent tumor growth suppression and regression in some models | [9] |
| SHP099 | Esophageal squamous cell carcinoma xenografts (KYSE520) | 8, 25 mg/kg qd; 75 mg/kg q2d | Dose-dependent inhibition | [10] |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
Clinical Safety and Tolerability (Toxicity Profile)
Clinical trials provide crucial information on the safety and tolerability of SHP2 inhibitors in humans, helping to define the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
Table 3: Clinical Safety and Tolerability of Selected SHP2 Inhibitors
| Inhibitor | Phase of Trial | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | Common Adverse Events | Reference |
| TNO155 | Phase I | Not yet declared | Increased blood creatine phosphokinase, peripheral edema, diarrhea, acneiform dermatitis | [11][12] |
| RMC-4630 | Phase I | MTD: 100 mg daily; RP2D: 60 mg daily | Diarrhea, peripheral edema, dyspnea, anemia, constipation, fatigue, increased AST, decreased platelets | [1][11] |
| JAB-3068 | Phase I/II | Data not publicly available in detail | Data not publicly available in detail | [] |
| SAR442720 (RDI-176) | Phase I | Data not publicly available in detail | Data not publicly available in detail | [13] |
| This compound | Not in clinical trials | Not applicable | Not applicable |
Note: This table summarizes early clinical trial data, and safety profiles may evolve with further investigation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of common protocols used to evaluate SHP2 inhibitors.
In Vitro Cell Viability Assay
Objective: To determine the concentration of a SHP2 inhibitor that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[14]
-
Treatment: Cells are treated with a range of concentrations of the SHP2 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[8]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.[14] For MTT assays, the formazan product is dissolved, and absorbance is read on a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a SHP2 inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly (e.g., twice a week) using calipers.
-
Treatment: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The SHP2 inhibitor is administered orally or via another appropriate route at a specified dose and schedule.[9]
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition, calculated as the percentage difference in tumor volume between the treated and control groups.
-
Toxicity Assessment: Animal body weight and general health are monitored as indicators of toxicity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for understanding the mechanism of action of SHP2 inhibitors.
Caption: SHP2's central role in the RTK/RAS/MAPK signaling pathway.
Caption: A typical workflow for preclinical evaluation of SHP2 inhibitors.
Conclusion
The development of allosteric SHP2 inhibitors represents a promising strategy for the treatment of various cancers. While compounds like TNO155 and RMC-4630 have shown encouraging preclinical activity and are advancing through clinical trials, establishing a favorable therapeutic window remains a key challenge. The observed adverse events in clinical studies are generally considered on-target effects and require careful dose and schedule optimization. For research compounds like this compound, the lack of publicly available data highlights the early stage of their development and the need for further investigation to understand their therapeutic potential. As more data from ongoing and future studies become available, a clearer picture of the comparative therapeutic windows of different SHP2 inhibitors will emerge, guiding the development of more effective and safer cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. targetedonc.com [targetedonc.com]
- 4. irbm.com [irbm.com]
- 5. mdpi.com [mdpi.com]
- 6. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 9. SEC Filing | Revolution Medicines [ir.revmed.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Revolution Medicines Announces Dosing of First Patient in Clinical Study of RMC-4630 (SAR442720) Combined with PD-1 Inhibitor | Revolution Medicines [ir.revmed.com]
- 14. Osteosarcoma cell proliferation suppression via SHP-2-mediated inactivation of the JAK/STAT3 pathway by tubocapsenolide A - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Shp2-IN-27
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Shp2-IN-27, a potent allosteric inhibitor of the tyrosine phosphatase SH2. The following procedures are designed to provide immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring compliance with standard laboratory safety protocols and minimizing environmental impact.
Important Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the SDS for a structurally similar compound, SHP2-IN-9, which targets the same protein. It is highly probable that these compounds share similar hazard profiles. However, it is imperative to consult your institution's environmental health and safety (EHS) department for specific disposal requirements.
Hazard Profile and Safety Summary
This compound and similar compounds are classified with specific hazards that necessitate careful handling and disposal. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |
| Acute Aquatic Toxicity (Category 1) | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects. |
Key Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the detailed steps for the safe disposal of pure this compound (solid) and solutions containing the compound.
1. Disposal of Solid (Neat) this compound:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containerization:
-
Carefully collect all solid waste of this compound.
-
Place the solid waste into a clearly labeled, sealed container. The label should include:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazard symbols (e.g., harmful, environmentally hazardous).
-
Date of accumulation.
-
-
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's certified hazardous waste disposal service.
2. Disposal of this compound Solutions (e.g., in DMSO):
-
PPE: Wear appropriate PPE as described for solid waste.
-
Collection:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container.
-
The label must include "Hazardous Waste," the name of the compound ("this compound"), the solvent used (e.g., DMSO), and the approximate concentration.
-
-
Avoid Drain Disposal: Under no circumstances should solutions containing this compound be disposed of down the drain. This is to prevent the release of this environmentally hazardous substance into the aquatic environment.[1]
-
Storage: Store the sealed liquid hazardous waste container in a designated and secure area.
-
Disposal: Arrange for pickup by your institution's authorized hazardous waste disposal service.
3. Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Glassware and Plasticware:
-
Whenever possible, decontaminate non-disposable glassware by rinsing with an appropriate solvent (e.g., ethanol or acetone) and collecting the rinsate as hazardous liquid waste.
-
Disposable labware (e.g., pipette tips, microfuge tubes) contaminated with this compound should be collected in a designated, lined container for solid hazardous waste.
-
-
Personal Protective Equipment (PPE): Used gloves and other disposable PPE contaminated during the handling of this compound should be disposed of as solid hazardous chemical waste.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Navigating the Safe Handling of Shp2-IN-27: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, novel compounds like Shp2-IN-27. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2376012-00-7), an allosteric inhibitor of the tyrosine phosphatase SH2, is not publicly available, this guide provides essential safety and logistical information based on best practices for handling potent small molecule inhibitors and data from similar compounds.[1]
Disclaimer: The following recommendations are based on general laboratory safety principles and information from analogous compounds. It is crucial to conduct a thorough risk assessment for your specific experimental conditions and to handle this compound with caution in a controlled laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, categorized by the type of protection.
| Protection Type | Recommended Equipment | Purpose | Guidance |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. | Always wear when handling the compound in solid or solution form.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. | Use double gloving for added protection, especially during weighing and solution preparation. Change gloves immediately if contaminated. |
| Body Protection | Impervious laboratory coat or gown | Protects skin and personal clothing from contamination.[2] | Ensure the coat is fully buttoned. Consider disposable gowns for high-risk procedures. |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Prevents inhalation of airborne particles, especially when handling the solid compound. | Use in a well-ventilated area or a chemical fume hood.[2] A fit-tested respirator is recommended for handling larger quantities or for procedures that may generate dust. |
Operational and Disposal Plans
Adherence to strict operational procedures and a clear disposal plan are critical for the safe management of this compound.
| Procedure | Guidance |
| Receiving and Storage | - Upon receipt, inspect the container for any damage. - Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[2] - Recommended storage temperature is typically -20°C for powder or -80°C when in solvent.[2] |
| Handling and Preparation | - All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.[2] - Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate after use. - When preparing solutions, add the solvent to the solid slowly to avoid splashing. |
| Spill Management | - Have a spill kit readily available. - For small spills, absorb with an inert material and place in a sealed container for disposal. - For larger spills, evacuate the area and follow your institution's emergency procedures. |
| Disposal | - Dispose of all waste, including empty containers, contaminated PPE, and unused compound, as hazardous chemical waste in accordance with local, state, and federal regulations.[2] - Do not dispose of down the drain or in regular trash. |
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for the safe handling of a potent small molecule inhibitor like this compound, from initial preparation to final disposal.
Safe handling workflow for this compound.
By implementing these safety measures and adhering to a culture of safety, researchers can effectively mitigate the risks associated with handling potent compounds like this compound, ensuring a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
